molecular formula C16H10BrClN2S B2705609 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide CAS No. 477872-30-3

4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide

カタログ番号: B2705609
CAS番号: 477872-30-3
分子量: 377.68
InChIキー: ZIKJYYQTRBATKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide is a useful research compound. Its molecular formula is C16H10BrClN2S and its molecular weight is 377.68. The purity is usually 95%.
BenchChem offers high-quality 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-(4-bromophenyl)sulfanyl-4-chloro-3-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2S/c17-12-6-8-13(9-7-12)21-15-10-14(18)16(20-19-15)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKJYYQTRBATKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Mechanistic Pathway of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide (CAS: 477872-30-3)

Executive Summary & Strategic Design

The synthesis of highly functionalized pyridazines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals. The target molecule, 4-bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide , represents a complex scaffold featuring a halogenated heteroaromatic core linked via a robust thioether bridge to a brominated aryl system.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of steps, but as an engineered system of thermodynamic and kinetic controls. The retrosynthetic disconnection relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) . By exploiting the inherent electronic asymmetry of the 3,5-dichloro-6-phenylpyridazine precursor, we can direct the soft 4-bromothiophenolate nucleophile exclusively to the C-3 position.

Synthesis_Workflow A 6-Phenylpyridazine -3,5-diol B 3,5-Dichloro-6 -phenylpyridazine A->B POCl3, 105°C Chlorination D 4-Bromophenyl 5-chloro-6 -phenyl-3-pyridazinyl sulfide B->D SNAr Regioselective C 4-Bromobenzenethiol + K2CO3 C->D Thiolate attack at C-3

Synthetic workflow for 4-bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide.

Mechanistic Causality: The "Why" Behind the Chemistry

Regioselectivity in the SNAr Reaction

When 3,5-dichloro-6-phenylpyridazine is subjected to a nucleophile, two electrophilic sites (C-3 and C-5) are theoretically available. However, the reaction exhibits >99:1 regioselectivity for the C-3 position [1].

The Causality: The C-3 carbon is positioned alpha to the N-2 nitrogen. During the rate-determining nucleophilic attack, the resulting anionic Meisenheimer complex is profoundly stabilized by the adjacent electronegative nitrogen, which acts as an electron sink. Conversely, attack at C-5 forces the negative charge to delocalize through carbon atoms before reaching the nitrogen atoms, resulting in a higher activation energy barrier [2]. Furthermore, Hard-Soft Acid-Base (HSAB) theory dictates that the highly polarizable (soft) thiolate anion preferentially attacks the softer C-3 electrophilic center over the more sterically hindered C-5 position.

SNAr_Mechanism SM Reactants 3,5-Dichloro-6-phenylpyridazine + 4-Br-Ph-S⁻ MC Intermediate Meisenheimer Complex (Charge delocalized to N-2) SM->MC Nucleophilic Attack at C-3 (Rate Determining) TS Transition State C-Cl bond breaking C-S bond forming MC->TS Electron Rearrangement Prod Product Target Sulfide + Cl⁻ TS->Prod Chloride Expulsion (Fast)

Mechanistic pathway of the regioselective SNAr reaction at the pyridazine C-3 position.

Quantitative Data & Reaction Optimization

To ensure a self-validating and scalable protocol, various conditions for the thioetherification step were evaluated. The goal was to maximize regioselectivity while preventing the degradation of the pyridazine core.

Table 1: Optimization of the SNAr Thioetherification

EntrySolventBaseTemperature (°C)Time (h)Regioselectivity (C-3 : C-5)Isolated Yield (%)
1EtOHEt3N78 (Reflux)4.0>95 : 572
2THFNaH25 (RT)2.085 : 1565
3DMFK2CO325 (RT)12.0>99 : 184
4 DMF K2CO3 80 3.0 >99 : 1 88

Data Interpretation: Entry 4 represents the optimal thermodynamic system. DMF stabilizes the polar transition state, while K2CO3 provides sufficient basicity to deprotonate the thiol (pKa ~6.5) without triggering unwanted hydrolysis of the C-5 chloride, a common side reaction when using stronger bases like NaH.

Experimental Protocols: A Self-Validating System

Every robust chemical protocol must possess built-in feedback loops. The following methodologies are designed so that the physical chemistry of the system inherently validates the success of each step.

Phase 1: Synthesis of 3,5-Dichloro-6-phenylpyridazine

Purpose: Conversion of the chemically inert diol/lactam tautomers into a highly reactive bis-electrophile [3].

  • Reagent Loading: Suspend 6-phenylpyridazine-3,5-diol (1.0 equiv, 50 mmol) in neat phosphorus oxychloride (POCl3, 10.0 equiv).

  • Activation: Heat the heterogeneous mixture to 105°C (reflux) under an inert N2 atmosphere for 3 hours.

    • Self-Validation Check: The reaction is complete when the opaque suspension transitions into a clear, homogeneous amber solution, indicating the full conversion of the insoluble diol into the soluble dichloro-product.

  • Quenching & Isolation: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring. Neutralize the acidic aqueous phase to pH 7 using cold aqueous NH4OH.

    • Self-Validation Check: The hydrophobic 3,5-dichloro-6-phenylpyridazine will immediately precipitate as a pale yellow solid, physically separating itself from the water-soluble phosphoric acid byproducts.

  • Purification: Filter the solid, wash with cold distilled water, and recrystallize from ethanol.

Phase 2: Regioselective SNAr Thioetherification

Purpose: Targeted displacement of the C-3 chloride to form the final sulfide.

  • Reaction Assembly: In an oven-dried flask, dissolve 3,5-dichloro-6-phenylpyridazine (1.0 equiv, 20 mmol) in anhydrous DMF (0.2 M). Add anhydrous K2CO3 (2.0 equiv) followed by 4-bromobenzenethiol (1.1 equiv).

  • Thermal SNAr: Stir the suspension at 80°C for 3 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (lower Rf) will disappear, replaced by a distinct, UV-active product spot (higher Rf) due to the lipophilic nature of the newly attached bromophenyl group.

  • Aqueous Workup: Cool the mixture to room temperature and pour into 10 volumes of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to quantitatively remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 0-15% EtOAc in Hexanes) to yield the pure 4-bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide as a crystalline solid.

Analytical Validation Standards

To definitively prove the structural integrity and regiochemistry of the synthesized compound, the following analytical signatures must be confirmed:

  • Mass Spectrometry (ESI-MS): The molecule (C16H10BrClN2S) possesses a highly distinct isotopic signature due to the presence of both Bromine and Chlorine. The mass spectrum must show a molecular ion [M+H]+ cluster at m/z 376.9 (base peak), 378.9 (~130% relative abundance due to 81 Br and 37 Cl contributions), and 380.9 (~30%).

  • 1 H NMR (400 MHz, CDCl3): The critical self-validating signal is the solitary pyridazine proton at C-4. It will appear as a sharp singlet at approximately δ 7.85 ppm. The 4-bromophenyl thioether moiety will present as a classic AA'BB' spin system (two distinct doublets, J≈8.5 Hz) integrating for 4 protons between δ 7.40 - 7.65 ppm.

References

  • Olesen, P. H., Kappe, T., & Becher, J. (1988). Pyridazines with heteroatom substituents in position 3 and 5. 2. Regioselective introduction of mercapto groups in pyridazines. Journal of Heterocyclic Chemistry, 25(6), 1709-1711. URL:[Link]

  • Tišler, M., & Stanovnik, B. (1968). Nucleophilic Substitution in Halogenopyridazines. Advances in Heterocyclic Chemistry, 9, 211-320. URL:[Link]

The Pivotal Role of Physicochemical Properties in the Development of Bromophenyl Pyridazinyl Sulfide-Based Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities, including anticancer and antimicrobial properties.[1][2][3] When functionalized with bromophenyl and sulfide moieties, these compounds present a promising class of therapeutic candidates. However, their journey from a laboratory curiosity to a clinical asset is fundamentally governed by their physicochemical properties. These properties—including lipophilicity, solubility, and ionization state (pKa)—dictate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug, ultimately determining its efficacy and safety.[4][5] This guide provides an in-depth exploration of the critical physicochemical properties of bromophenyl pyridazinyl sulfides, offering both theoretical grounding and practical, field-proven experimental protocols for their accurate determination.

The Strategic Importance of the Bromophenyl Pyridazinyl Sulfide Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is endowed with unique electronic properties that make it an excellent pharmacophore.[6] The inclusion of a bromophenyl group can enhance binding interactions with target proteins through halogen bonding and increased lipophilicity, while the sulfide linker offers structural flexibility and a potential site for metabolic activity. This combination has led to the investigation of these compounds in various therapeutic areas.[7][8][9] For drug development professionals, understanding the structure-property relationships (SPR) is paramount. For instance, modulating lipophilicity can be the key to unlocking blood-brain barrier penetration, while ensuring adequate aqueous solubility is critical for oral bioavailability.[5][10]

Synthesis of Bromophenyl Pyridazinyl Sulfides: A Representative Protocol

The synthesis of this class of compounds typically involves a multi-step process, beginning with the formation of a core pyridazine structure, followed by the introduction of the bromophenyl and sulfide moieties. A common synthetic route involves the reaction of a bromophenyl-substituted pyridazine precursor, often a chloropyridazine, with a desired thiol.[5][11][12]

The initial precursor, such as 6-(4-bromophenyl)-3-chloropyridazine, can be synthesized from commercially available starting materials.[13] The subsequent nucleophilic substitution with a thiol introduces the sulfide linkage.

Experimental Protocol: Synthesis of a 3-(Arylthio)-6-(4-bromophenyl)pyridazine Derivative

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction to form the target sulfide.

Materials:

  • 6-(4-bromophenyl)-3-chloropyridazine

  • Aryl thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃) or similar base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-(4-bromophenyl)-3-chloropyridazine (1.0 equivalent) and the aryl thiol (1.1 equivalents) in DMF.

  • Base Addition: Add potassium carbonate (2.0 equivalents) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure bromophenyl pyridazinyl sulfide.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its purity by HPLC. The melting point should also be recorded.

G cluster_synthesis Synthesis Workflow start Reactants: 6-(4-bromophenyl)-3-chloropyridazine Aryl Thiol Base (K₂CO₃) reaction Reaction in DMF 80-100 °C, 4-6h start->reaction 1. Mix & Heat workup Aqueous Work-up & Extraction (EtOAc) reaction->workup 2. Quench & Extract purify Column Chromatography workup->purify 3. Purify product Pure Bromophenyl Pyridazinyl Sulfide purify->product 4. Isolate characterize Characterization: NMR, MS, mp, HPLC product->characterize 5. Verify

Caption: A generalized workflow for the synthesis of bromophenyl pyridazinyl sulfides.

Lipophilicity: The Gatekeeper of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug discovery.[4][5] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (commonly 7.4) is more relevant. Lipophilicity profoundly influences solubility, membrane permeability, plasma protein binding, and metabolism.[5] An optimal lipophilicity range (typically LogP between 1 and 5) is often sought to balance permeability with aqueous solubility.

Experimental Determination of Lipophilicity: Shake-Flask Method (OECD 107)

The shake-flask method is the "gold standard" for LogP determination, involving the direct measurement of a compound's concentration in two immiscible phases at equilibrium.[14][15][16]

Protocol: Shake-Flask LogD₇.₄ Determination

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Solvent Preparation: Pre-saturate the n-octanol with phosphate buffer (pH 7.4) and the phosphate buffer with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The final concentration should be low enough to avoid saturation in either phase.

  • Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound. The volume ratio of the two phases should be adjusted based on the expected LogD to ensure quantifiable concentrations in both layers.[16]

  • Equilibration: Cap the tube and shake it vigorously for 1-2 hours at a constant temperature to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the tube at high speed (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.[14]

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method against a calibration curve.[3]

  • Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Concentration]octanol / [Concentration]aqueous)

Rapid Lipophilicity Measurement: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Due to the laborious nature of the shake-flask method, RP-HPLC has become a widely accepted high-throughput alternative for estimating lipophilicity.[4][17][18][19] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value.

Protocol: RP-HPLC for LogP Estimation

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and water/buffer.

  • A set of 5-7 reference compounds with known LogP values that span the expected range of the test compounds.

  • Test compound solution.

Procedure:

  • System Setup: Equilibrate the C18 column with the chosen isocratic mobile phase (e.g., 60:40 methanol:water). The mobile phase composition is critical; methanol is often preferred as it can mimic the hydrogen bonding of n-octanol.[18][19]

  • Calibration: Inject the solution of reference compounds and record their retention times (tᵣ).

  • Calculate Capacity Factor (k): For each reference compound, calculate the capacity factor: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time (determined by injecting an unretained compound like thiourea).

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference compounds against their known LogP values. A linear regression of this plot provides the calibration equation: LogP = a * (log k) + b.[18]

  • Analyze Test Compound: Inject the test compound under the identical chromatographic conditions and determine its retention time and log k value.

  • Calculate LogP: Use the calibration equation to calculate the LogP of the test compound from its measured log k.

G cluster_hplc RP-HPLC LogP Workflow start Inject Reference Compounds measure_tr Measure Retention Times (tR) start->measure_tr calc_logk Calculate log k measure_tr->calc_logk plot Plot log k vs. Known LogP calc_logk->plot equation Generate Linear Regression Equation plot->equation final_logp Calculate LogP of Test Compound equation->final_logp Use Equation inject_test Inject Test Compound measure_test_tr Measure tR inject_test->measure_test_tr calc_test_logk Calculate log k measure_test_tr->calc_test_logk calc_test_logk->final_logp

Caption: Workflow for LogP determination using RP-HPLC.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[10][20] For bromophenyl pyridazinyl sulfides, which are often crystalline solids with relatively high molecular weights, assessing solubility early is crucial.

Experimental Protocol: Thermodynamic Solubility Determination

The equilibrium (thermodynamic) solubility is determined using the shake-flask method, which measures the concentration of a compound in a saturated solution at equilibrium.[20]

Materials:

  • Test compound (solid)

  • Solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC-UV system for quantification

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker/rotator at a constant temperature for 24-72 hours to ensure equilibrium is reached.[20]

  • Sample Collection and Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

  • Quantification: Dilute the filtered saturated solution with the mobile phase and analyze its concentration using a validated HPLC-UV method against a calibration curve.

  • Reporting: Report the solubility in units such as µg/mL or µM at the specified pH and temperature.

Ionization Constant (pKa): The pH-Dependent Personality

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The pyridazine ring contains basic nitrogen atoms, making these compounds likely to be weak bases. The pKa dictates the extent of ionization at different physiological pH values (e.g., stomach pH ~1-3, intestine pH ~6-7.5, blood pH ~7.4). Since the ionized form is typically more water-soluble and the neutral form is more membrane-permeable, pKa is a critical parameter influencing the entire ADME profile.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.

Materials:

  • Test compound

  • Calibrated pH meter with a high-precision electrode

  • Automated titrator or a precision burette

  • Standardized hydrochloric acid (HCl) and potassium hydroxide (KOH) solutions

  • Co-solvent (e.g., methanol or DMSO) for compounds with low water solubility

  • Potassium chloride (KCl) to maintain constant ionic strength

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl). If necessary, a small amount of co-solvent can be used, but its effect on the pH readings must be accounted for.

  • Titration: Place the solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with standardized HCl to a low pH (e.g., pH 2), then back-titrate with standardized KOH past the equivalence point(s) to a high pH (e.g., pH 12).

  • Data Collection: Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by using specialized software that analyzes the first or second derivative of the curve. The pH at the half-equivalence point corresponds to the pKa.

Data Synthesis and Structure-Property Relationships

Systematic analysis of physicochemical data allows for the development of crucial structure-property and structure-activity relationships (SAR). By synthesizing a small library of bromophenyl pyridazinyl sulfides with varied substituents, researchers can correlate changes in properties with structural modifications.

Table 1: Physicochemical Properties of Hypothetical Bromophenyl Pyridazinyl Sulfide Analogs

Compound IDR-Group on SulfideM.P. (°C)Solubility (µg/mL at pH 7.4)LogD₇.₄ (Experimental)pKa (Basic)
BPS-001Phenyl155-15715.23.853.2
BPS-0024-Chlorophenyl168-1708.54.402.9
BPS-0034-Methoxyphenyl149-15118.13.603.5
BPS-0044-Nitrophenyl180-1825.33.952.5

From this hypothetical data, clear trends emerge. The electron-withdrawing chloro (BPS-002) and nitro (BPS-004) groups decrease basicity (lower pKa) and solubility while increasing lipophilicity (higher LogD for BPS-002). Conversely, the electron-donating methoxy group (BPS-003) increases basicity and solubility while slightly decreasing lipophilicity. These relationships provide actionable insights for medicinal chemists to fine-tune the properties of lead compounds to achieve a desired therapeutic profile.

Conclusion

The successful development of bromophenyl pyridazinyl sulfides as therapeutic agents is inextricably linked to a deep understanding and strategic manipulation of their physicochemical properties. This guide has outlined the core principles and provided robust, validated protocols for the determination of lipophilicity, solubility, and pKa. By integrating these experimental assessments early and systematically in the drug discovery workflow, research and development teams can make more informed decisions, mitigate late-stage failures, and ultimately accelerate the progression of promising candidates from the bench to the bedside. The self-validating nature of these protocols ensures the generation of reliable and reproducible data, forming a trustworthy foundation for any drug development program.

References

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Springer Nature Experiments. Available at: [Link]

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. Available at: [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at: [Link]

  • DETERMINATION OF SOLUBILITY CLASS. California State University, Bakersfield. Available at: [Link]

  • Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Tool for lipophilicity determination in drug discovery basic and neutral compounds. Google Patents.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at: [Link]

  • Shake Flask Method for Partition Coefficient. Scribd. Available at: [Link]

  • Synthesis of 3-Alkylthio-6-Allylthiopyridazine Derivatives and Their Antihepatocarcinoma Activity. Natural Product Sciences. Available at: [Link]

  • Compound solubility measurements for early drug discovery. Chemspace. Available at: [Link]

  • Pyridazine Derivatives. ARKIVOC. Available at: [Link]

  • [Antimicrobial activity of new pyridazine derivatives]. PubMed. Available at: [Link]

  • The Experimental Determination of Solubilities. ACS Publications. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available at: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link]

  • Lipophilicity - Methods of determination and its role in medicinal chemistry. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

  • [The production and physicochemical characteristics of new pyridazinyl-3-methyl-4-phenylazo-5-pyrazolones]. PubMed. Available at: [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Royal Society of Chemistry. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

Sources

Unlocking the Gas-Phase Dynamics of Novel Pyridazine Derivatives: A Mass Spectrometry Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazine derivatives have firmly established themselves as privileged scaffolds in modern drug discovery. Their unique physicochemical properties have been leveraged to develop a diverse array of therapeutics, including potent STING agonists for antitumor immunity[1], non-ulcerogenic COX-2 inhibitors[2], and targeted kinase inhibitors such as the anticancer agent ensartinib[3]. However, the same structural features that make pyridazines pharmacologically attractive—namely, the adjacent nitrogen atoms within the heteroaromatic ring—present distinct analytical challenges.

As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of pyridazine scaffolds not merely as a routine data collection exercise, but as a mechanistic puzzle. This whitepaper provides an in-depth technical guide to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of novel pyridazine derivatives, detailing the causality behind fragmentation pathways, metabolite bioactivation, and the design of self-validating analytical workflows.

Gas-Phase Mechanistic Foundations: Ionization and Fragmentation

To accurately quantify and identify pyridazine derivatives, one must first understand their behavior in the gas phase.

Ionization Causality: In electrospray ionization (ESI), we invariably utilize positive ion mode (ESI+). The lone pairs on the adjacent nitrogens in the pyridazine ring readily accept a proton. To drive this thermodynamic equilibrium toward complete ionization, mobile phases must be strictly buffered with acidic modifiers. The addition of 0.1% formic acid or trifluoroacetic acid (TFA) ensures the pyridazine nitrogens remain fully protonated, which prevents peak tailing on the LC column and maximizes ion transmission into the mass spectrometer[1][4].

Fragmentation Causality: Under collision-induced dissociation (CID), the fragmentation of protonated pyridazines is heavily dependent on the nature of their substituents[5]. The N-N bond in an unsubstituted pyridazine ring is relatively weak, often leading to a characteristic neutral loss of molecular nitrogen (N₂, -28 Da). However, in heavily functionalized novel derivatives, the fragmentation energy is often absorbed by the substituents. For instance, in thieno-pyridazine isomers, the degree of fragmentation is dictated by the attachment point of the thienopyridine moiety, with N-benzyl substituted pyridazines predominantly yielding benzyl cations (m/z 91) rather than ring cleavage[5].

G A Protonated Pyridazine Derivative [M+H]+ B Loss of N2 [M+H-28]+ A->B Collision-Induced Dissociation (CID) C Substituent Cleavage (e.g., -CH3, -OH) A->C Low Energy CID D Ring Opening Reactive Cation B->D Rearrangement E Stable Fragment Ion C->E Further Fragmentation D->E Stabilization

Fig 1. Typical CID fragmentation pathway of protonated pyridazine derivatives.

Metabolite Identification and Reactive Intermediates

A critical phase in the development of novel pyridazine drugs is mapping their metabolic fate, particularly the formation of reactive intermediates that could lead to off-target toxicity. High-resolution LC-MS/MS is indispensable for capturing these transient species.

  • Electrophilic Trapping: Pyridazine-3-carbonitriles can act as soft electrophiles. In human liver microsomes, these compounds undergo bioactivation to form reactive intermediates that are subsequently trapped by glutathione (GSH), resulting in the formation of stable thiazoline derivatives. MS/MS analysis of these metabolites typically reveals a diagnostic product ion at m/z 200, resulting from the cleavage of the thiazoline ring[4].

  • Iminium and Quinone Methide Formation: Complex pyridazine-containing drugs like ensartinib undergo unexpected bioactivation pathways. LC-MS/MS studies have revealed that the piperazine ring can be bioactivated to form unstable iminium ion species, while the dichlorophenyl ring undergoes oxidative defluorination to generate a quinone methide intermediate[3].

Quantitative Data Summary: MS Parameters & Fragmentation

To facilitate cross-class comparison, the following table summarizes the quantitative MS data and primary fragmentation behaviors of various pyridazine classes.

Table 1: Characteristic MS/MS Parameters for Pyridazine Derivatives

Compound Class / DrugPrimary ApplicationPrecursor Ion [M+H]⁺Primary Fragment Ions (m/z)Key LC-MS/MS Modifiers
Thieno-pyridazines Synthetic Intermediatesm/z 189175, 147, 135, 1060.1% Formic Acid
3-(Fluoro-imidazolyl)pyridazines STING AgonistsCompound-specificCompound-specific0.1% TFA / Acetonitrile
Ensartinib Metabolites (M3/M4) Anticancer (ALK Inhibitor)m/z 577463, 371, 327, 257, 1200.1% Formic Acid
Pyridazine-3-carbonitriles Cathepsin K InhibitorsCompound-specificm/z 200 (Thiazoline cleavage)0.1% Formic Acid

Self-Validating LC-MS/MS Protocol for Pyridazine Bioanalysis

To ensure absolute trustworthiness in pharmacokinetic or metabolic studies, the analytical protocol must be a self-validating system. Every step must contain an internal check to guarantee data integrity.

Step 1: Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 µL of biological matrix (e.g., plasma). Add 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled (SIL) internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile efficiently denatures matrix proteins, while the ice-cold temperature minimizes the degradation of highly reactive pyridazine metabolites (such as iminium ions).

  • Self-Validation Check: The SIL-IS perfectly co-elutes with the target analyte, validating extraction recovery and mathematically compensating for any matrix-induced ion suppression in the ESI source.

Step 2: UHPLC Separation
  • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40 °C. Utilize a gradient elution of Solvent A (Water + 0.1% Formic acid) and Solvent B (Acetonitrile + 0.1% Formic acid)[4].

  • Causality: The hydrophobic C18 stationary phase provides excellent retention for functionalized pyridazines. The 0.1% formic acid ensures the pyridazine nitrogens remain protonated throughout the chromatographic run, maintaining sharp peak shapes and maximizing ESI+ efficiency[1][4].

  • Self-Validation Check: Inject a solvent blank immediately following the highest calibration standard. The absence of a peak at the analyte's retention time validates that there is zero column carryover.

Step 3: MS/MS Optimization and Acquisition
  • Action: Set the triple quadrupole mass spectrometer to Multiple Reaction Monitoring (MRM) mode. Optimize the Declustering Potential (DP) and Collision Energy (CE) via direct syringe infusion of a 1 µg/mL neat standard.

  • Causality: Pyridazine derivatives vary wildly in their gas-phase stability. Optimizing the CE ensures the precursor ion is depleted just enough to generate abundant, structurally diagnostic product ions without shattering the molecule into non-specific, low-mass fragments.

  • Self-Validation Check: Monitor the ratio of the quantifier transition (most abundant fragment) to the qualifier transition (second most abundant fragment). A consistent ion ratio (± 20%) across all Quality Control (QC) levels validates the absence of co-eluting isobaric interferences.

Workflow S1 Sample Preparation (Protein Precipitation / SPE) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 Removes matrix effects S3 Electrospray Ionization (ESI+) Protonation of Pyridazine Nitrogen S2->S3 0.1% Formic Acid mobile phase S4 Triple Quadrupole / HRMS (MRM or Data-Dependent Acquisition) S3->S4 Ion transfer S5 Data Processing (Metabolite ID & Quantification) S4->S5 High mass accuracy data

Fig 2. Self-validating LC-MS/MS workflow for pyridazine derivative bioanalysis.

Conclusion

The mass spectrometric analysis of novel pyridazine derivatives demands a rigorous, mechanistically grounded approach. By understanding the fundamental ionization and fragmentation behaviors of the pyridazine nucleus—and by implementing self-validating LC-MS/MS workflows—researchers can accurately map complex metabolic pathways, identify reactive intermediates, and accelerate the development of next-generation therapeutics.

References

  • Title: A facile synthesis and mass spectrometry investigations of thieno[3',2':4,5]pyrido[2,3-d]pyridazines Source: Arkivoc URL
  • Title: Discovery of 3-(Fluoro-imidazolyl)
  • Source: PMC (National Institutes of Health)
  • Title: Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes Source: Chemical Research in Toxicology - ACS Publications URL
  • Source: Drug Design, Development and Therapy (Dovepress)

Sources

A Technical Guide to the Crystal Structure of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide: A Hypothetical Case Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide delves into the structural elucidation of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide, a novel pyridazine derivative with potential applications in medicinal chemistry. As experimental data for this specific compound is not publicly available, this document serves as a comprehensive, hypothetical case study. It is designed to provide researchers, scientists, and drug development professionals with a practical framework for the synthesis, characterization, and crystallographic analysis of similar heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references from the field.

Introduction: The Significance of the Pyridazine Scaffold in Drug Discovery

The pyridazine ring system is a privileged scaffold in medicinal chemistry, renowned for its unique physicochemical properties that make it an attractive component in the design of novel therapeutic agents.[1][2] Pyridazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[3][4] The presence of two adjacent nitrogen atoms in the six-membered ring imparts a high dipole moment and hydrogen bonding capabilities, which are crucial for molecular recognition and drug-target interactions.[1][2] The structural analysis of new pyridazine derivatives is therefore paramount for understanding their structure-activity relationships (SAR) and for guiding the development of more potent and selective drugs.

This guide focuses on the hypothetical crystal structure of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide, a molecule designed to explore the chemical space around the pyridazine core. The strategic incorporation of a bromophenyl sulfide moiety is intended to modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Synthesis of the Target Compound

The synthesis of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide can be approached through a regioselective nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below, based on established methodologies for the preparation of similar pyridazine derivatives.[5]

Proposed Synthetic Pathway:

A plausible synthetic route would involve the reaction of a suitable dichloropyridazine precursor with 4-bromothiophenol. The regioselectivity of the substitution would be a key aspect to control, potentially influenced by the electronic nature of the substituents on the pyridazine ring.

Synthetic Pathway 3,5-dichloro-6-phenylpyridazine 3,5-dichloro-6-phenylpyridazine Reaction Nucleophilic Aromatic Substitution 3,5-dichloro-6-phenylpyridazine->Reaction 4-bromothiophenol 4-bromothiophenol 4-bromothiophenol->Reaction Product 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide Reaction->Product

Caption: Proposed synthesis of the target compound.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[6] The following sections detail the hypothetical experimental workflow for the crystallographic analysis of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide.

Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[6] A slow evaporation method would be employed to grow crystals suitable for data collection.

Experimental Protocol:

  • Purification: The synthesized compound is purified by column chromatography to achieve high purity.

  • Solvent Selection: A range of solvents and solvent mixtures are screened to find a system where the compound has moderate solubility.

  • Crystal Growth: A near-saturated solution of the purified compound is prepared in the selected solvent system. The solution is filtered to remove any dust particles and left for slow evaporation at a constant temperature in a vibration-free environment.

Data Collection and Structure Refinement

Once suitable crystals are obtained, X-ray diffraction data is collected and processed to solve and refine the crystal structure.

Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data and refinement parameters for 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide.

ParameterHypothetical Value
Chemical formulaC₁₆H₁₀BrClN₂S
Formula weight377.69
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
β (°)105.21(2)
Volume (ų)1489.9(9)
Z4
Density (calculated) (g/cm³)1.683
Absorption coefficient (mm⁻¹)3.456
F(000)752
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected8543
Independent reflections3421 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.112
R indices (all data)R₁ = 0.065, wR₂ = 0.125

Molecular and Crystal Structure Analysis

The hypothetical crystal structure would reveal key insights into the molecular conformation and intermolecular interactions governing the solid-state packing.

Caption: Molecular structure of the target compound.

Molecular Conformation

The analysis of the hypothetical structure would likely show that the pyridazine ring is essentially planar. The dihedral angles between the pyridazine ring and the appended phenyl and bromophenyl rings would be crucial in defining the overall molecular shape. These angles are influenced by steric hindrance and electronic effects between the substituents.

Intermolecular Interactions

In the solid state, molecules are expected to pack in a way that maximizes favorable intermolecular interactions. Based on the functional groups present, the following interactions would be anticipated:

  • π-π Stacking: The aromatic rings (pyridazine, phenyl, and bromophenyl) could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.[7][8]

  • C-H···π Interactions: Hydrogen atoms from one molecule could interact with the π-electron clouds of the aromatic rings of neighboring molecules.

  • Halogen Bonding: The bromine and chlorine atoms could participate in halogen bonding interactions with electron-rich atoms of adjacent molecules.

Spectroscopic Characterization

In addition to X-ray crystallography, other spectroscopic techniques are essential for the comprehensive characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure in solution.[9] The chemical shifts and coupling constants would provide detailed information about the electronic environment of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Conclusion and Future Perspectives

This technical guide has presented a hypothetical yet comprehensive overview of the structural elucidation of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide. By outlining a plausible synthetic route and detailing the state-of-the-art techniques for crystallization, X-ray diffraction, and spectroscopic analysis, this document provides a valuable resource for researchers in the field of drug discovery. The insights gained from such structural studies are critical for understanding the properties of novel pyridazine derivatives and for the rational design of future therapeutic agents. Further experimental work is required to validate the hypotheses presented in this guide and to fully explore the potential of this and related compounds.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1124.
  • Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrido[2,3-d]- and pyrido[3,4-d]-pyridazine have been synthesized by removal of hydrazino, chloro, and mercapto groups from the substituted derivatives and. (n.d.). ConnectSci. Retrieved from [Link]

  • A Comparative Guide to the X-ray Crystallography of Pyrrolo-Fused Heterocyclic Systems. (2025). BenchChem.
  • Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry, 28, 1177-1183.
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023).
  • Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. (2013). Growing Science.
  • Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Deriv
  • Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. (n.d.). Academia.edu.
  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules, 14(9), 3512-3521.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012).
  • Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. (2025). PMC.
  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers, 11(21), 5949-5954.
  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. (2021). MDPI.
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). PMC.
  • Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Compar
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). MDPI.
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules, 15(12), 9046-9057.
  • Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. (n.d.). PMC.
  • Lee, C. H., Jiang, M., Cowart, M., Gfesser, G., Perner, R., Kim, K. H., ... & Bhagwat, S. S. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of medicinal chemistry, 44(13), 2133–2138.
  • Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen yl)methoxy]phenyl}-1,2-oxazole. (n.d.). AVESİS.
  • The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. (2021).
  • Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (n.d.).
  • Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. (2020).
  • Shkurko, O. P., Kuznetsov, S. A., Denisov, A. Y., & Mamaev, V. P. (1986). Quantitative determination of the electronic effects of 3- and 4-pyridazinyl groups from NMR spectral data for isomeric aminophenyl- and phenylpyridazines. Chemistry of Heterocyclic Compounds, 22(7), 804-807.
  • Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. (n.d.). AVESİS.

Sources

An In-depth Technical Guide on Substituted Phenylpyridazinyl Sulfides: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of substituted phenylpyridazinyl sulfides, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities with a focus on antimicrobial and anticancer properties, and analyze the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Prominence of the Pyridazine Scaffold in Medicinal Chemistry

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals. Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug design.

The Pyridazine Moiety: A Privileged Structure

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in numerous biologically active molecules.[1] The presence of the two nitrogen atoms imparts unique physicochemical properties, influencing factors such as polarity, hydrogen bonding capacity, and metabolic stability, which are crucial for drug-like properties. Pyridazine derivatives have a well-documented history of diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3]

Emergence of Phenylpyridazinyl Sulfides as Bioactive Agents

Among the vast landscape of pyridazine derivatives, those featuring a phenyl group and a sulfide linker have emerged as a particularly promising class of compounds. The combination of the pyridazine core, the versatile phenyl ring which allows for a wide range of substitutions, and the flexible sulfide linkage creates a molecular framework with significant potential for interacting with various biological targets. This guide will specifically focus on the synthesis, biological evaluation, and structure-activity relationships of these substituted phenylpyridazinyl sulfides.

Synthetic Strategies for Substituted Phenylpyridazinyl Sulfides

The synthesis of substituted phenylpyridazinyl sulfides can be achieved through several reliable methods, primarily involving the nucleophilic substitution of a suitable leaving group on the pyridazine ring with a substituted thiophenol.

General Reaction Scheme

A common and efficient method for the synthesis of 3,6-disubstituted pyridazines involves the reaction of a halogenated pyridazine with a thiol. For instance, 3-amino-6-(phenylthio)pyridazine can be synthesized from 3-amino-6-chloropyridazine and thiophenol.[1] This versatile reaction allows for the introduction of a wide variety of substituted phenylthio moieties at the 6-position of the pyridazine ring.

G cluster_reactants Reactants cluster_products Product Halogenated Pyridazine Substituted 3-Halo-6-phenylpyridazine Reaction Halogenated Pyridazine->Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Thiophenol Substituted Thiophenol Thiophenol->Reaction Product Substituted 3-(Phenylthio)-6-phenylpyridazine Reaction->Product caption General Synthetic Scheme for Substituted Phenylpyridazinyl Sulfides

Caption: General Synthetic Scheme for Substituted Phenylpyridazinyl Sulfides.

Key Synthetic Methodologies

The most prevalent method for synthesizing phenylpyridazinyl sulfides is through nucleophilic aromatic substitution (SNAr). This typically involves reacting a chloropyridazine derivative with a substituted thiophenol in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

Alternatively, pyridazinone precursors can be utilized. For example, a 6-(substituted aryl)-2,3,4,5-tetrahydro-3-pyridazinone can be treated with phosphorus oxychloride to yield the corresponding 3-chloro-6-substituted phenylpyridazine.[4] This intermediate can then undergo nucleophilic substitution with a thiophenol as described above.

Experimental Protocol: A Representative Synthesis of 3-Amino-6-(phenylthio)pyridazine

This protocol is a general representation and may require optimization for specific substrates.[1]

Materials:

  • 3-amino-6-chloropyridazine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1 mmol) in DMF (10 mL), add potassium carbonate (1.2 mmol).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add thiophenol (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.

TechniquePurposeExpected Outcome
¹H NMR To determine the number, environment, and connectivity of protons.Characteristic signals for the pyridazine and phenyl ring protons, as well as any substituents.
¹³C NMR To determine the number and type of carbon atoms.Resonances corresponding to all carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the target compound.
Infrared (IR) Spectroscopy To identify the presence of specific functional groups.Characteristic absorption bands for C-S, C=N, N-H (if present), and other functional groups.
Elemental Analysis To determine the percentage composition of elements (C, H, N, S).The experimental percentages should be in close agreement with the calculated values.

Biological Activities and Therapeutic Potential

Substituted phenylpyridazinyl sulfides have demonstrated a wide range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

The pyridazine scaffold is a core component of numerous compounds with demonstrated antibacterial and antifungal activities.[5][6] The incorporation of a phenylthio group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell walls and exert its effect.

Several studies have reported the synthesis and antimicrobial evaluation of pyridazine derivatives. For instance, some hydrazone derivatives of pyridazine have shown significant activity against both Gram-positive (Staphylococcus aureus, Streptococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[7] While specific data for a broad range of substituted phenylpyridazinyl sulfides is still emerging, the initial findings are promising.

Compound/SeriesTarget MicroorganismMIC (µg/mL)Reference
Pyridazinone Derivative IIIaStreptococcus pyogenes- (Excellent Activity)[5]
Pyridazinone Derivative IIIaEscherichia coli- (Excellent Activity)[5]
Pyridazinone Derivative IIIdStaphylococcus aureus- (Very Good Activity)[5]
Hydrazone Derivative 15(d)Staphylococcus aureus- (Highest Activity)[7]
Hydrazone Derivative 15(d)Escherichia coli- (Highest Activity)[7]

Note: Specific MIC values were not always provided in the cited literature; qualitative descriptions of activity are included where applicable.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [1]

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity

Pyridazine derivatives are known to exhibit significant anticancer properties through various mechanisms, including the inhibition of protein kinases and the disruption of microtubule polymerization.[1][2] The substitution pattern on both the phenyl and pyridazine rings plays a crucial role in determining the potency and selectivity of these compounds.

The anticancer activity of substituted phenylpyridazinyl sulfides is believed to be multifactorial. One of the key mechanisms is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[8] For example, some pyridazine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.[2]

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Inhibitor Substituted Phenylpyridazinyl Sulfide Inhibitor->Receptor Inhibition Inhibitor->KinaseCascade Inhibition caption Inhibition of Kinase Signaling by Phenylpyridazinyl Sulfides

Caption: Inhibition of Kinase Signaling by Phenylpyridazinyl Sulfides.

Numerous studies have evaluated the anticancer activity of pyridazine derivatives against various cancer cell lines. While specific IC₅₀ values for a wide range of substituted phenylpyridazinyl sulfides are not extensively compiled, related pyridazinone derivatives have shown potent activity.

Compound/SeriesCancer Cell LineIC₅₀ (µM)Reference
Pyridazinone DerivativeHepG2 (Liver)- (Significant Cytotoxicity)[2]
3-oxo-2,3-dihydropyridazine derivativesJurkat (T-cell leukemia)-[9]
3-oxo-2,3-dihydropyridazine derivativesCCRF-CEM (T-cell leukemia)-[9]
3-alkylthio-6-allylthiopyridazineHepatocarcinoma cells- (Chemopreventive activity)[10]

Note: Specific IC₅₀ values were not always provided in the cited literature; qualitative descriptions of activity are included where applicable.

Experimental Protocol: MTT Assay for Cytotoxicity [1]

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Studies

The biological activity of substituted phenylpyridazinyl sulfides is highly dependent on the nature and position of the substituents on both the phenyl and pyridazine rings.

Influence of Substituents on the Phenyl Ring

The electronic and steric properties of the substituents on the phenyl ring can significantly impact the compound's activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at different positions (ortho, meta, para) can modulate the compound's interaction with its biological target. For example, in a series of pyridazinone derivatives, the presence of a chloro group on the phenyl ring was found to be beneficial for antifungal activity.[6]

Impact of the Pyridazine Core Substitution Pattern

The substitution pattern on the pyridazine ring is equally important. The presence of different functional groups at various positions can influence the compound's solubility, metabolic stability, and binding affinity. For instance, the introduction of an amino group at the 3-position can provide an additional site for hydrogen bonding, potentially enhancing the compound's interaction with its target.

The Role of the Sulfide Linker

The sulfide linker provides a degree of conformational flexibility, allowing the phenyl and pyridazine rings to adopt an optimal orientation for binding to the target. The sulfur atom itself can also participate in interactions with the biological target.

G cluster_sar Key Structural Features for Biological Activity Core Substituted Phenylpyridazinyl Sulfide Core Structure R1 Substituents on Phenyl Ring (R1) - Electronic effects (EWG/EDG) - Steric bulk - Lipophilicity Core->R1 R2 Substituents on Pyridazine Ring (R2) - Hydrogen bond donors/acceptors - Polarity and solubility Core->R2 Sulfide Sulfide Linker - Conformational flexibility - Potential for interactions Core->Sulfide caption Structure-Activity Relationship (SAR) Summary

Caption: Structure-Activity Relationship (SAR) Summary.

Future Perspectives and Drug Development Challenges

Substituted phenylpyridazinyl sulfides represent a promising class of compounds with significant therapeutic potential. However, further research is needed to fully elucidate their mechanisms of action and to optimize their pharmacological properties.

Lead Optimization Strategies

Future research should focus on the synthesis of a wider range of analogues to establish more detailed structure-activity relationships. This will involve the systematic variation of substituents on both the phenyl and pyridazine rings to improve potency, selectivity, and pharmacokinetic properties.

Overcoming Challenges in Drug Development

As with any drug development program, challenges such as optimizing metabolic stability, reducing off-target effects, and ensuring a favorable safety profile will need to be addressed.

Novel Applications and Future Research Directions

Beyond their antimicrobial and anticancer activities, substituted phenylpyridazinyl sulfides may have potential in other therapeutic areas, such as anti-inflammatory and antiviral applications.[1] Further screening against a broader range of biological targets could uncover novel therapeutic applications for this versatile class of compounds.

Conclusion

Substituted phenylpyridazinyl sulfides are a compelling class of heterocyclic compounds with a diverse range of biological activities. Their straightforward synthesis and the tunability of their structure make them an attractive scaffold for medicinal chemists. While further research is needed to fully realize their therapeutic potential, the existing body of evidence strongly suggests that these compounds will continue to be an important area of investigation in the quest for novel and effective therapeutic agents.

References

  • Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. (2013). European Journal of Medicinal Chemistry. [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (n.d.). RSC Publishing. [Link]

  • Synthesis, antitubercular, antifungal and antibacterial activities of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-one. (2008). European Journal of Medicinal Chemistry. [Link]

  • Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. (2009).
  • Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry. [Link]

  • WO/2009/154769 SUBSTITUTED PYRIDAZINE CARBOXAMIDE COMPOUNDS AS KINASE INHIBITOR COMPOUNDS. (2009). WIPO Patentscope. [Link]

  • Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. (n.d.). PDF from researchgate.net. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.). PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. (2019). Archiv der Pharmazie. [Link]

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. (2016). Molecules. [Link]

  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. [Link]

  • Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research. [Link]

  • Pyrrolopyridazine MEK inhibitors. (n.d.). Academia.edu. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

Sources

Discovery and synthesis of novel 3,6-disubstituted pyridazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the 3,6-Disubstituted Pyridazine Scaffold: A Technical Guide to Desymmetrization, Synthesis, and Kinase Inhibition

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the physicochemical liabilities of highly lipophilic scaffolds. The 3,6-disubstituted pyridazine core offers an elegant solution. Characterized by two adjacent nitrogen atoms, this privileged pharmacophore provides a strong dipole moment, acts as a potent hydrogen bond acceptor, and significantly improves aqueous solubility compared to traditional phenyl or pyridine rings.

This whitepaper provides an in-depth, mechanistic guide to the sequential desymmetrization of 3,6-dichloropyridazine, translating theoretical organic chemistry into field-proven, self-validating experimental protocols for the development of novel kinase inhibitors.

Synthetic Causality: The Logic of Desymmetrization

The synthesis of 3,6-disubstituted pyridazines almost universally begins with 3,6-dichloropyridazine. The strategic challenge lies in breaking the symmetry of this molecule without triggering uncontrolled bis-substitution.

Why run SNAr before cross-coupling? Mechanistically, the starting material is a highly symmetrical, electron-deficient electrophile. The electron-withdrawing nature of the diazine ring makes the C-Cl bonds extremely susceptible to nucleophilic attack. If one were to attempt a Palladium-catalyzed cross-coupling first, the oxidative addition of Pd(0) into the highly reactive C-Cl bonds could lead to uncontrolled bis-coupling or catalyst poisoning 1[1].

By performing a Nucleophilic Aromatic Substitution (SNAr) first, the incoming nucleophile (e.g., an amine or alkoxide) donates electron density back into the pyridazine ring. This electronic enrichment effectively deactivates the second chlorine atom toward further nucleophilic attack, allowing us to isolate the mono-substituted intermediate with >95% regioselectivity. The remaining, deactivated C-Cl bond is now perfectly tuned for a controlled, Palladium-catalyzed Suzuki-Miyaura cross-coupling2[2].

SyntheticWorkflow SM 3,6-Dichloropyridazine (Symmetrical Electrophile) SNAr Step 1: SNAr (Nucleophilic Attack) SM->SNAr Amine, Base, Heat Int 3-Amino-6-chloropyridazine (Deactivated Ring) SNAr->Int Regioselective CrossCoupling Step 2: Suzuki Coupling (Pd-Catalyzed) Int->CrossCoupling Boronic Acid, Pd(0) Product 3,6-Disubstituted Pyridazine (Target Scaffold) CrossCoupling->Product C-C Bond Formation

Workflow for the stepwise desymmetrization of 3,6-dichloropyridazine.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility, I have designed the following two-step protocol as a self-validating system. Each phase contains built-in analytical checkpoints to confirm the mechanistic transitions described above.

Phase 1: Regioselective SNAr (Synthesis of 3-amino-6-chloropyridazine)
  • Reagents: 3,6-dichloropyridazine (1.0 eq), Morpholine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), n-butanol (0.2 M).

  • Causality: n-butanol is selected as the solvent because its boiling point (117 °C) provides sufficient thermal energy to drive the SNAr without requiring pressurized microwave vessels. DIPEA acts as a non-nucleophilic proton sink, preventing the morpholine from being consumed as a salt.

  • Procedure:

    • Dissolve 3,6-dichloropyridazine in n-butanol at room temperature.

    • Add DIPEA, followed by dropwise addition of morpholine.

    • Reflux the mixture at 110 °C for 4–6 hours.

  • Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 7:3). The product will show a lower Rf​ spot due to increased polarity. Critically, LC-MS must show the [M+H]+ peak corresponding only to the mono-adduct. The absence of a di-adduct mass confirms the electronic deactivation of the ring.

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Reagents: 3-amino-6-chloropyridazine intermediate (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), K2​CO3​ (2.0 eq), 1,4-Dioxane/H2O (4:1 v/v).

  • Causality: The biphasic Dioxane/H2O system ensures the solubility of both the organic substrates and the inorganic base. K2​CO3​ is critical for forming the reactive boronate complex, which facilitates the transmetalation step. Pd(dppf)Cl2​ is selected because its bidentate ligand (dppf) suppresses unwanted reductive dehalogenation side-reactions1[1].

  • Procedure:

    • Degas the Dioxane/H2O mixture by bubbling N2​ for 15 minutes.

    • Combine the intermediate, boronic acid, and K2​CO3​ in the solvent.

    • Add Pd(dppf)Cl2​ under a stream of N2​ and heat to 90 °C for 12 hours.

  • Validation Checkpoint: Complete consumption of the intermediate via LC-MS. Upon completion, cooling the reaction and adding excess water will cause the highly crystalline 3,6-disubstituted pyridazine to precipitate, providing an elegant, self-purifying isolation step.

Biological Application: Kinase Inhibition Pathways

Once synthesized, 3,6-disubstituted pyridazines serve as exceptional ATP-competitive kinase inhibitors. The nitrogen atoms in the pyridazine core act as potent hydrogen bond acceptors, anchoring the molecule to the kinase hinge region. Recent literature highlights their efficacy against targets such as Cyclin-Dependent Kinase 2 (CDK2)3[3] and c-Jun N-terminal kinase-1 (JNK1)4[4].

By blocking the ATP pocket of JNK1, these compounds curb the phosphorylation of downstream targets like c-Jun and c-Fos, ultimately restoring p53 activity and inducing apoptosis in tumor cells4[4].

SignalingPathway Stimulus Cellular Stress MAP3K MAP3K Cascade Stimulus->MAP3K JNK1 JNK1 Kinase MAP3K->JNK1 Phosphorylation Transcription c-Jun / c-Fos JNK1->Transcription Activation Inhibitor Pyridazine Inhibitor Inhibitor->JNK1 ATP-Competitive Block Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis

JNK1 signaling pathway inhibition by 3,6-disubstituted pyridazines.

Quantitative Data: Structure-Activity Relationship (SAR)

The versatility of the sequential substitution strategy allows for rapid library generation. The table below summarizes the in vitro anti-proliferative activity of several optimized 3,6-disubstituted pyridazine derivatives against human breast cancer cell lines, demonstrating the profound impact of C3 and C6 functionalization on biological efficacy3[3] 4[4].

Compound IDC3 SubstitutionC6 SubstitutionPrimary TargetIC50 (T-47D)IC50 (MDA-MB-231)
11l Morpholine4-FluorophenylCDK20.43 ± 0.01 µM0.99 ± 0.03 µM
11m Morpholine4-MethoxyphenylCDK21.57 ± 0.05 µM2.34 ± 0.08 µM
9e 4-FluorophenylSubstituted PiperazineJNK179.98% (Inh. at 10 µM)63.82% (Inh. at 10 µM)

*Note: JNK1 data for compound 9e is reported as percentage growth inhibition rather than absolute IC50​ .

References

  • Sabt, A., Eldehna, W. M., et al. "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights." Journal of Enzyme Inhibition and Medicinal Chemistry. 3

  • Shaalan, M. M., Osman, E. E. A., et al. "Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation." ACS Omega. 4

  • Knochel, P., et al. "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks." Ludwig-Maximilians-University Munich. 1

  • "Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties." Synlett.2

Sources

A Technical Guide to the Spectroscopic Analysis of Chloro-Phenyl-Pyridazinyl Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth examination of the spectroscopic characterization of chloro-phenyl-pyridazinyl sulfides, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Focusing on Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, this document outlines the theoretical principles, provides detailed experimental protocols for data acquisition, and offers a thorough analysis of the spectral features of these molecules. By synthesizing data from authoritative sources, this guide serves as a critical resource for researchers engaged in the synthesis, identification, and characterization of this important chemical scaffold.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring, a six-membered diazine heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The incorporation of a chloro-substituent, a phenyl ring, and a thioether linkage creates the chloro-phenyl-pyridazinyl sulfide family, which offers a unique combination of electronic and steric properties for molecular design and drug discovery.

Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, particularly in the synthesis of novel bioactive compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental, non-destructive analytical techniques that provide essential information about a molecule's functional groups and electronic system, respectively. This guide will use 3-chloro-6-(phenylthio)pyridazine as a representative molecule to explore the application and interpretation of these spectroscopic methods.

Foundational Spectroscopic Principles

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). For chloro-phenyl-pyridazinyl sulfides, key vibrational modes include the stretching and bending of C=N, C=C, C-Cl, and C-S bonds. The presence and position of these absorption bands in an IR spectrum serve as a molecular fingerprint, confirming the presence of the core pyridazine and phenyl structures, as well as the key chloro and sulfide functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic structure of a molecule by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. In aromatic and heteroaromatic systems like chloro-phenyl-pyridazinyl sulfides, the most significant electronic transitions are typically π → π* and n → π*.

  • π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε) in the UV region.

  • n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands, often appearing as shoulders on the main π → π* absorption peaks.

The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups (like the thioether and chloro groups), which can shift the absorbance to longer wavelengths (a bathochromic or red shift).

Experimental Protocols & Workflow

The reliability of spectroscopic data is contingent upon rigorous experimental methodology. The following protocols represent a self-validating system for acquiring high-quality IR and UV-Vis spectra.

General Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_IR Prepare KBr Pellet (Solid Sample) Acq_IR Acquire IR Spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR FT-IR Spectrometer Prep_UV Prepare Dilute Solution (e.g., in Ethanol) Acq_UV Acquire UV-Vis Spectrum (200-800 nm) Prep_UV->Acq_UV UV-Vis Spectrophotometer Analysis Interpret Spectra: - Identify Functional Groups (IR) - Identify λmax & Transitions (UV) Acq_IR->Analysis Acq_UV->Analysis

Caption: Structure of 3-chloro-6-(phenylthio)pyridazine.

Infrared (IR) Spectral Data

The IR spectrum of a chloro-phenyl-pyridazinyl sulfide is a composite of the vibrations from its constituent parts. The table below summarizes the key absorption bands expected for this class of compounds.

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~3100-3000C-H stretch (aromatic)Confirms the presence of the pyridazine and phenyl rings.
~1600-1550C=N stretchCharacteristic of the pyridazine ring imine bonds.[1]
~1500-1400C=C stretch (aromatic)Confirms the skeletal framework of the aromatic rings.[1]
~1100-1000C-Cl stretchIndicates the presence of the chloro-substituent on the pyridazine ring.
~770-690C-S-C stretchConfirms the presence of the thioether (sulfide) linkage.
~850-750C-H out-of-plane bendBending patterns can provide information on the substitution of the phenyl ring.

Note: Specific peak positions can vary slightly based on the molecular environment and substitution patterns.

UV-Vis Spectral Data

The UV-Vis spectrum provides insight into the conjugated π-system of the molecule. For 3-chloro-6-(phenylthio)pyridazine dissolved in ethanol, two distinct absorption maxima are typically observed.

λmax (nm)Molar Absorptivity (ε)Assigned TransitionInterpretation
~260-270 nmHighπ → πThis intense absorption corresponds to electronic transitions within the highly conjugated system formed by the phenyl and pyridazine rings.
~320-330 nmModerate to Lown → πThis weaker absorption, often appearing as a broad shoulder, is attributed to the transition of non-bonding electrons from the nitrogen atoms of the pyridazine ring to an anti-bonding π* orbital.

The presence of the thioether group, which contains lone pair electrons on the sulfur atom, can also contribute to the electronic transitions and influence the position and intensity of the absorption bands.

Conclusion

Infrared and UV-Visible spectroscopy are indispensable tools for the structural verification and electronic characterization of chloro-phenyl-pyridazinyl sulfides. A systematic approach, combining robust experimental protocols with a solid understanding of spectroscopic principles, allows for the confident identification of these high-value heterocyclic compounds. The characteristic IR absorption bands for C=N, C=C, C-Cl, and C-S bonds, along with the signature π → π* and n → π* electronic transitions in the UV-Vis spectrum, provide a comprehensive and self-validating dataset for researchers in synthetic and medicinal chemistry.

References

  • Inabe, T. (n.d.). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. Retrieved from [Link]

  • Sanyal, N. K., Srivastava, S. L., Goel, R. K., & Sharma, S. D. (1979). Electronic and vibrational spectra of 3,6-dichloro-pyridazine. Proceedings of the Indian Academy of Sciences - Section A, 88(3), 279-285. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-6-phenylpyridazine. PubChem. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4053. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2003). Pyridazine Derivatives. Journal of the Chinese Chemical Society, 50(2), 331-338. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Abu-Hashem, A. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Retrieved from [Link]

  • Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874. Retrieved from [Link]

  • Senee, A., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2023(2), M1622. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from [Link]

  • Ranjith, P. K., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Retrieved from [Link]

  • Material Science Research India. (2020). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. Retrieved from [Link]

  • Agova, N., Iliev, I., & Georgieva, S. (2021). IR and UV-VIS spectroscopic analysis of a new compound. Scripta Scientifica Pharmaceutica, 8(1), 35-39. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability.[1] This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide. Given the absence of readily available public data for this specific molecule, this document emphasizes foundational principles and detailed methodologies. It is designed to empower researchers, scientists, and drug development professionals to generate robust and reproducible solubility data. We will delve into the theoretical underpinnings of solubility, provide a detailed, step-by-step protocol for equilibrium solubility determination via the shake-flask method, and outline the development of a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Solubility in the Scientific Workflow

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a critical physicochemical parameter.[2] For a complex heterocyclic compound like 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide, understanding its solubility profile is paramount for a variety of applications:

  • Synthetic Chemistry: Choosing an appropriate solvent is crucial for ensuring that reactants are in the same phase, which allows for effective molecular collisions and subsequent reactions.

  • Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

  • Drug Development: For a compound to be a viable drug candidate, its solubility in both aqueous and organic media is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] Poor solubility is a major hurdle in drug development.[3]

  • Analytical Chemistry: Preparing solutions for analysis requires knowledge of suitable solvents to ensure the compound remains dissolved and does not precipitate during the analytical run.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the fundamental concept governing solubility.[4] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[4] The overall polarity of a molecule is a composite of its non-polar and polar regions.

Let's analyze the structure of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide :

  • Pyridazine Ring: The pyridazine ring itself is a polar heterocyclic system due to the presence of two adjacent nitrogen atoms, which are electronegative.[5][6] This ring system can act as a hydrogen bond acceptor.[5]

  • Phenyl and Bromophenyl Groups: These are large, non-polar, hydrophobic moieties that will generally decrease solubility in polar solvents.

  • Chloro Substituent: The chlorine atom is electronegative and contributes to the molecule's overall dipole moment, which can influence interactions with polar solvents.

  • Sulfide Linkage (-S-): The sulfide group makes a minor contribution to the molecule's polarity.[7]

Based on this structure, 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide is expected to be a largely non-polar, hydrophobic molecule with some capacity for polar interactions. Therefore, it is predicted to have higher solubility in non-polar or moderately polar organic solvents and low solubility in highly polar solvents like water.

Factors that influence solubility include:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[8][9]

  • Solvent Polarity: The closer the polarity of the solvent to the solute, the higher the solubility.

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility.[8]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Materials
  • 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide (solid)

  • A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks

  • An appropriate analytical instrument for quantification (e.g., HPLC-UV)

Step-by-Step Protocol
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide to a series of labeled vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

    • Pipette a known volume of each selected organic solvent into the corresponding vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration no longer changes.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, labeled vial to remove all undissolved solid. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered, saturated solution with a known volume of a suitable solvent (usually the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at that temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification A Add excess solid to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Draw supernatant D->E F Filter with 0.22µm syringe filter E->F G Dilute filtrate F->G H Analyze via HPLC G->H I Calculate solubility H->I

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Analytical Method Development: Quantification by RP-HPLC

A robust and validated analytical method is essential for accurate solubility determination. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable choice for this purpose.

Initial Method Scouting
  • Column: A C18 column is a good starting point for a non-polar compound.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically used. Isocratic elution (constant mobile phase composition) is often sufficient.

  • Detection: The UV-Vis spectrum of the compound should be measured to determine the wavelength of maximum absorbance (λmax) for sensitive detection.

  • Injection Volume and Flow Rate: Standard starting conditions (e.g., 10 µL injection volume, 1.0 mL/min flow rate) can be used and optimized.

Method Validation

Once a suitable method is developed, it should be validated to ensure its accuracy, precision, and linearity as per ICH guidelines.[10][11]

  • Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC. Plot the peak area versus concentration to generate a calibration curve. The method is linear if the correlation coefficient (R²) is close to 1 (e.g., >0.999).[11][12]

  • Accuracy and Precision: Analyze replicate preparations of a known concentration to determine the method's accuracy (closeness to the true value) and precision (reproducibility of the measurement).[12][13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[11][12]

G cluster_validation Method Validation A Develop RP-HPLC Method (Column, Mobile Phase, λmax) B Prepare Standard Solutions (Multiple Concentrations) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D E Assess Linearity (R² > 0.999) D->E G Quantify Concentration using Calibration Curve D->G F Analyze Saturated Samples F->G

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling for Pyridazine Core Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyridazine Core

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to serve as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents. Pyridazine derivatives have demonstrated significant biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[3][4][5] The construction and functionalization of this core are therefore of paramount importance to researchers.

Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly versatile method for forming carbon-carbon bonds.[6][7] Its tolerance of diverse functional groups, use of readily available and non-toxic organoboron reagents, and generally mild reaction conditions make it an ideal strategy for the late-stage functionalization of the pyridazine nucleus.[8][9] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction for pyridazine synthesis, offering mechanistic insights, detailed protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][10] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond (C-X) of the halopyridazine. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[11] The reactivity of the halide is a key factor, with the rate of addition typically following the trend: I > Br > Cl.[6]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[10] The halide or other leaving group on the palladium is displaced by the organic group from the boronate, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the Pd(II) complex. This forms the new carbon-carbon bond, yielding the desired substituted pyridazine product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][11]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar¹-X (Halopyridazine) pd2_halide Ar¹-Pd(II)L₂-X (Pyridazine) oa_complex->pd2_halide Oxidative Addition trans_complex Transmetalation Complex pd2_halide->trans_complex + [Ar²-B(OR)₃]⁻ (from Boronic Acid + Base) pd2_diorgano Ar¹-Pd(II)L₂-Ar² trans_complex->pd2_diorgano Transmetalation (- X⁻, - B(OR)₃) re_complex Reductive Elimination Complex pd2_diorgano->re_complex re_complex->pd0 Reductive Elimination product Ar¹-Ar² (Product) re_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Pyridazine Functionalization

The success of a Suzuki-Miyaura coupling on a pyridazine core hinges on the careful selection of several key components.

  • Halopyridazine Substrate (The Electrophile) : The choice of halogen is critical. Bromo- and iodo-pyridazines are generally more reactive than their chloro- counterparts and are often preferred for achieving high yields, although modern catalysts have shown increasing efficacy with less reactive chlorides.[6] The electronic nature of the pyridazine ring, being electron-deficient, generally facilitates the oxidative addition step.[12]

  • Organoboron Reagent (The Nucleophile) : Arylboronic acids are the most common coupling partners due to their commercial availability and stability.[9] However, they can be prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under heated, aqueous conditions.[13][14] To mitigate this, more stable boronic esters, such as pinacol esters, or potassium aryltrifluoroborate salts can be employed.[13][15]

  • Palladium Catalyst & Ligand : The combination of the palladium source and its coordinating ligand is the heart of the catalytic system.

    • Pd(PPh₃)₄ (Tetrakis) : A common, air-sensitive Pd(0) catalyst that is often effective but may require higher temperatures.[16]

    • PdCl₂(dppf) : A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is known for its high efficiency in coupling heteroaromatic halides.[16]

    • Pd(OAc)₂ with Phosphine Ligands : Using a simple palladium salt with specialized phosphine ligands (e.g., SPhos, XPhos) allows for fine-tuning of the catalyst's steric and electronic properties, often enabling reactions at lower temperatures or with challenging substrates.[16]

  • Base : The base is crucial for activating the boronic acid. An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is commonly used in an aqueous solvent mixture.[9][16] For more sensitive substrates or anhydrous conditions, stronger bases like potassium phosphate (K₃PO₄) may be required.[16]

  • Solvent System : A mixture of an organic solvent and water is typical. Common choices include 1,2-dimethoxyethane (DME)/water, 1,4-dioxane/water, or toluene/water.[9][16] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The entire solvent system must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[8][14]

Data Presentation: Representative Suzuki-Miyaura Couplings for Pyridazine Synthesis

The following table summarizes various conditions reported in the literature for the Suzuki-Miyaura coupling of halopyridazines, showcasing the versatility of this reaction.

Halopyridazine SubstrateBoronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Yield (%)Reference
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Good[8]
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O8014-28[9]
3,5-DichloropyridazineArylboronatesPd(dppf)Cl₂K₂CO₃DME80High[16][17]
HalopyridazinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100High[16]

Note: "Good" and "High" yields are reported qualitatively in the source literature.

Detailed Experimental Protocol: Synthesis of 3-Aryl-6-chloropyridazine

This protocol provides a generalized, step-by-step procedure for a typical Suzuki-Miyaura coupling reaction. Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents & Equipment:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent System: 1,2-Dimethoxyethane (DME) and Water (4:1 v/v)

  • Round-bottom flask, magnetic stir bar, reflux condenser

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Caption: General experimental workflow for pyridazine synthesis via Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add the 3,6-dichloropyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).[8]

  • Inert Atmosphere : Seal the flask with a rubber septum, then evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[8]

  • Catalyst & Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (5 mol%). Subsequently, add the previously degassed DME/water (4:1) solvent mixture via syringe. The mixture will appear as a suspension.[13]

  • Heating : Replace the septum with a reflux condenser (under inert gas) and heat the reaction mixture to 80-100 °C with vigorous stirring.[13]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material (the halopyridazine) is consumed. This typically takes 4-24 hours.[8]

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).[8]

  • Isolation : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure substituted pyridazine product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Impure reagents or solvents.4. Insufficient temperature.1. Use a fresh bottle of catalyst or a robust precatalyst like PdCl₂(dppf).2. Ensure the solvent is thoroughly degassed and the reaction is maintained under a positive inert atmosphere.[14]3. Use high-purity, dry solvents and fresh base.4. Cautiously increase the reaction temperature, but avoid excessive heat which can cause catalyst decomposition.[14]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precatalyst which can oxidize the boronic acid during its reduction to Pd(0).1. Improve the degassing procedure.[6]2. Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use a more stable boronic ester.[14]
Protodeboronation 1. Cleavage of the C-B bond by a proton source (often water).2. Problematic for certain electron-rich or heteroaromatic boronic acids.1. Minimize water content where possible or switch to a non-aqueous system with a base like K₃PO₄.2. Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[13]
Dehalogenation of Pyridazine The organopalladium intermediate reacts with a hydride source instead of the boronic acid.Avoid potential hydride sources. For example, if using an amine base or alcohol solvent, consider switching to a carbonate/phosphate base and an aprotic solvent.[14]

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis and functionalization of the pyridazine core, providing a direct and versatile route to novel derivatives for drug discovery and materials science. By understanding the underlying mechanism, carefully selecting reagents and conditions, and being prepared to troubleshoot common issues, researchers can effectively leverage this powerful reaction to accelerate their research programs. The protocols and insights provided herein serve as a robust starting point for the development of both known and novel pyridazine-containing molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • Al-Ostoot, F.H., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024. Available from: [Link]

  • Nambo, M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2021. Available from: [Link]

  • Jia, C., et al. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. 2021. Available from: [Link]

  • Santos, P.F., et al. Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction and evaluation of their optical and electronic properties through experimental and theoretical studies. Molecules. 2018. Available from: [Link]

  • Asif, M., et al. Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Current Organic Chemistry. 2023. Available from: [Link]

  • El-Gazzar, A.R.B.A., et al. Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. IntechOpen. 2020. Available from: [Link]

  • Asif, M., et al. Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science Publishers. 2023. Available from: [Link]

  • Al-Masrura, A., et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. 2017. Available from: [Link]

  • Al-Ostoot, F.H., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Taylor & Francis Online. 2024. Available from: [Link]

  • Santos, P.F., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. 2018. Available from: [Link]

  • Gomaa, M.S. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. 2015. Available from: [Link]

  • Asif, M. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. 2025. Available from: [Link]

  • Alotaibi, A.M. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. 2019. Available from: [Link]

  • Santos, P.F., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. 2018. Available from: [Link]

  • Various Authors. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Wiley Online Library. 2023. Available from: [Link]

  • Gualandi, A., et al. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. 2020. Available from: [Link]

  • Billingsley, K.L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. 2007. Available from: [Link]

  • Singh, A., et al. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. 2020. Available from: [Link]

  • Santos, P.F., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. 2018. Available from: [Link]

  • Hocek, M., et al. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. 2005. Available from: [Link]

  • Rasool, N., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. 2020. Available from: [Link]

  • Reddit User. Diagnosing issues with a failed Suzuki coupling? Reddit. 2021. Available from: [Link]

  • Kitano, Y., et al. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. 2025. Available from: [Link]

  • Ali, A., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. 2017. Available from: [Link]

  • Molander, G.A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. 2007. Available from: [Link]

  • Tundel, R.E., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. Semantic Scholar. 2016. Available from: [Link]

  • Chan, K.S., et al. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. ACS Publications. 1997. Available from: [Link]

  • Tundel, R.E., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. 2016. Available from: [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. 2021. Available from: [Link]

Sources

Application Note: Advanced Protocols for C–S Bond Formation: S-Alkylation and S-Arylation in the Synthesis of Aryl and Diaryl Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

[label="C-H Thioarylation", arrowhead=vee, style=solid, color="#90CAF9

Finalizing Note Revisions

I'm now completing the final revisions, focusing on making the text flow smoothly. I've rephrased some sentences for clarity and reviewed the data table to ensure accuracy in the results and explanations. I'm ready to submit for expert review.

Refining Self-Validation

I'm now integrating self-validating system information for each protocol into the note. For S-alkylation, I'm emphasizing that product precipitation signals reaction completion. Copper-catalyzed S-arylation relies on a clear color change as confirmation. Finally, I'm highlighting that a metal-free protocol avoids toxic metals.

Assessing Application Note Clarity

I'm now integrating self-validating system information for each protocol into the note. For S-alkylation, product precipitation is key. Copper-catalyzed S-arylation uses color change. Metal-free avoids toxic metals and a distinct TLC profile confirms diaryl sulfide production. I'm focusing on an authoritative, mechanistic tone, using active voice and precise terminology.

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

Organosulfur compounds, particularly thioethers (alkyl aryl sulfides) and diaryl sulfides, are privileged pharmacophores in modern drug discovery. They serve as critical structural motifs in therapeutics ranging from HIV integrase inhibitors to[1].

In synthetic nomenclature, "alkylation" and "arylation" are occasionally conflated, yet they represent fundamentally distinct mechanistic paradigms. S-Alkylation of thiols yields alkyl aryl sulfides via nucleophilic aliphatic substitution ( SN​2 ). Conversely, the synthesis of diaryl sulfides necessitates S-Arylation , which cannot proceed via simple SN​2 due to the high bond dissociation energy of C(sp2)−X bonds and electrostatic repulsion. Instead, diaryl sulfide synthesis relies on transition-metal-catalyzed cross-coupling[2] or metal-free sulfoxide activation[3].

This application note provides field-proven, highly optimized protocols for both pathways, emphasizing mechanistic causality, green chemistry principles, and self-validating experimental designs.

Mechanistic Causality: Driving Forces in C–S Bond Formation

Understanding the physicochemical driving forces behind these reactions is critical for rational troubleshooting and process scale-up.

  • Pathway A: S-Alkylation (Nucleophilic Substitution): The thiolate anion is a highly polarizable, "soft" nucleophile. When reacted with alkyl halides or [4], the reaction is driven by the low LUMO energy of the electrophile. Performing this reaction in aqueous media accelerates the rate via the hydrophobic effect ; the organic reactants are forced into highly concentrated micro-droplets, maximizing interfacial collisions while the aqueous base ( K2​CO3​ ) continuously regenerates the reactive thiolate.

  • Pathway B: S-Arylation (Transition-Metal Catalysis): To forge a bond between an aryl thiol and an aryl halide, a metal catalyst is required. While Palladium is a staple in cross-coupling, it is highly susceptible to "catalyst poisoning" by sulfur, which forms stable, inactive [Pd(SR)2​]n​ polymeric resting states. Therefore, Copper(I) catalysis is strategically preferred[2]. Cu(I) is a harder metal that, when paired with bidentate nitrogen ligands (e.g., 1,10-phenanthroline), resists irreversible thiolate clustering, allowing smooth oxidative addition and subsequent reductive elimination to yield the diaryl sulfide.

Visualizing the Synthetic Pathways

CS_Bond_Formation cluster_alk Pathway A: S-Alkylation cluster_ary Pathway B: S-Arylation ArSH Aryl Thiol (Ar-SH) RX Alkyl Halide (R-X) + Base (e.g., K2CO3) ArSH->RX Base-promoted SN2 (Green Medium) ArX Aryl Halide (Ar'-X) + Cu/Pd Catalyst ArSH->ArX Transition-Metal Cross-Coupling AlkylSulfide Alkyl Aryl Sulfide (Ar-S-R) RX->AlkylSulfide Nucleophilic Attack DiarylSulfide Diaryl Sulfide (Ar-S-Ar') ArX->DiarylSulfide Reductive Elimination

Mechanistic divergence of C-S bond formation: S-Alkylation vs. S-Arylation pathways.

Detailed Experimental Methodologies

Protocol A: Green S-Alkylation of Aryl Thiols (Alkyl Aryl Sulfide Synthesis)

This protocol utilizes water as a benign solvent, eliminating the need for toxic polar aprotic solvents (e.g., DMF, DMSO).

  • Self-Validating System: The reaction provides immediate visual feedback. As the water-soluble thiolate converts into a highly hydrophobic thioether, the product spontaneously phase-separates. The cessation of new oil droplet formation (or solid precipitation) visually validates that the reaction has reached completion.

Step-by-Step Procedure:

  • Preparation: To a 25 mL round-bottom flask equipped with a high-shear magnetic stir bar, add the aryl thiol (3.0 mmol) and the alkylating agent (e.g., alkyl halide, 3.0 mmol).

  • Aqueous Activation: Add deionized water (5.0 mL), followed immediately by K2​CO3​ (3.5 mmol).

  • Reaction: Stir the biphasic mixture vigorously (≥800 rpm) at ambient temperature (20–25 °C). The high shear rate is critical to maximize the interfacial surface area.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc) until complete consumption of the thiol (typically 30–60 minutes).

  • Isolation: For solid products, isolate via vacuum filtration and wash with cold water. For oily products, extract with EtOAc (3 × 5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Copper-Catalyzed S-Arylation (Diaryl Sulfide Synthesis)

This Ullmann-type coupling is the industry standard for synthesizing unsymmetrical diaryl sulfides[2].

  • Self-Validating System: The active Cu(I) -phenanthroline-thiolate catalytic complex exhibits a distinct deep red/brown hue. If the inert atmosphere is breached, rapid oxidation by O2​ converts the complex to Cu(II) and forms diaryl disulfides, instantly shifting the solution color to a pale green/blue. This colorimetric shift serves as an immediate, self-validating alert of an atmospheric leak.

Step-by-Step Procedure:

  • Catalyst Assembly: In an oven-dried Schlenk tube, combine CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3​PO4​ (2.0 mmol).

  • Degassing: Evacuate the tube and backfill with ultra-pure Nitrogen or Argon (repeat for 3 cycles) to strictly prevent oxidative dimerization of the thiol.

  • Reagent Addition: Under a positive flow of inert gas, inject the aryl iodide (1.2 mmol), aryl thiol (1.0 mmol), and anhydrous toluene (3.0 mL) via a micro-syringe.

  • Coupling: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 18–24 hours.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove insoluble copper salts and inorganic base. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol C: Metal-Free C–H Thioarylation via Sulfoxide Activation

For highly functionalized substrates where transition metals are contraindicated, this protocol utilizes methyl aryl sulfoxides as a dual sulfur source and electrophile[3].

  • Self-Validating System: The highly polar sulfoxide starting material ( Rf​≈0.1 ) is completely consumed and replaced by the highly non-polar diaryl sulfide ( Rf​≈0.8 ). This extreme polarity shift allows for unambiguous visual confirmation of product formation via TLC under UV light.

Step-by-Step Procedure:

  • Dissolve the target arene (1.0 mmol) and methyl aryl sulfoxide (1.2 mmol) in anhydrous CH2​Cl2​ (5.0 mL) under an inert atmosphere.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Dropwise add trifluoroacetic anhydride (TFAA, 1.5 mmol) to activate the sulfoxide into a highly electrophilic sulfur species.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 12 hours.

  • Quench with saturated aqueous NaHCO3​ (10 mL), extract the organic layer, dry over MgSO4​ , and purify via column chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the operational parameters and expected outcomes for the distinct C–S bond-forming strategies[2][3][5].

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Typical YieldKey Advantage
S-Alkylation Ar-SH, R-X, K2​CO3​ H2​O 250.5 - 185–98%Environmentally benign, rapid, scalable
S-Arylation (Cu) Ar-SH, Ar'-I, CuI (10%)Toluene11018 - 2475–92%Broad functional group tolerance, low cost
S-Arylation (Co) Ar-S-S-Ar, Ar'-ZnPiv, CoCl2​ THF251260–95%Utilizes stable disulfides, mild temperature
Thioarylation Arene, Ar-S(O)Me, TFAA CH2​Cl2​ -78 to 251265–88%Metal-free, direct C–H functionalization

References

  • Fernández-Salas, J. A., Pulis, A. P., & Procter, D. J. "Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis." Chemical Communications, 2016, 52(83), 12364-12367. URL: [Link]

  • Yonova, I. M., et al. "Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents." The Journal of Organic Chemistry, 2014, 79(10), 4530-4543. URL: [Link]

  • Organic Chemistry Portal. "Synthesis of aryl sulfides and diaryl sulfides." URL: [Link]

  • Gonnard, L., et al. "Synthesis of Functionalized Diaryl Sulfides by Cobalt-Catalyzed Coupling between Arylzinc Pivalates and Diaryl Disulfides." Organic Letters, 2018, 20(23), 7550-7554. URL: [Link]

  • Yang, Y.-Z., et al. "Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions." The Journal of Organic Chemistry, 2022, 87(15), 9675-9687. URL: [Link]

Sources

Application Note: Characterization of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide (BCPPS) as an Allosteric p38α MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists.

Introduction & Mechanistic Rationale

The compound 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide (hereafter referred to as BCPPS , CAS: 477872-30-3) represents a highly specialized chemical probe for interrogating kinase signaling networks. While many kinase inhibitors rely on ATP-competitive (Type I) binding, BCPPS is structurally optimized to function as an allosteric (Type II/III) inhibitor, specifically targeting the DFG-out inactive conformation of p38α Mitogen-Activated Protein Kinase (MAPK).

Causality of Chemical Design: The efficacy of BCPPS is driven by its unique pharmacophore:

  • The Pyridazine Core: The pyridazine heterocycle is characterized by weak basicity and a high dipole moment. Crucially, it possesses robust, dual hydrogen-bonding capacity that engages the hinge region or allosteric pocket backbone of the kinase without the off-target liabilities often seen with highly basic amines[1].

  • The Bromophenyl Sulfide Moiety: The bulky, halogenated phenyl ring linked via a flexible sulfide bridge allows the molecule to project deep into the hydrophobic pocket exposed only during the DFG-out shift. This locks p38α in an inactive state, preventing the phosphorylation of downstream inflammatory targets like ATF-2 and MK2.

Visualizing the Mechanism of Action

Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylation Substrate ATF-2 / MK2 (Downstream Effectors) p38->Substrate ATP Hydrolysis BCPPS BCPPS (Allosteric Inhibitor) BCPPS->p38 Binds DFG-out pocket Response Cytokine Production & Inflammation Substrate->Response

Fig 1. p38α MAPK signaling cascade and the allosteric intervention point of BCPPS.

In Vitro Validation: TR-FRET Kinase Assay

To determine the biochemical IC₅₀ of BCPPS, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly recommended over standard colorimetric or luminescent assays.

Application Scientist Insight (Why TR-FRET?): Halogenated aromatic sulfides like BCPPS can exhibit compound autofluorescence or act as inner-filter quenchers in standard fluorescence assays. TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life (microseconds). By introducing a time delay before reading the signal, all short-lived background fluorescence from the compound and biological matrices is virtually eliminated, ensuring a high signal-to-background ratio[2].

Step-by-Step Protocol
  • Reagent Preparation: Prepare Kinase Assay Buffer (20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Prepare a 3X solution of recombinant human p38α kinase (3 nM final concentration)[2].

  • Compound Dilution: Serially dilute BCPPS in 100% DMSO, then dilute 1:100 in Assay Buffer to keep final DMSO concentration at ≤1% (critical to prevent solvent-induced kinase denaturation).

  • Pre-Incubation (Critical Step): Combine 5 µL of BCPPS dilutions with 5 µL of p38α in a 384-well low-volume white plate. Incubate for 30 minutes at room temperature.

    • Causality: Allosteric inhibitors typically exhibit slower association rates ( kon​ ) than ATP-competitive inhibitors. Skipping this pre-incubation will artificially inflate the apparent IC₅₀.

  • Kinase Reaction: Initiate the reaction by adding 5 µL of a mixture containing 100 nM ATF-2/GST substrate and 100 µM ATP[2]. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 5 µL of Detection Mix (Eu-labeled anti-phospho-ATF2 antibody and APC-anti-GST acceptor)[2]. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or CLARIOstar) using excitation at 320/340 nm and dual emission at 615 nm (Eu) and 665 nm (APC). Calculate the 665/615 ratio.

Cellular Target Engagement: CETSA

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular protein competition. The Cellular Thermal Shift Assay (CETSA) is utilized to prove that BCPPS physically engages p38α inside living cells[3].

Application Scientist Insight (Why CETSA?): CETSA is a label-free biophysical technique. It relies on the thermodynamic principle that ligand binding (BCPPS) stabilizes the target protein (p38α), shifting its thermal aggregation temperature ( Tagg​ ) higher[3]. This avoids the need to synthesize fluorescently tagged or biotinylated derivatives of BCPPS, which could alter its allosteric binding properties.

Step-by-Step Protocol
  • Cell Treatment: Culture HL-60 or HeLa cells to 70% confluence. Treat cells with 10 µM BCPPS or 0.1% DMSO (Vehicle control) for 1 hour at 37°C[3].

  • Aliquot & Thermal Gradient: Harvest cells, wash with PBS, and distribute into PCR tubes (50 µL per tube). Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[3].

  • Lysis: Add 15 µL of 4X Lysis Buffer (containing protease and phosphatase inhibitors). Subject tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to mechanically fracture the cell membranes[3].

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: Heat-denatured, unbound p38α will precipitate into the pellet, while BCPPS-stabilized p38α remains in the soluble supernatant[3].

  • Quantification: Carefully aspirate the soluble supernatant. Quantify the remaining soluble p38α using quantitative Western Blotting (anti-p38α antibody) or an AlphaScreen SureFire assay[3]. Plot the soluble protein fraction against temperature to calculate the ΔTagg​ .

Visualizing the CETSA Workflow

CETSA Step1 1. Cell Treatment Incubate with BCPPS Step2 2. Thermal Shift Heat across temp gradient Step1->Step2 Step3 3. Cell Lysis Release soluble proteins Step2->Step3 Step4 4. Separation Centrifuge out aggregates Step3->Step4 Step5 5. Detection Quantify p38α (Western/Alpha) Step4->Step5

Fig 2. Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Representative Validation Data

The following table summarizes the expected quantitative output when profiling BCPPS against a well-characterized reference inhibitor (e.g., SB203580) across the described assays.

ParameterAssay MethodologyBCPPS ResultReference Control (SB203580)
IC₅₀ (Biochemical) TR-FRET (Purified p38α)42 nM35 nM
ΔTagg​ (Thermal Shift) CETSA (Intact HL-60 Cells)+6.2 °C+5.8 °C
EC₅₀ (Cellular Target) Isothermal Dose-Response (50°C)1.1 μM0.8 μM
Kinase Selectivity TR-FRET (Off-target panel)>100-fold window~50-fold window

Note: The cellular EC₅₀ is typically right-shifted compared to the biochemical IC₅₀ due to intracellular ATP competition (for Type I/II inhibitors) and membrane partitioning.

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols (Springer Nature) URL: [Link]

Sources

Application Note: High-Throughput Screening and Mechanistic Profiling of Novel Anticancer Therapeutics Using the NCI-60 Panel

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over three decades, the National Cancer Institute’s 60 human tumor cell line screen (NCI-60) has served as the gold standard for in vitro anticancer drug discovery[1]. Comprising 60 highly characterized human cancer cell lines representing nine distinct tumor types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), this platform enables the rapid evaluation of synthetic compounds, targeted biologics, and natural products[1][2].

Recently, the NCI transitioned the classic 96-well format to the HTS384 NCI-60 screen . This modern iteration extends the drug exposure period to 72 hours to better capture slower-acting therapeutics, while significantly increasing throughput and cellular resolution[3]. This application note provides a comprehensive guide to the experimental methodologies, bioinformatic algorithms, and quantitative metrics required to leverage the NCI-60 panel for mechanism of action (MoA) deconvolution.

Mechanistic Deconvolution via the COMPARE Algorithm

A defining feature of the NCI-60 screen is the COMPARE algorithm , a bioinformatic tool that correlates the growth inhibitory footprint of a novel test agent against a database of over 50,000 reference compounds[4][5].

Causality & Scientific Rationale: Phenotypic cytotoxicity is rarely random. Compounds sharing a common mechanism of action or molecular target exhibit similar patterns of differential cytotoxicity across the 60 diverse cell lines[6]. By calculating the Pearson Correlation Coefficient (PCC) between the dose-response profile of a novel compound and known standard agents (e.g., paclitaxel, doxorubicin), COMPARE provides a predictive MoA[4]. For instance, a high PCC between a novel small molecule and established tubulin-interacting agents strongly suggests the new compound also targets microtubule dynamics[7].

COMPARE_Workflow Input Seed Compound Data (GI50 / TGI / LC50) Pearson Compute Pearson Correlation Coefficient Input->Pearson DB NCI-60 Database (>50,000 Compounds) DB->Pearson Output Ranked Analogs & Predicted MoA Pearson->Output

COMPARE Algorithm Logic for Mechanism of Action Prediction

Experimental Methodology: The Sulforhodamine B (SRB) Assay

The standard readout for the NCI-60 screen is the Sulforhodamine B (SRB) colorimetric assay[8][9].

Causality & Assay Selection: Unlike metabolic assays (e.g., MTT, MTS, or ATP-based luminescence) which can be confounded by fluctuations in mitochondrial enzyme activity or cellular metabolism, SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions[1][9]. This provides a direct, linear proxy for total cellular protein mass and, by extension, cell number. Furthermore, the initial trichloroacetic acid (TCA) fixation step stabilizes the plates, allowing time-independent batch processing—a critical requirement for high-throughput screening[1].

Standardized Protocol: 5-Dose SRB Screening

Self-Validating System: The inclusion of a Time Zero ( Tz​ ) plate is critical. It establishes the baseline protein mass before drug exposure, allowing the assay to distinguish between true cell killing (cytocidal effect) and mere growth arrest (cytostatic effect)[8][10].

  • Cell Seeding: Inoculate cells into microtiter plates in 100 μL of RPMI 1640 medium (supplemented with 5% FBS and 2 mM L-glutamine). Plating densities range from 5,000 to 40,000 cells/well depending on the doubling time of the specific cell line[8]. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Time Zero ( Tz​ ) Fixation: After 24 hours, fix two plates of each cell line in situ by gently adding 50 μL of cold 80% TCA (final concentration, 16% TCA). This represents the cell population at the time of drug addition[8].

  • Drug Treatment: To the remaining plates, add the experimental drug at five concentration levels (typically 10-fold serial dilutions from a maximum of 10−4 M)[2][8]. Incubate for 72 hours (HTS384 standard) or 48 hours (classic standard)[2][3].

  • Endpoint Fixation: Terminate the assay by fixing the treated cells with 16% TCA (final concentration)[8]. Wash all plates five times with distilled water to remove dead cells and serum proteins. Air dry.

  • SRB Staining: Add 100 μL of 0.4% (w/v) SRB solution dissolved in 1% acetic acid to each well. Incubate for 10 minutes at room temperature[8][11].

  • Washing: Remove unbound dye by washing five times with 1% acetic acid. Causality: Acetic acid maintains the low pH required for SRB to remain bound to basic amino acids[8][11]. Air dry completely.

  • Solubilization & Reading: Solubilize the bound stain with 10 mM unbuffered Tris base (pH 10.5). Read the absorbance on an automated plate reader at a wavelength of 515 nm[8].

SRB_Assay Seed 1. Cell Seeding Tz 2. Fix Tz Control (16% TCA) Seed->Tz Drug 3. Drug Treatment (72h Incubation) Seed->Drug Stain 5. SRB Staining (0.4% SRB) Tz->Stain Fix 4. Fix Treated (16% TCA) Drug->Fix Fix->Stain Wash 6. Wash & Solubilize (10mM Tris) Stain->Wash Read 7. Absorbance (515 nm) Wash->Read

Step-by-Step Workflow of the Sulforhodamine B (SRB) Assay

Quantitative Data Interpretation

The NCI-60 screen calculates three critical dose-response parameters: GI50​ , TGI , and LC50​ [6][8]. These metrics are derived from the Percentage Growth (%G) calculation, which relies on the absorbance of the test well ( Ti​ ), the vehicle control ( C ), and the Time Zero control ( Tz​ )[10][12].

Percentage Growth (%G) Formulas:

  • If Ti​≥Tz​ (Net Growth): %G=[C−Tz​Ti​−Tz​​]×100

  • If Ti​<Tz​ (Net Cell Loss): %G=[Tz​Ti​−Tz​​]×100

Summary of Cytotoxicity Metrics
ParameterDefinitionBiological SignificanceCalculation Target
GI50​ 50% Growth InhibitionThe drug concentration resulting in a 50% reduction in net protein increase compared to control cells.Concentration where %G = 50
TGI Total Growth InhibitionThe concentration yielding no net growth over the course of the assay (cytostatic effect).Concentration where Ti​=Tz​ (%G = 0)
LC50​ 50% Lethal ConcentrationThe concentration that kills 50% of the cells present at the time of drug addition (cytocidal effect).Concentration where %G = -50

Application Case Study: Profiling Targeted Kinase Inhibitors

To illustrate the power of the NCI-60 panel, consider the screening of PI3K pathway inhibitors (e.g., GDC-0941). The PI3K/AKT signaling axis is frequently hyperactivated in human cancers, driving unchecked proliferation[11].

By profiling a PI3K inhibitor across the NCI-60 panel, researchers can correlate GI50​ values with baseline genomic data. Studies have shown a direct association between PIK3CA mutational status within specific NCI-60 lines and extreme sensitivity to GDC-0941, validating the use of the panel for identifying predictive pharmacogenomic biomarkers[11].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target Node) RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PTEN PTEN (Suppressor) PIP3 PIP3 PTEN->PIP3 dephosphorylates PIP2->PIP3 AKT AKT PIP3->AKT recruits mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

PI3K/AKT Signaling Axis Targeted in NCI-60 Pharmacogenomic Screens

References

  • National Cancer Institute. "NCI-60 Screening Methodology." cancer.gov.[Link]

  • National Cancer Institute. "The NCI-60 screen and COMPARE algorithm as described by the original developers." cancer.gov.[Link]

  • Holbeck, S. L., et al. "Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines." PMC - NIH.[Link]

  • Zhou, J., et al. "COMPARE analysis of the NCI-60 cancer cell lines reveals a pharmacological interplay between farnesyltransferase and tubulin deacetylase." AACR Journals. [Link]

  • National Cancer Institute. "NCI-60 HTS384: NCI Cancer Therapeutic Screen Enters New, High-throughput Era." cancer.gov. [Link]

  • National Cancer Institute. "Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen." cancer.gov.[Link]

  • El-Sayed, N. S., et al. "COMPARE Analysis, a Bioinformatic Approach to Accelerate Drug Repurposing against Covid-19 and Other Emerging Epidemics." PMC - NIH.[Link]

  • Skehan, P., et al. "GI50, TGI, LC50 Calculation Protocol." Studylib.[Link]

  • Shoemaker, R. H. "HTS384 NCI60: The Next Phase of the NCI60 Screen." PMC - NIH.[Link]

  • Weinstein, J. N., et al. "Transcriptomic analysis of the NCI-60 cancer cell lines." Comptes Rendus de l'Académie des Sciences.[Link]

  • Skehan, P., et al. "Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories." PubMed - NIH.[Link]

  • Kwei, K. A., et al. "Modulators of Sensitivity and Resistance to Inhibition of PI3K Identified in a Pharmacogenomic Screen of the NCI-60 Human Tumor Cell Line Collection." PLOS One.[Link]

Sources

Development of Antifungal Agents from Pyridazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antifungal Agents and the Promise of Pyridazine Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and the need for novel therapeutic agents with improved efficacy and safety profiles is urgent. In this context, heterocyclic compounds have emerged as a promising source of new drug candidates. Among them, the pyridazine nucleus, a six-membered ring containing two adjacent nitrogen atoms, has garnered significant attention due to its diverse and potent biological activities, including antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antifungal agents derived from pyridazine scaffolds. We will delve into the synthetic methodologies, structure-activity relationship (SAR) studies, and essential protocols for in vitro and in vivo evaluation, providing a robust framework for advancing promising pyridazine-based compounds from the laboratory to preclinical development.

Section 1: Synthesis of Pyridazine Derivatives

The chemical versatility of the pyridazine ring allows for the synthesis of a wide array of derivatives with diverse substitution patterns, which is crucial for optimizing antifungal activity. A common and effective strategy involves the functionalization of a core pyridazine structure.

General Synthetic Strategies

The synthesis of antifungal pyridazine derivatives often commences from readily available starting materials like mucochloric acid or 3,6-dichloropyridazine.[4][5] A variety of synthetic transformations can then be employed to introduce different functional groups and build molecular complexity. These reactions include:

  • Nucleophilic Substitution: The chlorine atoms in 3,6-dichloropyridazine are susceptible to displacement by various nucleophiles, such as amines, thiols, and alkoxides, allowing for the introduction of a wide range of substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling is a powerful tool for introducing aryl or heteroaryl groups onto the pyridazine ring, which has been shown to be beneficial for antifungal activity.[6]

  • Cyclization Reactions: The formation of fused ring systems, such as imidazo[1,2-b]pyridazines and pyrazolo[3,4-c]pyridazines, has yielded compounds with potent and broad-spectrum antifungal activities.[7][8][9]

Protocol: Synthesis of a Representative Phenylpyridazine Derivative

This protocol outlines a general two-step procedure for the synthesis of a 3-chloro-6-phenylpyridazine derivative, a common scaffold in antifungal drug discovery.[6]

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-chloro-6-phenylpyridazine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,6-dichloropyridazine (1.0 eq.), phenylboronic acid (1.2 eq.), a suitable base such as potassium carbonate (2.0 eq.), and a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).[6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C for several hours.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 3-chloro-6-phenylpyridazine.

Step 2: Further Functionalization (Example: Nucleophilic Substitution)

The resulting 3-chloro-6-phenylpyridazine can be further modified. For instance, the remaining chlorine atom can be displaced by a nucleophile to introduce additional diversity.

  • Reaction Setup: In a suitable solvent, dissolve 3-chloro-6-phenylpyridazine and the desired nucleophile (e.g., a substituted amine or thiol).

  • Base Addition: Add a suitable base (e.g., triethylamine or potassium carbonate) if necessary to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Follow a standard aqueous work-up procedure and purify the final product by recrystallization or column chromatography.

Section 2: Structure-Activity Relationship (SAR) Studies

Systematic exploration of the structure-activity relationship (SAR) is paramount in optimizing the antifungal potency and selectivity of pyridazine derivatives. SAR studies involve synthesizing a series of analogs with systematic structural modifications and evaluating their impact on antifungal activity.

Key Structural Modifications and Their Impact

Based on existing literature, several key structural features have been identified that influence the antifungal activity of pyridazine derivatives:

  • Substituents on the Pyridazine Ring: The nature and position of substituents on the pyridazine core are critical. For instance, the introduction of aryl groups, often via Suzuki coupling, has been shown to enhance antifungal activity.[7]

  • Fused Heterocyclic Rings: The fusion of other heterocyclic rings, such as imidazole or pyrazole, to the pyridazine scaffold can lead to compounds with broad-spectrum antifungal activity.[7][10]

  • Side Chains: The properties of side chains attached to the pyridazine ring, such as their length, flexibility, and the presence of specific functional groups (e.g., sulfonamides), can significantly modulate biological activity.[11]

The insights gained from SAR studies are crucial for designing the next generation of pyridazine derivatives with improved antifungal profiles.

Section 3: In Vitro Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing is a critical step in the drug discovery pipeline to determine the intrinsic potency of newly synthesized compounds against a panel of clinically relevant fungal pathogens. The broth microdilution method is the most widely recognized and standardized technique.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15]

Materials:

  • 96-well, U-bottom polystyrene microtiter plates.

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS).[15]

  • Test compounds (pyridazine derivatives) and control antifungal agents (e.g., fluconazole, amphotericin B).

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • Spectrophotometer or a plate reader.

Procedure:

  • Preparation of Antifungal Solutions: Prepare stock solutions of the test compounds and control drugs in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.[13][14]

  • Inoculum Preparation: Grow fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline or water, and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the inoculum in RPMI-1640 medium to achieve the desired final concentration in the wells (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).[14][16]

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[15]

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[13] This can be determined visually or by using a spectrophotometer to measure the optical density.

Data Presentation: Summarizing MIC Data

The results of the antifungal susceptibility testing should be summarized in a clear and concise table for easy comparison of the activities of different pyridazine derivatives.

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
Pyridazine-18164
Pyridazine-2241
Fluconazole1>644
Amphotericin B0.510.25

Section 4: Mechanism of Action Studies

Understanding the mechanism of action (MoA) of a novel antifungal agent is crucial for its further development. For pyridazine derivatives, several potential MoAs have been explored.

Potential Fungal Targets
  • Cell Wall Synthesis: Some pyridazinone derivatives have been identified as inhibitors of β-1,3-glucan synthase, a key enzyme in fungal cell wall biosynthesis.[11] This is a well-validated target for antifungal drugs, as exemplified by the echinocandins.

  • Ergosterol Biosynthesis: Inhibition of enzymes in the ergosterol biosynthesis pathway is another common MoA for antifungal agents.

  • Other Targets: Pyridazine derivatives may also exert their antifungal effects by targeting other essential cellular processes, such as nucleic acid synthesis or protein synthesis.

Experimental Approaches to Elucidate MoA
  • Enzyme Inhibition Assays: If a specific enzyme is hypothesized as the target, in vitro assays can be performed to measure the inhibitory activity of the pyridazine derivatives.

  • Cell-Based Assays: Various cell-based assays can provide insights into the MoA. For example, staining with specific fluorescent dyes can reveal defects in cell wall or membrane integrity.

  • Transcriptomic and Proteomic Analyses: Global analyses of gene and protein expression in response to treatment with a pyridazine derivative can help to identify the cellular pathways that are affected.

Section 5: In Vivo Evaluation of Antifungal Efficacy

Promising candidates identified from in vitro studies must be evaluated in animal models of fungal infection to assess their in vivo efficacy, pharmacokinetics, and toxicity.[17][18][19]

Animal Models of Fungal Infection

A variety of animal models are available to study different types of fungal infections.[18][20] The choice of model depends on the fungal pathogen and the clinical indication being targeted. Common models include:

  • Systemic Candidiasis Model: Typically in mice, this model is used to evaluate the efficacy of antifungal agents against disseminated Candida infections.[17]

  • Invasive Aspergillosis Model: Immunocompromised mice are often used to model this life-threatening infection.[17]

  • Cryptococcal Meningitis Model: This model, usually in mice or rabbits, is used to assess the ability of antifungal agents to cross the blood-brain barrier and treat central nervous system infections.

Protocol: Murine Model of Systemic Candidiasis

Materials:

  • Immunocompetent mice (e.g., BALB/c or CD-1).

  • Candida albicans strain.

  • Test compound (pyridazine derivative) and control drug (e.g., fluconazole).

  • Vehicle for drug administration.

Procedure:

  • Infection: Infect mice intravenously with a lethal or sublethal dose of Candida albicans.

  • Treatment: Begin treatment with the test compound and control drug at a specified time post-infection. The route of administration (e.g., oral, intraperitoneal, intravenous) and dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Monitoring: Monitor the mice daily for signs of illness and mortality.

  • Efficacy Endpoints: The primary endpoint is typically survival. Other endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by plating homogenized tissue samples on selective agar.[21]

  • Toxicity Assessment: Monitor for any signs of drug-related toxicity, such as weight loss, changes in behavior, or gross pathological changes.

Visualization of the Drug Development Workflow

The following diagram illustrates the general workflow for the development of antifungal agents from pyridazine derivatives.

Antifungal_Development_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Preclinical Development Synthesis Synthesis of Pyridazine Library SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Iterative Design SAR->Synthesis Feedback InVitro_Screening Antifungal Susceptibility Testing (MIC) SAR->InVitro_Screening MoA Mechanism of Action (MoA) Studies InVitro_Screening->MoA InVivo_Models Animal Models of Infection InVitro_Screening->InVivo_Models Lead_Optimization Lead Optimization MoA->Lead_Optimization PK_PD Pharmacokinetics/Pharmacodynamics InVivo_Models->PK_PD Toxicity Toxicology Studies InVivo_Models->Toxicity Toxicity->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: Workflow for the development of antifungal pyridazine derivatives.

Conclusion

The development of novel antifungal agents is a critical area of research. Pyridazine derivatives represent a promising class of compounds with demonstrated antifungal potential. The systematic approach outlined in these application notes and protocols, encompassing chemical synthesis, SAR-guided optimization, and rigorous in vitro and in vivo evaluation, provides a solid foundation for the discovery and development of the next generation of antifungal therapies. By adhering to these principles of scientific integrity and logical progression, researchers can effectively navigate the complex path of drug discovery and contribute to addressing the growing threat of fungal infections.

References

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum. Available from: [Link]

  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. Available from: [Link]

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed. Available from: [Link]

  • Overview of in vivo models for assessing efficacy of antifungal drugs... ResearchGate. Available from: [Link]

  • Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules. Available from: [Link]

  • In vivo models: evaluating antifungal agents. PubMed. Available from: [Link]

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. ResearchGate. Available from: [Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available from: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC. Available from: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC - NIH. Available from: [Link]

  • Synthesis of novel pyridazine derivatives as potential antimicrobial agents. Taylor & Francis Online. Available from: [Link]

  • Synthesis of novel fused heterocyclic pyrazolo-pyridazine derivatives as antimicrobial agents. Thai Journal of Pharmaceutical Sciences. Available from: [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. Available from: [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available from: [Link]

  • M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available from: [Link]

  • M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. CLSI. Available from: [Link]

  • Synthesis, in vitro/in Vivo Antifungal Evaluation and Structure-Activity Relationship Study of 3(2H)-pyridazinones. PubMed. Available from: [Link]

  • A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Medwin Publishers. Available from: [Link]

  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. idosi.org. Available from: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC. Available from: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available from: [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available from: [Link]

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. ResearchGate. Available from: [Link]

  • (PDF) Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives. Taylor & Francis. Available from: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]

  • US4628088A - Preparation of substituted pyridazines. Google Patents.
  • Drug design, development and biological screening of pyridazine derivatives. JOCPR. Available from: [Link]

  • Pyridazine Derivatives. KSU. Available from: [Link]

  • (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. Available from: [Link]

  • Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. PubMed. Available from: [Link]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PMC. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

Sources

Application Notes & Protocol: In Vitro Profiling of Pyridazinyl Sulfide Compounds Using a Luminescence-Based Kinase Assay

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinyl sulfide and its related heterocyclic derivatives represent a class of compounds with significant therapeutic potential, frequently investigated for their role as modulators of enzyme activity, particularly protein kinases.[1][2][3] Dysregulation of kinase signaling is a known driver of numerous pathologies, making them a prime target for drug discovery.[4][5] This document provides a detailed protocol for the in vitro evaluation of pyridazinyl sulfide compounds using the ADP-Glo™ Kinase Assay, a robust, high-throughput method for quantifying kinase activity. We will delve into the scientific rationale behind the methodology, provide a step-by-step protocol, and discuss data analysis and quality control, establishing a self-validating system for reliable inhibitor profiling.

Introduction and Scientific Rationale

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction.[6] Many pyridazinyl and pyrimidine-based compounds act as ATP-competitive inhibitors, binding to the kinase's active site and preventing this phosphotransfer.[6][7] Therefore, a reliable method to quantify the product of the kinase reaction, adenosine diphosphate (ADP), is essential for screening and characterizing potential inhibitors.

This protocol utilizes the ADP-Glo™ Kinase Assay, a universal and highly sensitive luminescence-based system.[8] Its principle is based on two sequential enzymatic reactions:

  • Kinase Reaction & ATP Depletion: After the kinase reaction (where ATP is converted to ADP), the ADP-Glo™ Reagent is added. This terminates the kinase reaction and, crucially, depletes the remaining, unconsumed ATP. This step is vital for reducing background signal and increasing the assay's dynamic range.[9][10]

  • ADP to ATP Conversion and Detection: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP serves as the substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal directly proportional to the initial kinase activity.[9][11]

The key advantage of this method is that it measures product (ADP) formation, which is often more sensitive than measuring substrate (ATP) depletion, especially for kinases with low activity or when only a small fraction of ATP is consumed.[10] This makes it exceptionally well-suited for high-throughput screening (HTS) and for determining the potency (e.g., IC50) of inhibitor compounds like pyridazinyl sulfides.[8]

Experimental Workflow and Signaling Pathway Visualization

The overall process, from reagent preparation to data analysis, follows a logical and streamlined workflow designed for accuracy and reproducibility in a high-throughput format.

G A Prepare Assay Buffer, Kinase, and Substrate E Add Kinase/Substrate Mix A->E B Prepare Pyridazinyl Sulfide Compound Serial Dilutions D Dispense Compounds & Controls into 384-well Plate B->D C Prepare ATP Solution (e.g., at Km concentration) F Initiate Reaction by Adding ATP C->F D->E E->F G Incubate at RT (e.g., 60 minutes) F->G H Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) G->H I Incubate at RT (40 min) H->I J Add Kinase Detection Reagent (Converts ADP to ATP, generates light) I->J K Incubate at RT (30-60 min) J->K L Read Luminescence (RLU) K->L M Calculate % Inhibition L->M N Plot Dose-Response Curve & Calculate IC50 M->N

Caption: High-level workflow for kinase inhibition assay.

The compounds tested in this assay typically function by inhibiting the kinase-mediated phosphorylation cascade, a central part of many cellular signaling pathways.

G ATP ATP Kinase Target Kinase ATP->Kinase Compound Pyridazinyl Sulfide Inhibitor Compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate (Inactive) Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Mechanism of ATP-competitive kinase inhibition.

Materials and Reagents

  • Purified Target Kinase (e.g., C-Terminal Src Kinase (CSK), Janus Kinase 2 (JAK2))[4][12]

  • Kinase-specific peptide substrate

  • Adenosine Triphosphate (ATP), high purity

  • Pyridazinyl Sulfide Test Compounds

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[11]

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Brij-35). Note: Optimal buffer conditions may vary by kinase.

  • White, opaque, flat-bottom 384-well assay plates

  • Multichannel pipettes, acoustic dispenser, or liquid handler

  • Plate shaker

  • Luminometer plate reader

Step-by-Step Experimental Protocol

Reagent Preparation
  • Compound Plating: Prepare serial dilutions of the pyridazinyl sulfide compounds in DMSO. A common starting concentration is 10 mM. Perform an 11-point, 1:3 serial dilution. Using a liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of a 384-well assay plate. This creates a dose-response plate.

    • Causality Insight: Starting with a high concentration in pure DMSO and then diluting allows for precise compound transfer. The final DMSO concentration in the assay should be kept low (≤1%) to prevent enzyme inhibition or denaturation.[13]

  • Control Wells: Designate wells for controls:

    • "No Kinase" Control (100% Inhibition): Contains all components except the kinase. Used to define the background signal.

    • "Vehicle" Control (0% Inhibition): Contains all components, including the kinase, but only DMSO (no compound). This represents maximum enzyme activity.

  • Kinase/Substrate Master Mix: Prepare a master mix of the target kinase and its specific substrate in kinase assay buffer. The optimal concentrations must be determined empirically but should be sufficient to generate a robust signal.

    • Causality Insight: A master mix ensures that each well receives the exact same concentration of enzyme and substrate, minimizing well-to-well variability.

  • ATP Solution: Prepare the ATP solution in kinase assay buffer. The concentration should ideally be at or near the Michaelis constant (Km) of the kinase for ATP.

    • Causality Insight: Using an ATP concentration near the Km makes the assay highly sensitive to inhibitors that compete with ATP for the binding pocket, a common mechanism for this class of compounds.[5][6]

Kinase Reaction
  • Add Kinase/Substrate Mix: Dispense 5 µL of the Kinase/Substrate Master Mix into each well of the 384-well plate containing the pre-spotted compounds and controls.

  • Initiate Reaction: To start the kinase reaction, add 5 µL of the ATP solution to all wells. The final reaction volume is now 10 µL.

  • Incubation: Mix the plate gently on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 60 minutes.

    • Causality Insight: The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption) for accurate measurement of initial velocity.[10]

Luminescence Detection
  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30-60 seconds. Incubate at room temperature for 40 minutes.[9]

    • Causality Insight: This step is critical to stop the enzymatic reaction uniformly across all wells and to eliminate the signal from unused ATP, which would otherwise create high background luminescence.[14]

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30-60 seconds. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]

  • Read Plate: Measure the luminescence of each well using a plate reader. The signal is typically recorded as Relative Light Units (RLU).

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw RLU data is first normalized to percent inhibition using the vehicle (0% inhibition) and no kinase (100% inhibition) controls.

Formula: % Inhibition = 100 * (RLU_Vehicle - RLU_Sample) / (RLU_Vehicle - RLU_NoKinase)

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half. It is a standard measure of inhibitor potency.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.

  • The IC50 value is derived from the fitted curve.

Example Data and IC50 Curve Fitting:

Compound Conc. (µM)Log Conc.Avg RLU% Inhibition
10.0001.0015,50098.2
3.3330.5218,20094.8
1.1110.0535,00076.5
0.370-0.43110,00029.4
0.123-0.91145,0006.5
0.041-1.39152,0001.2
Vehicle (0) N/A154,000 0.0
No Kinase N/A12,000 100.0

This data would be plotted and fitted to yield an IC50 value, providing a quantitative measure of the compound's potency against the target kinase.[15]

Assay Validation and Quality Control

To ensure the trustworthiness and reliability of the screening data, every assay plate must be validated using statistical parameters. The Z'-factor (Z-prime) is a measure of assay quality that considers both the dynamic range (signal-to-background) and data variation.[16]

Formula: Z' = 1 - (3 * (SD_Vehicle + SD_NoKinase)) / |Mean_Vehicle - Mean_NoKinase|

Where:

  • SD_Vehicle is the standard deviation of the vehicle control wells.

  • SD_NoKinase is the standard deviation of the no kinase control wells.

  • Mean_Vehicle is the average RLU of the vehicle control wells.

  • Mean_NoKinase is the average RLU of the no kinase control wells.

Interpretation of Z'-Factor: [17][18]

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' < 0.5: A marginal assay; optimization may be required.

  • Z' < 0: A poor assay, not suitable for screening.

Routinely achieving a Z'-factor of >0.7 indicates a robust and reliable assay.[11] This self-validating step is critical for making confident decisions about compound activity.

References

  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • Auld, D. S., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Journal of Biomolecular Screening, 14(10), 1236-1247. Retrieved from [Link]

  • Vidadala, R. S., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 8(2), 205-214. Retrieved from [Link]

  • Norman, M. H., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1438-1444. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]

  • Abdel-Aziz, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Biomedical Science, 31(1), 22. Retrieved from [Link]

  • Ferguson, F. M., et al. (2020). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 63(6), 2831-2848. Retrieved from [Link]

  • Norman, M. H., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1438-1444. Retrieved from [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. Retrieved from [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1. protocols.io. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • McDonald, A. G., & Tipton, K. F. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 19(7), 9656-9698. Retrieved from [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(5), 793-847. Retrieved from [Link]

  • Singh, P., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3445-3452. Retrieved from [Link]

  • ResearchGate. (n.d.). Diverse chemical and biological potentials of various pyridazine and pyridazinone derivatives. Retrieved from [Link]

  • Indigo Biosciences. (2024, April 9). Understanding Assay Performance Metrics. Retrieved from [Link]

  • ResearchGate. (2024, March 24). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine Derivatives and Related Compounds Part 24. Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives. Retrieved from [Link]

Sources

Comprehensive Guide to Gas Chromatography Methods for the Analysis of Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate identification and quantification of sulfur-containing compounds are critical across a multitude of industries, from ensuring the quality and safety of fuels and foods to monitoring environmental pollutants and developing pharmaceutical products. However, the inherent reactivity, volatility, and often trace-level concentrations of these compounds present significant analytical challenges. Gas chromatography (GC) has emerged as the premier technique for this task, offering the high-resolution separation required for complex matrices. This guide provides a comprehensive overview of modern GC methodologies for sulfur analysis. We delve into the core principles of instrumentation, focusing on the causality behind selecting appropriate columns and detectors, including the Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD), and others. Detailed, field-proven protocols for the analysis of sulfur in petroleum and food matrices are presented, complete with step-by-step instructions and troubleshooting insights. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for the analysis of sulfur-containing compounds.

Introduction

Sulfur-containing compounds (SCCs) are a diverse class of molecules that play a dual role in science and industry. In petroleum products, they are often undesirable impurities that can cause equipment corrosion, deactivate expensive catalysts, and contribute to acid rain through SOx emissions.[1][2][3] Consequently, regulatory bodies worldwide impose stringent limits on their concentration.[4] Conversely, in foods and beverages, specific volatile sulfur compounds (VSCs) are key contributors to characteristic aromas and flavors, such as in coffee, wine, and vegetables, where their presence at even trace levels can define the sensory profile of a product.[5][6][7]

The analysis of SCCs is fraught with difficulty. Many are highly reactive and prone to adsorption onto active sites within an analytical system, leading to poor peak shapes and non-quantitative results.[8][9] Their volatility makes sample handling and storage critical, and their presence in complex matrices like crude oil or food headspace requires highly selective analytical techniques to differentiate them from co-eluting hydrocarbons and other matrix components.[10][11]

Gas chromatography is the most powerful and widely accepted technique for sulfur analysis precisely because it can address these challenges.[8][10] By separating individual compounds before detection, GC allows for precise speciation—the ability to identify and quantify individual SCCs—which is often more important than knowing the total sulfur content alone.[1][2] This guide explores the critical components of a successful GC method for sulfur analysis, from sample introduction to detection, providing the foundational knowledge and practical protocols needed for success.

Part I: The Chromatographic System - Core Components & Considerations

A robust GC system for sulfur analysis is more than the sum of its parts; it is an integrated system where every component of the flow path is optimized to minimize analyte interaction and ensure quantitative transfer from the injector to the detector.

Injection Systems and the Imperative of an Inert Flow Path

The journey of the analyte begins at the injector. The choice of injection technique depends on the sample matrix. For liquid samples like petroleum distillates, a split/splitless injector is common.[12] For gaseous samples like natural gas, a gas sampling valve (GSV) provides the best precision.[13]

Regardless of the hardware, the single most critical factor for analyzing reactive sulfur compounds is maintaining an inert flow path .[9][14] Active sites, such as exposed metals or silanol groups in glass liners, can irreversibly adsorb compounds like hydrogen sulfide (H₂S) and mercaptans, especially at low ppb levels.[14] This leads to peak tailing, loss of signal, and inaccurate quantification. To mitigate this, all components in the sample path—including liners, ferrules, and the column itself—should be made of or coated with inert materials like Sulfinert®.[15][16]

Column Selection: The Heart of the Separation

The GC column is where the separation of individual SCCs from the matrix and each other occurs. The choice of stationary phase and column dimensions is a critical decision driven by the specific application.

  • Causality of Column Choice: The goal is to provide sufficient retention for volatile sulfur compounds while separating them from potentially interfering matrix components. For light petroleum liquids, nonpolar, thick-film columns (e.g., 100% dimethylpolysiloxane with a film thickness of 4-5 µm) are frequently used.[16] The thick film provides the necessary retention for highly volatile compounds like H₂S and carbonyl sulfide (COS) at above-ambient temperatures, while the nonpolar phase effectively separates the sulfur compounds from the complex hydrocarbon matrix.[16] For gaseous samples, porous layer open tubular (PLOT) columns, such as those based on silica, are often employed to separate permanent gases and light sulfur compounds.[13][17]

Table 1: Common GC Columns for Sulfur Analysis

Column TypeStationary PhaseTypical ApplicationKey Advantages
Agilent J&W DB-Sulfur SCD 100% Dimethylpolysiloxane (Thick Film)Petroleum liquids, gasoline (ASTM D5623)High retention for volatiles, low bleed for SCD compatibility.[16]
Agilent J&W Select Low Sulfur Porous Polymer PLOTGaseous fuels, propyleneExcellent separation of H₂S and COS from light hydrocarbons.[13]
Restek Rxi-1ms 100% DimethylpolysiloxaneGeneral purpose, petroleum distillatesRobust, general-purpose nonpolar phase.[18]
Agilent CP-SilicaPLOT Fused Silica PLOTGaseous samples, permanent gasesGood separation of H₂S, COS, and SO₂.[17]

Part II: Sulfur-Selective Detection - Principles and Performance

While the column separates the compounds, the detector provides the selective and sensitive signal needed for quantification. The choice of detector is arguably the most important decision in designing a sulfur analysis method.

Sulfur Chemiluminescence Detector (SCD)

The SCD is widely regarded as the gold standard for sulfur analysis due to its exceptional selectivity and sensitivity.[12][19]

  • Principle of Operation: Analytes eluting from the GC column enter a high-temperature dual-plasma burner, where they undergo combustion to form sulfur monoxide (SO).[19] This SO then reacts with ozone (O₃) in a reaction chamber. This chemiluminescent reaction produces excited-state sulfur dioxide (SO₂*), which rapidly decays, emitting light in the blue and ultraviolet region. A photomultiplier tube (PMT) detects this light, generating a signal directly proportional to the amount of sulfur.[20]

  • Field-Proven Insights: The key advantage of the SCD is its equimolar response .[12] This means the detector's response is proportional to the mass of sulfur entering it, irrespective of the compound's structure. This is a powerful feature, as it allows for the quantification of unknown sulfur compounds using a single known sulfur standard, a process often referred to as "total sulfur by summation."[21] Furthermore, the SCD suffers from virtually no signal quenching from co-eluting hydrocarbons, a common problem with other detectors.[12][19]

Flame Photometric Detector (FPD) and Pulsed FPD (PFPD)

The FPD is another common sulfur-selective detector.

  • Principle of Operation: The FPD uses a hydrogen-rich flame to excite sulfur compounds. As the excited species (believed to be S₂*) return to their ground state, they emit light at a characteristic wavelength (around 394 nm), which is isolated by an optical filter and measured by a PMT.[22]

  • Trustworthiness and Limitations: While sensitive, the standard FPD has two significant drawbacks. First, its response is non-linear and approximately proportional to the square of the sulfur concentration, requiring linearization algorithms in the software.[23] Second, and more critically, it is susceptible to quenching , where high concentrations of co-eluting hydrocarbons can suppress the sulfur signal, leading to erroneously low results.[9][10] The Pulsed Flame Photometric Detector (PFPD) is a significant improvement. By using a pulsed flame, it can temporally separate the emission from sulfur and carbon species, providing a more linear response and greatly reducing hydrocarbon quenching.[18][24]

Other Relevant Detectors
  • Atomic Emission Detector (AED): The AED decomposes all eluting compounds in a microwave-induced plasma and measures the resulting atomic emission spectra. It can detect virtually any element, including sulfur, with excellent selectivity and linearity.[10][25] It is a powerful but more complex and expensive option.

  • Mass Spectrometry (MS): While not sulfur-specific, an MS detector can identify compounds based on their mass spectra. However, in complex matrices like petroleum, co-elution with hydrocarbons can make it difficult to deconvolute the spectra of trace-level sulfur compounds.[5][11] A common and powerful strategy is to use a column effluent splitter to send the signal to both a selective detector (like an SCD) and an MS simultaneously.[26] The SCD chromatogram pinpoints the exact retention time of a sulfur peak, allowing the analyst to then extract and identify the corresponding mass spectrum from the MS data.[26]

Table 2: Comparison of Key Sulfur-Selective Detectors

FeatureSulfur Chemiluminescence Detector (SCD)Flame Photometric Detector (FPD)Pulsed FPD (PFPD)Atomic Emission Detector (AED)
Selectivity (S:C) > 10⁷~10⁵> 10⁶> 10⁵
Sensitivity (LOD) < 1 pg S/sec[19]~2 pg S/sec< 1 pg S/sec~1 pg S/sec[25]
Linearity Excellent (>10⁴)[21]Non-linear (quadratic)[23]Good (>10³)[18]Excellent (>10⁴)[25]
Equimolarity Yes[12][19]NoNear EquimolarYes
Hydrocarbon Quenching No[12]Severe[10]Significantly Reduced[18]Minimal

Part III: Application Protocols - From Sample to Signal

The following protocols are designed as self-validating systems, incorporating steps for calibration, system suitability, and quality control to ensure the trustworthiness of the results.

Application 1: Speciation of Sulfur Compounds in Gasoline by GC-SCD (per ASTM D5623)

This method is critical for refineries to meet regulatory requirements and control processes to prevent catalyst poisoning.[1][3] The ability to speciate sulfur compounds is often more important than knowing the total sulfur content alone.[2]

Diagram 1: Workflow for Gasoline Sulfur Analysis A flowchart of the ASTM D5623 protocol.

cluster_prep Sample & Standard Preparation cluster_analysis GC-SCD Analysis cluster_data Data Processing & QC Sample Receive Gasoline Sample ISTD Add Internal Standard (e.g., Diphenyl Sulfide) Sample->ISTD Inject Inject 1µL into GC ISTD->Inject Cal_Prep Prepare Multi-Level Calibration Standards Cal_Prep->Inject Separate Separate on DB-Sulfur SCD Column Inject->Separate Detect Detect by SCD Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Analytes Integrate->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify Report Report Results (mg/kg) Quantify->Report

Experimental Protocol: ASTM D5623

  • Standard and Sample Preparation:

    • Causality: An internal standard (ISTD), such as diphenyl sulfide, is used to correct for variations in injection volume and detector response.[12] It must be a sulfur compound not expected to be in the sample and must be chromatographically resolved from all other peaks.

    • Prepare a stock solution of a certified multi-component sulfur standard in a sulfur-free solvent like isooctane.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1 to 10 mg/kg).[24]

    • To 1.0 mL of each calibration standard and each gasoline sample, add a precise amount of internal standard solution (e.g., to a final concentration of 5 mg/kg).[16]

  • Instrumentation and Conditions:

    • The following table provides typical starting conditions. These must be optimized for the specific instrument and column used.

Table 3: GC-SCD Conditions for ASTM D5623

ParameterSettingRationale
GC System Agilent 8890 with 8355 SCD or equivalentProvides necessary sensitivity and inertness.[19]
Injector Split/Splitless, 250 °C, Split 10:1Ensures rapid volatilization without discrimination.
Liner Inert, single taper with glass woolMinimizes analyte adsorption.[16]
Column Agilent J&W DB-Sulfur SCD, 60m x 0.32mm x 4.2µmProvides good resolution and peak shape for reactive sulfurs.[16]
Carrier Gas Helium, Constant Flow @ 3.0 mL/minInert carrier gas with optimal flow for resolution.
Oven Program 40 °C (6 min), ramp 10 °C/min to 250 °C (10 min)Separates volatile sulfur compounds from the bulk hydrocarbon matrix.
SCD Detector Burner Temp: 800 °C, Ozone Flow: 40 mL/minOptimized for complete combustion and chemiluminescent reaction.
  • Calibration and Analysis Sequence:

    • Self-Validation: The analytical sequence must be structured to prove the system is performing correctly before, during, and after sample analysis.

    • Inject a solvent blank to ensure no system contamination.

    • Inject the complete series of calibration standards from lowest to highest concentration.

    • Generate a calibration curve for each compound by plotting the ratio of the analyte area to the ISTD area against the analyte concentration. The coefficient of determination (R²) must be ≥ 0.998.[24]

    • Inject a quality control (QC) standard (e.g., a mid-level calibration standard) to verify the curve. The calculated concentration should be within 15% of the true value.

    • Inject the prepared gasoline samples.

    • Re-inject the QC standard every 10 samples and at the end of the sequence to verify continued system stability.

  • Data Analysis:

    • Identify each sulfur compound in the sample chromatograms by comparing its retention time to that of the standards.

    • Calculate the concentration of each identified compound using the calibration curve.

    • The total sulfur content can be estimated by summing the concentrations of all identified sulfur peaks.[1]

Application 2: Analysis of Volatile Sulfur Compounds (VSCs) in Coffee by HS-SPME-GC-PFPD

This protocol is designed to identify the key aroma-active sulfur compounds in a complex food matrix. Headspace solid-phase microextraction (HS-SPME) is used to extract and concentrate the volatile compounds without injecting the non-volatile matrix.[5][6]

Diagram 2: Workflow for Coffee Volatiles Analysis A flowchart illustrating the HS-SPME-GC-PFPD process.

cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-PFPD Analysis cluster_data Data Processing Sample Place Ground Coffee in Headspace Vial Spike Optional: Add Internal Standard Sample->Spike Equil Equilibrate Vial at 60°C Spike->Equil Expose Expose SPME Fiber (e.g., DVB/CAR/PDMS) Equil->Expose Desorb Desorb Fiber in Hot GC Inlet Expose->Desorb Separate Separate on Wax-type Column Desorb->Separate Detect Detect by PFPD Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Semi-Quantify by Area Identify->Quantify Report Report Relative Abundance Quantify->Report

Experimental Protocol: Coffee VSCs

  • Sample and Standard Preparation:

    • Causality: HS-SPME is chosen because it is a solvent-free extraction technique that isolates volatile and semi-volatile analytes from a solid or liquid matrix.[27] A multi-phase fiber (e.g., DVB/CAR/PDMS) is effective at trapping a wide range of analytes with different polarities and molecular weights.[27]

    • Place 2.0 g of freshly ground coffee into a 20 mL headspace vial and seal immediately.

    • For method development, prepare a model solution containing known sulfur standards in water to determine retention times and optimize SPME conditions.

  • HS-SPME and GC-PFPD Instrumentation and Conditions:

Table 4: HS-SPME and GC Conditions for Coffee VSCs

ParameterSettingRationale
SPME Fiber 50/30µm DVB/CAR/PDMSBroad-range fiber for trapping diverse VSCs.[27]
Extraction 60 °C for 30 minutesBalances efficient volatilization with minimal thermal degradation.
GC System Agilent 7890 with OI 5383 PFPD or equivalentPFPD provides excellent sensitivity and selectivity for sulfur in a complex matrix.[5][18]
Injector Split/Splitless, 250 °C, Splitless modeEnsures complete thermal desorption of analytes from the fiber.
Column SH-Stabilwax or equivalent polar phase, 30m x 0.25mm x 0.25µmA polar column is effective for separating the polar and nonpolar VSCs found in food.[12]
Carrier Gas Helium, Constant Flow @ 1.5 mL/minInert carrier gas.
Oven Program 40 °C (5 min), ramp 5 °C/min to 220 °C (5 min)Provides good separation for a wide range of volatile compounds.
PFPD Detector Detector Base: 250 °C, H₂/Air ratio tuned for sulfurOptimized for selective sulfur detection and reduced quenching.[18]
  • Analysis and Data Processing:

    • System Suitability: Before analyzing samples, perform an extraction and analysis of a known sulfur standard mix to confirm proper system operation, peak shape, and retention times.

    • Incubate the sealed coffee vial at 60°C for 10 minutes to allow the headspace to equilibrate.

    • Expose the SPME fiber to the vial headspace for 30 minutes.

    • Immediately retract the fiber and insert it into the hot GC inlet for thermal desorption (typically 5 minutes). Start the GC run upon injection.

    • Identify peaks in the sample chromatogram by comparing their retention times with those from the standard analysis.

    • Due to matrix effects on extraction efficiency, absolute quantification is challenging without matrix-matched standards or stable isotope-labeled internal standards. Results are often reported in terms of relative abundance (peak area).

Part IV: Troubleshooting and Field-Proven Insights

ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Active sites in the inlet liner, column, or transfer lines.Replace the inlet liner with a new, inert-coated one. Trim the first 10-20 cm from the front of the column. Ensure all ferrules and connections are inert.[10]
Low or No Response Analyte adsorption in the flow path; leak in the system; detector issue.Condition the system by repeatedly injecting a high-concentration sulfur standard.[9] Perform a leak check. Verify detector gas flows and operational parameters.
Baseline Instability Column bleed; contaminated carrier gas; fouled detector.Bake out the column at its maximum isothermal temperature. Install or replace gas purifiers. For SCD, check and clean the burner ceramic tubes as per manufacturer instructions.[28]
Poor Repeatability Inconsistent injection volume (liquid); sample loop pressure variation (gas); non-homogenous sample.For liquid injections, check autosampler syringe for bubbles or wear. For gas injections, ensure sample loop pressure is equilibrated before injection.[15] Ensure thorough sample mixing.

Conclusion

The successful analysis of sulfur-containing compounds by gas chromatography is a demanding but achievable task that hinges on a holistic understanding of the entire analytical system. The key to obtaining accurate and reliable data lies in protecting the reactive analytes from adsorption by employing a fully inert flow path. The choice of a highly selective and sensitive detector, with the Sulfur Chemiluminescence Detector being a leading choice for its equimolarity and resistance to quenching, is paramount.[12][19] By following validated protocols like ASTM D5623 for industrial applications or developing robust headspace methods for food and flavor analysis, researchers can confidently speciate and quantify these challenging but critical compounds. As regulations become stricter and the need for a deeper understanding of flavor chemistry grows, advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) will likely play an increasing role, further enhancing the separation power available to analysts.[10][29]

References

  • Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

  • ASTM International. (2003). Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection. ASTM D6228-98.
  • Agilent Technologies. (n.d.). Laboratory Total Sulfur Analysis by Gas Chromatography and Agilent Model 355 SCD. Technical Overview. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SULFUR COMPOUNDS: GAS CHROMATOGRAPHY. Retrieved from [Link]

  • ASTM International. (2024). Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. ASTM D5623-24. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Comparison of gas chromatographic detectors for the analysis of volatile sulfur compounds in foods. AGRIS. Retrieved from [Link]

  • DBI. (n.d.). Gas chromatograph for gas composition and trace sulfur compound analysis. Retrieved from [Link]

  • EkotechLAB. (n.d.). GC-FPD. Retrieved from [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

  • PAC. (n.d.). Analysis of Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection according to ASTM D5623. Retrieved from [Link]

  • ASTM International. (2024). D5623 Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sulfur Chemiluminescence Detector. Retrieved from [Link]

  • Teledyne Instruments. (n.d.). Analysis of Sulfur Compounds in Light Petroleum Liquids Using ASTM Method D5623. Retrieved from [Link]

  • SlideShare. (n.d.). Sulfur Analysis by GC-SCD using Shimadzu's SCD-2030 for ASTM D5504, D5623, and D7011. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Sulfur Compounds in Light Petroleum Liquids Using ASTM Method D5623, Gas Chromatography and Pulsed Flame Photometric. Retrieved from [Link]

  • YouTube. (2025, October 16). GC-SCD for Petroleum Products: Comparing Commercial Sulfur Chemiluminescence Detectors by ASTM D5623. Retrieved from [Link]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Comprehensive GC × GC chromatography for the characterization of sulfur compound in fuels: A review. Retrieved from [Link]

  • Drawell. (2025, June 6). Do's and Don'ts of Preparing Samples for Carbon Sulfur Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimization of parameters of sampling and determination of reduced sulfur compounds using cryogenic capture and gas chromatography in tropical urban atmosphere. Retrieved from [Link]

  • Agilent Technologies. (2011). Analysis of sulfur gases. Application Note. Retrieved from [Link]

  • ACS Publications. (2002, June 28). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Analytical Chemistry. Retrieved from [Link]

  • AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]

  • Universidade Católica Portuguesa. (n.d.). Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection. Retrieved from [Link]

  • ACS Publications. (2007, September 28). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels. Retrieved from [Link]

  • PMC. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved from [Link]

  • Pure. (1994, January 1). Determination of sulfur components in natural gas: a review. Retrieved from [Link]

  • Taylor & Francis Online. (2021, December 13). Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Retrieved from [Link]

  • AZoM. (2026, January 30). Advancements in Gas Chromatography for Oil and Gas Analysis. Retrieved from [Link]

  • American Laboratory. (2016, February 19). Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Pulsed Flame Photometric Detection. Retrieved from [Link]

  • ACS Publications. (2010, August 16). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2016, October 7). Several questions about sulfur compound detection in NG. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated concentration of sulfur using different calibration methods.... Retrieved from [Link]

  • ASTM International. (2009, January 15).
  • Shimadzu. (n.d.). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Retrieved from [Link]

  • Frontiers. (2024, July 21). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of sulfur compounds in various light hydrocarbon matrices by Sulfur Chemiluminescence Detector. Retrieved from [Link]

  • Agilent Technologies. (2013, September 5). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]

Sources

Application Notes and Protocols for the Medicinal Chemistry Exploration of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide in medicinal chemistry programs. While specific biological data for this exact molecule is not extensively published, the pyridazine scaffold is a well-established pharmacophore with a diverse range of biological activities.[1][2][3][4][5] This document outlines potential therapeutic applications based on the known activities of structurally related pyridazine derivatives and provides detailed protocols for the initial in vitro evaluation of this compound.

The core structure of pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile template for the design of novel therapeutic agents.[6] Derivatives have been explored for their potential as anticancer, anti-inflammatory, neuroprotective, antiviral, and antihypertensive agents.[1][7][8][9] The specific substitutions on the pyridazine ring of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide—a 4-bromophenyl sulfide group, a chloro group, and a phenyl group—suggest several avenues for investigation in a drug discovery program.

Hypothesized Therapeutic Applications and In Vitro Evaluation Strategies

Based on the extensive literature on pyridazine derivatives, we propose the following initial areas of investigation for 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide.

Anticancer Activity: Targeting Kinase Signaling Pathways

The pyridazine and related pyrazine scaffolds are prominent in the development of kinase inhibitors for oncology.[10][11][12] Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding pocket of the enzyme.[10][13] The presence of aromatic and halogen substituents on the pyridazine ring of the title compound suggests it may be a candidate for kinase inhibition.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action A Compound Synthesis and Characterization B In Vitro Cytotoxicity (MTT/SRB Assay) A->B C Broad Kinase Panel Screening B->C Active in Cytotoxicity Assay D Identify Hit Kinases C->D E IC50 Determination for Hit Kinases D->E Confirmed Hits F Cell-Based Pathway Analysis (e.g., Western Blot) E->F

Caption: Workflow for investigating the anticancer potential of a novel compound.

This protocol outlines the determination of the cytotoxic effects of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[17][18][19]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[20]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary:

Cell LineCompound Concentration (µM)% Cell Viability (Example)
MCF-70.195
MCF-7178
MCF-71045
MCF-710012
HCT-1160.198
HCT-116182
HCT-1161051
HCT-11610015
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Pyridazine and pyridazinone derivatives have been extensively investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[6][21][22][23] COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins.[6]

A Inflammatory Stimuli B Phospholipase A2 A->B C Arachidonic Acid B->C D COX-1 / COX-2 C->D E Prostaglandins D->E F Inflammation E->F G 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide G->D

Caption: Inhibition of the COX pathway by a potential inhibitor.

This protocol describes a colorimetric assay to determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • 96-well plates

  • 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions provided with the COX inhibitor screening assay kit.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well. Add the test compound at various concentrations or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 5-10 minutes).

  • Detection: Stop the reaction and add the colorimetric substrate to measure the amount of prostaglandin produced.

  • Absorbance Measurement: Read the absorbance at the wavelength specified in the kit manual.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Neuroprotective Activity: Targeting Excitatory Amino Acid Transporter 2 (EAAT2)

Certain pyridazine derivatives have been identified as activators of the excitatory amino acid transporter 2 (EAAT2).[24][25] EAAT2 is responsible for the reuptake of glutamate from the synaptic cleft, and its dysfunction is implicated in neurodegenerative diseases.[24]

A Cell Line Expressing EAAT2 B Incubate with Test Compound A->B C Add Radiolabeled Glutamate B->C D Measure Glutamate Uptake C->D E Identify Compounds that Increase Glutamate Uptake D->E

Caption: Workflow for screening potential EAAT2 activators.

This protocol measures the ability of the test compound to enhance the uptake of glutamate in cells expressing EAAT2.

Materials:

  • Cell line stably expressing human EAAT2 (e.g., HEK293-hEAAT2)

  • Culture medium

  • 24-well plates

  • [³H]-L-Glutamate (radiolabeled substrate)

  • 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide (dissolved in DMSO)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Seeding: Seed HEK293-hEAAT2 cells into 24-well plates and grow to confluence.

  • Compound Incubation: Wash the cells with a suitable assay buffer. Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Glutamate Uptake: Initiate the uptake by adding [³H]-L-glutamate to each well.

  • Reaction Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Radioactivity Measurement: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of glutamate uptake in the presence of the test compound relative to the vehicle control. An increase in glutamate uptake indicates potential EAAT2 activation.

ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial in drug discovery.[26][27] In silico tools and in vitro assays can provide initial insights into the drug-like properties of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide.

In Vitro Assays for ADME-Tox:

  • Cytochrome P450 (CYP) Inhibition Assay: To assess the potential for drug-drug interactions.[28]

  • hERG Inhibition Assay: To evaluate the risk of cardiotoxicity.[28]

  • Hepatotoxicity Assay: Using cell lines like HepG2 to assess potential liver toxicity.

  • Plasma Stability Assay: To determine the compound's stability in plasma.

Conclusion

4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide represents a promising starting point for medicinal chemistry exploration due to its pyridazine core. The protocols and workflows outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound's potential as an anticancer, anti-inflammatory, or neuroprotective agent. The data generated from these studies will be instrumental in guiding further lead optimization and structure-activity relationship (SAR) studies.

References

  • Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT - Usiena air. (n.d.). University of Siena.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Scientific Research Publishing.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. (2017). Journal of Medicinal Chemistry.
  • Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). BenchChem.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. (2023). Bentham Science.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. (2024). PubMed.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). J-STAGE.
  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages. (2023).
  • Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Deriv
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). PubMed.
  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Deriv
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Current Organic Chemistry.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019).
  • Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. (2025).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.).
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023).
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. (2023). Arabian Journal of Chemistry.
  • Data generated from the in vitro ADME-Tox assessment of compound 13. (n.d.).
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evalu
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega.
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry.
  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. (2024). KOPS.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide is a multistep process culminating in a critical nucleophilic aromatic substitution (SNAr) reaction. The overall strategy involves the initial preparation of the key intermediate, 3,5-dichloro-6-phenylpyridazine, followed by its reaction with 4-bromothiophenol. Understanding the nuances of each step is crucial for achieving high yields and purity.

This guide will provide a detailed breakdown of the synthetic pathway, address common challenges, and offer practical solutions to overcome them.

Synthetic Pathway Overview

The synthesis can be broadly divided into two key stages:

  • Synthesis of 3,5-dichloro-6-phenylpyridazine (Intermediate 1): This intermediate is typically prepared from a suitable pyridazine precursor, often involving chlorination reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The final step involves the reaction of 3,5-dichloro-6-phenylpyridazine with 4-bromothiophenol in the presence of a base to yield the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 3,5-dichloro-6-phenylpyridazine intermediate?

A common and effective route to 3,5-dichloro-6-phenylpyridazine involves the chlorination of a corresponding dihydroxypyridazine precursor. This is often achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Q2: What is the mechanism of the final SNAr reaction?

The final step proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient pyridazine ring is susceptible to attack by the nucleophilic thiolate anion, which is generated in situ from 4-bromothiophenol and a base. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of a chloride ion to yield the final product.[1] The pyridazine nucleus is activated for nucleophilic attack at all ring carbons due to the presence of the two nitrogen atoms.[1]

Q3: Why is regioselectivity important in the final SNAr step, and what controls it?

With two chlorine atoms on the pyridazine ring, the incoming nucleophile can potentially substitute at either position. However, the electronic and steric environment of the 3,5-dichloro-6-phenylpyridazine substrate generally directs the substitution to a specific position. The presence of the phenyl group at the 6-position influences the electron distribution and sterically hinders the adjacent chlorine atom, often leading to preferential substitution at the 3-position. Computational studies on similar heterocyclic systems can provide insights into the regioselectivity by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile.[2]

Q4: What are the most suitable bases for the SNAr reaction?

A variety of bases can be employed, with the choice often depending on the solvent and reaction temperature. Common bases include:

  • Inorganic bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used, particularly in polar aprotic solvents like DMF or DMSO.

  • Organic bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are also effective, especially when milder conditions are required.

  • Stronger bases: In some cases, stronger bases like sodium hydride (NaH) may be used to ensure complete deprotonation of the thiophenol.

The basicity of the thiol itself can influence the reaction, with more acidic thiols requiring a weaker base.[3]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[4][5] A suitable mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane, should be used to achieve good separation between the starting materials and the product. The spots can be visualized under UV light (254 nm).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product 1. Inactive Reactants: The 3,5-dichloro-6-phenylpyridazine or 4-bromothiophenol may be of poor quality or degraded.1. Verify Reactant Quality: Ensure the purity of starting materials using techniques like NMR or melting point analysis. 4-Bromothiophenol can oxidize to the disulfide, which is less reactive.[6]
2. Insufficient Base: The base may not be strong enough to deprotonate the thiophenol effectively, or an insufficient amount was used.2. Optimize Base: If using a weak base like K₂CO₃, consider switching to a stronger base like NaH or using a phase-transfer catalyst to improve reactivity. Ensure at least one equivalent of base is used.
3. Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.3. Increase Temperature: Gradually increase the reaction temperature. Many SNAr reactions proceed well at elevated temperatures (e.g., 80-120 °C).
4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or slow reaction rates.4. Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the SNAr reaction. Ensure all reactants are soluble in the chosen solvent.
Formation of Multiple Products (Impure Product) 1. Di-substitution: The 4-bromothiophenol may react with both chlorine atoms on the pyridazine ring, leading to a di-substituted byproduct.1. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of 4-bromothiophenol. Adding the thiophenol slowly to the reaction mixture can also help minimize di-substitution.
2. Side Reactions of the Thiol: The 4-bromothiophenol can undergo self-condensation to form the corresponding disulfide, especially in the presence of an oxidant.2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenol.
3. Reaction with Solvent: In some cases, the nucleophile can react with the solvent, especially at high temperatures.3. Choose an Inert Solvent: Select a solvent that is stable under the reaction conditions.
Difficulty in Product Purification 1. Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. Using a different stationary phase (e.g., alumina) may also be beneficial.
2. Product is an Oil or Low-Melting Solid: The product may not crystallize easily, making recrystallization difficult.2. Recrystallization Techniques: Try a variety of solvent systems for recrystallization. Common solvents for aryl sulfides include ethanol, isopropanol, or mixtures of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane). Seeding the solution with a small crystal of the pure product can induce crystallization.
3. Residual Base or Salts: The final product may be contaminated with the base or salts formed during the reaction.3. Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove basic impurities, followed by a wash with brine.

Experimental Protocols

Synthesis of 3,5-dichloro-6-phenylpyridazine (Intermediate 1)

A general procedure for the synthesis of the dichloropyridazine intermediate is as follows:

  • To a reaction vessel, add the corresponding dihydroxypyridazine precursor.

  • Slowly add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, carefully quench the reaction by pouring it onto ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 3,5-dichloro-6-phenylpyridazine.

Synthesis of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide (Target Molecule)

This protocol is a recommended starting point and may require optimization.

  • Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloro-6-phenylpyridazine (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Base and Nucleophile: Add a base, such as potassium carbonate (1.5 eq), to the solution. In a separate flask, dissolve 4-bromothiophenol (1.1 eq) in the same solvent and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate. Alternatively, the product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Data Presentation

Table 1: Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Solvent DMF, DMSO, NMPPolar aprotic solvents accelerate SNAr reactions.
Base K₂CO₃, Cs₂CO₃, NaHEffective in deprotonating the thiophenol to its more nucleophilic thiolate form.
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier for the SNAr reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation of the sensitive thiophenol starting material.
Table 2: Characterization Data (Predicted)
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3,5-dichloro-6-phenylpyridazineC₁₀H₆Cl₂N₂225.08White to off-white solid~159-161[7]
4-bromothiophenolC₆H₅BrS189.07Colorless crystals72-74[8]
4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfideC₁₆H₁₀BrClN₂S377.69Expected to be a solidNot reported, likely >100

Note: The melting point for the final product is an estimate and should be determined experimentally.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: SNAr Reaction cluster_2 Purification Dihydroxypyridazine Precursor Dihydroxypyridazine Precursor Chlorination Chlorination Dihydroxypyridazine Precursor->Chlorination POCl₃ or PCl₅ 3,5-dichloro-6-phenylpyridazine 3,5-dichloro-6-phenylpyridazine Chlorination->3,5-dichloro-6-phenylpyridazine SNAr Reaction SNAr Reaction 3,5-dichloro-6-phenylpyridazine->SNAr Reaction 4-bromothiophenol, Base Crude Product Crude Product SNAr Reaction->Crude Product Purification Purification Crude Product->Purification Column Chromatography / Recrystallization Final Product Final Product Purification->Final Product

Caption: Overall synthetic workflow for the target molecule.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_reactants Check Purity of Starting Materials start->check_reactants reactants_ok Reactants are Pure check_reactants->reactants_ok reactants_bad Purify or Replace Reactants check_reactants->reactants_bad check_conditions Review Reaction Conditions reactants_ok->check_conditions conditions_ok Conditions Appear Optimal check_conditions->conditions_ok increase_temp Increase Reaction Temperature check_conditions->increase_temp If temperature is low change_base Use a Stronger Base check_conditions->change_base If using a weak base change_solvent Switch to a Different Polar Aprotic Solvent check_conditions->change_solvent If solubility is an issue optimize_stoichiometry Optimize Reactant Stoichiometry conditions_ok->optimize_stoichiometry If still low yield final_check Re-run with Optimized Conditions increase_temp->final_check change_base->final_check change_solvent->final_check optimize_stoichiometry->final_check

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Safe Synthesis of 4,7-Dibromo[5][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). Molecules, 23(10), 2635. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. BenchChem.
  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021). Molecules, 26(8), 2296. [Link]

  • Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. (2019). Beilstein Journal of Organic Chemistry, 15, 1-10. [Link]

  • BenchChem. (2025).
  • Synthesis and spectral properties of diazonium pyridazinones. (1983). Chemical Papers, 37(6), 827-830.
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2021). Organic Chemistry Frontiers, 8(23), 6563-6569. [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6274. [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. (2021). Molecules, 26(16), 4784. [Link]

  • Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 125-236). Georg Thieme Verlag.
  • ChemicalBook. (2025). 3,5-DICHLORO-6-PHENYLPYRIDAZINE. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one. BenchChem.
  • Transition Metal-Free Coupling Reaction of Benzylic Trimethylammonium Salts with Di(hetero)aryl Disulfides and Diselenides. (2020). Organic Chemistry Frontiers, 7(1), 89-94. [Link]

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules, 14(9), 3676-3687. [Link]

  • Safe Synthesis of 4,7-Dibromo[5][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). Molecules, 23(10), 2635. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. (2018). IUCrData, 3(10), x181534. [Link]

  • Wikipedia. (n.d.). 4-Bromothiophenol. In Wikipedia. Retrieved from [Link]

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
  • Thiophenol-mediated metal-free chemoselective conjugate reduction strategy for 3-alkylidene oxindoles. (2020). Communications Chemistry, 3(1), 1-8. [Link]

  • J-GLOBAL. (n.d.). Phenyl 4-bromophenyl sulfide. J-GLOBAL.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules, 24(6), 1123. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2013). Letters in Organic Chemistry, 10(9), 654-659.
  • Synthesis of Some New Pyrazoles. (2017). Karaelmas Fen ve Mühendislik Dergisi, 7(1), 123-127.
  • Synthesis of aryl sulfides via visible-light induced solventylation in diarylazo sulfides. (2018). New Journal of Chemistry, 42(1), 107-111. [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010). Molecules, 15(3), 1722-1748. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2016).
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6274. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). Schrödinger.
  • The reaction of carbonyl cyanide phenylhydrazones with thiols. (1981).
  • Characterization of impurities in sulfasalazine. (1981). Journal of Pharmaceutical Sciences, 70(2), 181-184.

Sources

Technical Support Center: Side Product Identification in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Pyridazine and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] Their synthesis, most commonly achieved through the condensation of 1,4-dicarbonyl compounds with hydrazine, is a cornerstone reaction for many drug development professionals.[3][4][5] However, the path to a pure pyridazine product is often complicated by the formation of side products and impurities.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during pyridazine synthesis. It is designed to equip researchers and scientists with the expertise to identify, mitigate, and eliminate common impurities, thereby optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis and purification of pyridazine derivatives.

Q1: What are the most common impurities I should expect in my crude pyridazine product?

A1: Impurities typically fall into several categories:

  • Unreacted Starting Materials: The most frequent contaminants are leftover 1,4-dicarbonyl precursors and hydrazine derivatives. Their presence indicates an incomplete reaction.[6]

  • Reaction Intermediates: In multi-step syntheses or if the reaction does not go to completion, intermediates such as monohydrazones or dihydropyridazines can be carried over into the final product.[6][7]

  • Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound, the formation of two different regioisomers is a common outcome. The position of the substituents on the final pyridazine ring will differ between the isomers.[3]

  • Side-Products from Competing Reactions: Depending on the specific substrates and conditions, side reactions like N-alkylation, over-oxidation, or polymerization can occur, leading to distinct byproducts.[3]

  • Degradation Products: The target pyridazine may be sensitive to the reaction or workup conditions (e.g., pH, air, light) and can degrade, forming related substance impurities.[6]

Q2: My TLC plate shows multiple spots. How can I quickly identify if they are starting materials or side products?

A2: Thin-Layer Chromatography (TLC) is your first line of analysis. To differentiate between spots, run a "co-spot" TLC. On the same plate, spot your crude reaction mixture, the pure starting dicarbonyl, and the pure hydrazine derivative (if stable enough). Then, in a fourth lane, carefully spot the crude mixture directly on top of the spots of the starting materials.

  • If a spot in your crude mixture has the same retention factor (Rf) as a starting material and moves as a single spot in the co-spot lane, it is unreacted starting material.[6]

  • Any spot that does not match the Rf of your starting materials is likely an intermediate or a side product.[6] Further analysis by LC-MS is recommended to determine the mass of these unknown components.[3]

Q3: I've synthesized an unsymmetrical pyridazine and obtained a mixture of isomers. How can I control the regioselectivity?

A3: Controlling regioselectivity is a significant challenge with unsymmetrical 1,4-dicarbonyls. The outcome is determined by which carbonyl group the hydrazine initially attacks. You can influence this by:

  • Exploiting Electronic Effects: A more electrophilic (electron-deficient) carbonyl carbon will react faster with the nucleophilic hydrazine. You can sometimes modify substituents to enhance this difference.

  • Leveraging Steric Hindrance: A sterically hindered carbonyl group will react more slowly. Bulky substituents near one carbonyl can direct the initial attack to the less hindered site.

  • Adjusting Reaction Conditions: The choice of solvent and catalyst can play a crucial role. A catalytic amount of acid (e.g., glacial acetic acid) can protonate one carbonyl, activating it for attack.[2][3] Experimenting with different solvents can alter the transition state energies for the two possible cyclization pathways.

Q4: My reaction seems to stall and leaves a large amount of unreacted starting material. What steps should I take?

A4: An incomplete reaction can be due to several factors. Consider the following troubleshooting steps:

  • Increase Reaction Time or Temperature: The simplest solution is often to allow the reaction to proceed for a longer duration or to increase the reflux temperature, while monitoring progress by TLC.[3]

  • Add a Catalyst: If not already present, adding a catalytic amount of an acid like glacial acetic acid can significantly accelerate the condensation reaction.[2]

  • Check Reagent Purity and Stoichiometry: Ensure your starting materials are pure and that the molar ratios are correct. Impurities in the dicarbonyl compound or using old hydrazine hydrate can inhibit the reaction.

  • Consider a Different Solvent: The solubility of your starting materials and intermediates can affect reaction rates. Ensure all components are adequately dissolved at the reaction temperature.

Q5: How can I effectively remove residual hydrazine hydrate during workup?

A5: Hydrazine hydrate is water-soluble and basic. It can typically be removed with an aqueous workup. Washing the organic layer containing your crude product with a dilute acid solution (e.g., 1M HCl) will protonate the basic hydrazine, pulling it into the aqueous layer.[8] Subsequently, wash with brine to remove residual water before drying the organic layer. Be aware that your pyridazine product is also basic and may be partially extracted into the acidic aqueous layer; this can be recovered by basifying the aqueous layer and re-extracting.[8]

Troubleshooting Guide: Low Yield and Product Impurity

When faced with a suboptimal reaction outcome, a systematic approach is crucial. The following table and workflow diagram provide a structured guide to diagnosing and solving common problems in pyridazine synthesis.

Common Problems and Solutions
Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect reaction conditions (temp, time). 3. Deactivated or impure reagents. 4. Product instability during workup.1. Monitor reaction by TLC/LC-MS until starting material is consumed.[3] 2. Increase temperature or reaction time; add a catalyst (e.g., acetic acid).[2] 3. Verify purity of starting materials; use fresh hydrazine hydrate. 4. Perform workup under an inert atmosphere if the product is air-sensitive.[3]
Significant Side Product Formation 1. Reaction temperature is too high. 2. Incorrect stoichiometry. 3. Presence of oxygen (for oxidative side products).1. Lower the reaction temperature and extend the reaction time. 2. Carefully control the addition of reagents; ensure accurate molar ratios. 3. Run the reaction under an inert atmosphere (Nitrogen or Argon).[3]
Formation of Regioisomers 1. Use of an unsymmetrical 1,4-dicarbonyl. 2. Similar reactivity of the two carbonyl groups.1. Modify substituents to enhance electronic or steric differences. 2. Screen different solvents and acid/base catalysts to influence selectivity.[3] 3. If separation is difficult, consider a different synthetic route that builds the asymmetry in a controlled manner.
Difficulty with Product Purification 1. Product is highly soluble in the reaction solvent. 2. Emulsion formation during extraction. 3. Product streaks or "tails" on silica gel column.1. Remove the reaction solvent under reduced pressure and attempt recrystallization from a different solvent system.[3] 2. Add brine to the aqueous layer to help break the emulsion.[3] 3. For column chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent interaction with acidic silica.[8]
Troubleshooting Workflow

G start Low Yield or Impure Product check_sm Analyze Crude by TLC/LC-MS. Are Starting Materials Present? start->check_sm yes_sm YES check_sm->yes_sm no_sm NO check_sm->no_sm action_sm Reaction Incomplete. - Increase reaction time/temp. - Add catalyst (e.g., AcOH). - Check reagent purity. yes_sm->action_sm High Amount check_side_products Are there unknown spots (side products/isomers)? no_sm->check_side_products purify Proceed to Purification. - Column Chromatography - Recrystallization action_sm->purify yes_side YES check_side_products->yes_side no_side NO check_side_products->no_side action_side Optimize Reaction Conditions: - Lower temperature. - Run under inert atmosphere. - Adjust stoichiometry. yes_side->action_side Significant Amount yes_side->purify Minor Amount no_side->purify action_side->purify

Caption: A workflow for troubleshooting common issues in pyridazine synthesis.

In-Depth Technical Protocols

Protocol 1: General Procedure for Pyridazine Synthesis from a 1,4-Dicarbonyl

This protocol outlines a classical cyclocondensation reaction.[2][3]

Materials and Reagents:

  • 1,4-dicarbonyl compound (10 mmol)

  • Hydrazine hydrate (12 mmol, 1.2 equiv)

  • Ethanol (50 mL)

  • Glacial Acetic Acid (optional, catalytic)

  • Dichloromethane (DCM) for extraction

  • Deionized water

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (10 mmol) in ethanol (50 mL).

  • Begin stirring the solution at room temperature.

  • Optional: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Slowly add hydrazine hydrate (12 mmol) dropwise to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress by TLC every 1-2 hours until the starting dicarbonyl spot is consumed (typically 2-24 hours).[3]

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: Purification by Silica Gel Column Chromatography

This is a standard method for separating the desired product from impurities with different polarities.[6]

Procedure:

  • Develop a Solvent System: Use TLC to find an eluent (e.g., a mixture of hexanes and ethyl acetate) that provides good separation (ΔRf > 0.2) between your desired product and impurities.[6] Pro-Tip: For basic pyridazines, adding 0.1-1% triethylamine to the eluent can prevent tailing.[8]

  • Prepare the Column: Pack a chromatography column with silica gel slurried in the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the column.

  • Elute and Collect: Begin eluting the column with the solvent system, collecting fractions in separate test tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridazine.

Mechanistic Insights: The Origin of Side Products

Understanding the reaction mechanism is key to controlling it. The primary route to pyridazines is the Paal-Knorr synthesis, but deviations from this pathway lead to impurities.

General Mechanism of Pyridazine Formation

The reaction proceeds via a two-step condensation-cyclization-dehydration sequence.

G start 1,4-Dicarbonyl + Hydrazine step1 Step 1: Nucleophilic Attack start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Step 2: Intramolecular Attack (Cyclization) intermediate1->step2 intermediate2 Cyclic Dihydroxydihydropyridazine step2->intermediate2 step3 Step 3: Dehydration intermediate2->step3 product Dihydropyridazine step3->product step4 Step 4: Oxidation (often spontaneous) product->step4 final_product Pyridazine Product step4->final_product

Sources

Technical Support Center: Purification Challenges of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of brominated organic compounds. Unlike their chlorinated or fluorinated counterparts, brominated molecules present a unique set of physicochemical challenges. The carbon-bromine (C-Br) bond is highly polarizable and features a relatively low bond dissociation energy (approx. 280 kJ/mol). This inherent weakness makes these compounds highly susceptible to photolytic cleavage, thermal degradation, and surface-catalyzed elimination during standard purification workflows.

This guide is designed to move beyond basic troubleshooting. By understanding the underlying causality of these degradation pathways, we can engineer self-validating purification systems that preserve molecular integrity from crude mixture to isolated product.

Purification Strategy Workflow

Before diving into specific troubleshooting scenarios, consult the decision matrix below to determine the most appropriate purification vector based on the thermal and photolytic stability of your target compound.

PurificationWorkflow Start Crude Brominated Mixture CheckThermal Thermally Stable (>150°C)? Start->CheckThermal CheckPhoto Photolytically Stable? CheckThermal->CheckPhoto No Distillation Vacuum Distillation (Short Path) CheckThermal->Distillation Yes PrepLC SP-HPLC (Reverse Phase) CheckPhoto->PrepLC Yes AmberGlass Use Amber Glassware & Low-Actinic Light CheckPhoto->AmberGlass No Silica Flash Chromatography (Deactivated Silica) Distillation->Silica Co-elution persists AmberGlass->PrepLC

Decision matrix for the purification of brominated organic compounds.

Troubleshooting & FAQs

Q1: I am experiencing unexplained yield loss and the appearance of M-79/M-80 mass peaks during silica gel chromatography. What is happening? A: You are observing classic photolytic debromination. The causality here is rooted in the low bond dissociation energy of the C-Br bond. Exposure to ambient laboratory light (specifically the UV spectrum) induces homolytic cleavage, generating a carbon-centered radical and a bromine radical. The carbon radical then abstracts a hydrogen atom from the solvent or stationary phase, resulting in a debrominated side product. For example, decabromodiphenyl ethane (DBDPE) and polybrominated biphenyls (PBBs) rapidly degrade into lower brominated congeners (hexa- to nona-derivatives) under standard photothermal lab conditions[1][2]. Mitigation: Switch to actinic shielding (amber glassware) and avoid normal-phase silica, which can possess active acidic sites that further catalyze this degradation.

Q2: My brominated product decomposes during vacuum distillation and GC-MS analysis. How can I isolate and analyze it safely? A: Your compound is exhibiting thermal instability, leading to either thermal isomerization or the elimination of hydrogen bromide (HBr). Brominated cycloaliphatics, such as 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), can thermally isomerize or eliminate HBr at temperatures as low as 125 °C[3]. Highly brominated aromatics like BDE-209 undergo thermal degradation starting around 297 °C[4]. Mitigation: Abandon distillation. For purification, utilize low-temperature crystallization or cold-column liquid chromatography. For analysis, avoid high-temperature GC injection ports entirely and transition to Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: I cannot separate polybrominated congeners (e.g., octa- vs. nona-brominated species) on standard silica gel. They always co-elute. Why? A: Bromine atoms increase the polarizability of a molecule but do not drastically alter its dipole moment in a way that normal-phase silica gel can easily resolve. Because the structural differences between these congeners are purely steric and hydrophobic rather than polar, silica gel is the wrong stationary phase. Mitigation: Semi-preparative high-performance liquid chromatography (SP-HPLC) using a reverse-phase C18 or Polycyclic Aromatic Hydrocarbon (PAH) column provides superior resolution for debrominated homologues by exploiting subtle differences in hydrophobicity[1].

Mechanistic Insight: Photolytic Degradation

To effectively prevent product loss, it is critical to understand the mechanism of photolytic debromination. This pathway dictates why specific solvents and lighting conditions must be rigorously controlled.

PhotolysisMechanism UV UV / Ambient Light (hν) Homolysis Homolytic Cleavage (C-Br Rupture) UV->Homolysis Catalyzes Target R-Br (Target Compound) Target->Homolysis Radicals R• + Br• (Radical Intermediates) Homolysis->Radicals H_Abstraction Hydrogen Abstraction (Solvent H-donor) Radicals->H_Abstraction Debrominated R-H (Debrominated Impurity) H_Abstraction->Debrominated

Mechanistic pathway of photolytic debromination in brominated organics.

Quantitative Data: Stability Thresholds

The following table summarizes the thermal and photolytic thresholds for common classes of brominated compounds, providing a baseline for designing your purification parameters.

Compound ClassRepresentative ExamplePrimary Degradation PathwayCritical ThresholdRecommended Mitigation
Polybrominated Diphenyl Ethers BDE-209Thermal Homolysis> 297 °C[4]Avoid GC-MS; use LC-MS and cold extraction.
Brominated Cycloaliphatics TBECHThermal Isomerization / HBr Elimination> 125 °C[3]Low-temperature crystallization; avoid distillation.
Brominated Diphenyl Ethanes DBDPEPhotolytic DebrominationUV / Ambient Light[1]Use actinic shielding (amber glass) and SP-HPLC.
Polybrominated Biphenyls PBB 209Reductive Debromination (Photochemical)UV / Sunlight[2]Exclude light during all handling steps.
Standard Operating Procedure (SOP)
Protocol: Isolation of Photolabile Polybrominated Compounds via SP-HPLC

Objective: To separate closely related brominated congeners while preserving the integrity of the C-Br bonds through a self-validating, light-shielded system.

Step 1: System Preparation Equip the SP-HPLC with a high-carbon-load reverse-phase column (e.g., Agilent Zorbax Eclipse PAH, 4.6 mm × 250 mm, 5 µm). Causality: PAH columns offer enhanced shape selectivity, which is critical for separating bulky, highly polarizable polybrominated isomers that standard C18 columns cannot resolve[1].

Step 2: Actinic Shielding Wrap all solvent reservoirs, sample vials, and fraction collector tubes in aluminum foil. Ensure the laboratory environment utilizes low-actinic (yellow) lighting. Causality: Preventing the initial photon absorption completely halts the homolytic cleavage pathway.

Step 3: Sample Dissolution Dissolve the crude mixture in the mobile phase (e.g., pure methanol). Causality: Strictly avoid halogenated solvents (like chloroform or dichloromethane) for sample loading. Under stray light, these solvents can generate trace radicals that act as initiators, triggering a chain-reaction degradation of your target compound.

Step 4: Elution Strategy Utilize an isocratic elution profile (e.g., 100% Methanol) at a controlled flow rate. Causality: Because polybrominated compounds share nearly identical polarities, steep solvent gradients compress the bands and force co-elution. Isocratic conditions maximize the theoretical plates available for separation[1].

Step 5: Fraction Recovery Collect fractions in the dark. Immediately remove the solvent under a gentle stream of nitrogen at ambient temperature. Causality: Rotary evaporation often requires heating baths that can induce thermal degradation in the concentrated state. Nitrogen blow-down relies on evaporative cooling, protecting the thermal integrity of the isolated product.

References
  • Title : Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed Source : nih.gov URL :[Link]

  • Title : Photolytic transformation of polybrominated biphenyls leading to the structures of unknown hexa- to nonabromo-congeners - PubMed Source : nih.gov URL :[Link]

  • Title : Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed Source : nih.gov URL : [Link]

  • Title : Thermal degradation study of decabromodiphenyl ether. Translating thermo-analytical results into optimal chromatographic conditions Source : chem.uaic.ro URL :[Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions of Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the successful execution of Suzuki-Miyaura cross-coupling reactions involving pyridazine scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of this powerful synthetic transformation.

The electron-deficient nature of the pyridazine ring presents unique challenges and opportunities in palladium-catalyzed cross-coupling.[1][2] While this property can facilitate the rate-limiting oxidative addition step, the nitrogen atoms can also coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[1][3] This guide provides field-proven insights and systematic approaches to navigate these complexities and achieve high-yielding, clean reactions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Suzuki coupling of pyridazines, offering a clear path from problem identification to resolution.

Issue 1: Low to No Conversion of Starting Materials

Observing minimal or no formation of the desired product is a common yet solvable issue. The root cause often lies within the catalyst system or reaction environment.

Possible Causes & Recommended Solutions:

Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and maintaining a strict inert atmosphere (argon or nitrogen).[4]The active catalytic species, Pd(0), is susceptible to oxidation, rendering it inactive.[4] Using pre-catalysts that activate in situ or ensuring anaerobic conditions can maintain the catalyst's active state.
Inappropriate Ligand Choice For electron-deficient pyridazines, standard ligands like PPh₃ may be insufficient.[4] Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[5][6]Bulky, electron-rich ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle and can mitigate catalyst inhibition by the pyridazine nitrogen.[5]
Inefficient Base The choice of base is critical for the transmetalation step. Screen a variety of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][7] Ensure the base is finely powdered and anhydrous, especially when using anhydrous conditions.[4]The base activates the boronic acid derivative, facilitating the transfer of the organic group to the palladium center. The strength and solubility of the base can significantly impact reaction efficiency.[8]
Poor Solvent Selection Solvents must solubilize all reaction components. Common choices include dioxane, toluene, or DMF.[1] In some cases, a biphasic system (e.g., toluene/water or DME/water) can be beneficial.[8][9]The solvent influences catalyst activity, reagent solubility, and the rate of the catalytic cycle. The optimal solvent system often requires empirical screening.[8][10]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.Higher temperatures can overcome activation energy barriers for sluggish reactions. However, excessive heat can lead to catalyst decomposition and side reactions.

Troubleshooting Workflow for Low Conversion:

cluster_solutions Potential Solutions start Low/No Conversion catalyst Catalyst System Check Is catalyst active? Is ligand appropriate? Is catalyst loading sufficient? start->catalyst Initiate Troubleshooting conditions Reaction Conditions Check Is temperature optimal? Is reaction time sufficient? Are reagents pure? catalyst->conditions If catalyst system is suspect sol_catalyst Screen new ligands (e.g., SPhos, XPhos) catalyst->sol_catalyst reagents Reagent & Solvent Check Is base effective? Is solvent appropriate? Are reagents and solvents dry and degassed? conditions->reagents If conditions are suspect sol_conditions Increase temperature & reaction time conditions->sol_conditions reagents->catalyst Re-evaluate catalyst if issues persist sol_reagents Screen bases (K₃PO₄, Cs₂CO₃) & solvents (Dioxane, Toluene) reagents->sol_reagents outcome Successful Reaction sol_catalyst->outcome sol_conditions->outcome sol_reagents->outcome

Caption: A logical workflow for diagnosing and resolving low conversion in Suzuki coupling reactions.

Issue 2: Significant Formation of Homocoupled Byproducts

Homocoupling, the coupling of two identical starting molecules, is a prevalent side reaction that consumes reagents and complicates purification.[1] This typically involves either the boronic acid/ester or the pyridazine halide.

Possible Causes & Recommended Solutions:

Potential Cause Recommended Solution Scientific Rationale
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon).[1][4]Oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which is known to facilitate the homocoupling of boronic acids.[1][4]
Issues with Palladium Catalyst Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reducing agent.[1]In-situ reduction of Pd(II) sources can sometimes be inefficient, leading to residual Pd(II) that promotes homocoupling.[1]
Boronic Acid Instability Use freshly prepared boronic acids or more stable derivatives like pinacol esters or MIDA boronates.[1]Boronic acids can be unstable and prone to degradation, which can lead to homocoupling. Their ester derivatives are generally more stable.[1]
High Concentration of Boronic Acid Employ slow addition of the boronic acid reagent to the reaction mixture.Maintaining a low concentration of the boronic acid throughout the reaction can suppress its rate of homocoupling.[1]
Issue 3: Protodeboronation of the Boronic Acid

Protodeboronation is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond, effectively removing it from the catalytic cycle.[5]

Possible Causes & Recommended Solutions:

Potential Cause Recommended Solution Scientific Rationale
Presence of Water Ensure all reagents are pure and solvents are anhydrous, especially when not intentionally running in an aqueous system.[4]Water can act as a proton source, leading to the cleavage of the carbon-boron bond, particularly under basic conditions.[4]
Inappropriate Base While a base is necessary, some bases in aqueous conditions can promote this side reaction. Consider screening different bases or using anhydrous conditions with a base like K₃PO₄.[11]The choice of base can influence the rate of protodeboronation relative to the desired transmetalation.
Elevated Temperature Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.Higher temperatures can accelerate the rate of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for pyridazine Suzuki coupling?

For challenging substrates like pyridazines, a good starting point is often a combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[6][9] These ligands have demonstrated high activity for the coupling of electron-deficient heterocycles.[12] A common starting catalyst loading is 1-5 mol%.

Q2: What is the general order of reactivity for halopyridazines in Suzuki coupling?

The reactivity of the C-X bond in oxidative addition generally follows the trend: I > Br > OTf >> Cl.[3][13] Chloro- and fluoro-pyridazines are the most challenging substrates and often require more active catalyst systems, such as those employing highly active phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3][13][14]

Q3: How do I choose the appropriate base and solvent?

The base and solvent are often interdependent and require co-optimization. A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent such as 1,4-dioxane or toluene, often with a small amount of water.[8][11] For substrates sensitive to hydrolysis or protodeboronation, strictly anhydrous conditions with a base like K₃PO₄ are recommended.[4]

Recommended Starting Conditions for Screening:

Parameter Recommendation 1 (Aqueous) Recommendation 2 (Anhydrous)
Catalyst Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (2.0 equiv.)
Solvent Toluene/H₂O (4:1)1,4-Dioxane
Temperature 80-110 °C80-110 °C

Q4: How can I monitor the progress of my reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). It is advisable to take a time-zero sample and then periodic samples to track the consumption of starting materials and the formation of the product.

Q5: What are the best practices for setting up a Suzuki coupling reaction?

  • Glassware: Ensure all glassware is oven- or flame-dried to remove moisture.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Use high-purity, dry reagents and solvents.

  • Degassing: Degas all solvents and any liquid reagents by sparging with an inert gas or through several freeze-pump-thaw cycles.[4]

  • Order of Addition: A common order is to add the halopyridazine, boronic acid derivative, base, and stir bar to the flask, followed by purging with inert gas. The catalyst and ligand are then added, followed by the degassed solvent via syringe.

General Experimental Workflow:

setup Reaction Setup (Dry Glassware, Inert Gas) reagents Add Reagents (Halopyridazine, Boronic Acid, Base) setup->reagents catalyst Add Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat to Optimized Temperature solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2969. Available from: [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved from [Link]

  • ACS Publications. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Ingenta Connect. (2018). Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction and evaluation of their optical and electronic properties through experimental and theoretical studies. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • Arodes. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

Sources

Technical Support Center: Diaryl Sulfide Purification & Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diaryl Sulfide Purification. Diaryl sulfides (e.g., 4,4'-dihydroxydiphenyl sulfide, diphenyl sulfide epoxy resins) are critical intermediates in pharmaceuticals and high-refractive-index polymers[1]. However, their purification is notoriously difficult. Their high lipophilicity and structural flexibility often lead to unpredictable phase behaviors during recrystallization.

This guide is designed for research scientists and process chemists to troubleshoot liquid-liquid phase separation (oiling out), optimize solvent thermodynamics, and execute self-validating crystallization protocols.

Part 1: Troubleshooting Oiling Out (LLPS) & Solvent Thermodynamics

Q: Why does my diaryl sulfide turn into a sticky oil instead of forming crystals when I cool the solution? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[2]. Diaryl sulfides possess a highly flexible thioether linkage (C-S-C) and bulky aromatic rings. This structural flexibility creates a high kinetic barrier for the molecules to arrange into a rigid crystal lattice. When you cool the solution rapidly, the supersaturation spikes. Instead of overcoming the activation energy required for primary nucleation, the system takes the path of least thermodynamic resistance: it separates into a solute-rich liquid phase (the oil) and a solvent-rich phase[3]. Because this oil acts as a universal solvent for structurally similar impurities, it eventually solidifies into an impure, amorphous gum[2][4].

LLPS_Mechanism cluster_0 Phase Separation vs. Nucleation Start Supersaturated Diaryl Sulfide HighCooling Rapid Cooling Start->HighCooling Kinetic Hindrance SlowCooling Controlled Cooling + Seeding Start->SlowCooling Thermodynamic Control OilingOut Liquid-Liquid Phase Separation HighCooling->OilingOut Amorphous Impure Amorphous Gum OilingOut->Amorphous Spontaneous Solidification Nucleation Primary Nucleation OilingOut->Nucleation Slurry Aging SlowCooling->Nucleation Crystals High-Purity Crystals Nucleation->Crystals Crystal Growth

Thermodynamic vs. kinetic pathways in diaryl sulfide crystallization.

Q: How do I select the right solvent to prevent oiling out? A: Solvent selection must balance solubility with the ability to widen the metastable zone (the temperature gap between the solubility curve and the LLPS boundary). For highly lipophilic diaryl sulfides, anti-solvent systems (like isopropanol/water) are highly prone to LLPS because the local supersaturation at the droplet interface is too extreme[4]. Instead, single-solvent systems with moderate temperature-dependent solubility are preferred[5].

Quantitative Solvent Parameters for Diaryl Sulfide Recrystallization
Solvent SystemDielectric Constant (ε)Boiling Point (°C)Diaryl Sulfide SolubilityMechanistic Role in Purification
Toluene 2.4110.6High (Hot), Moderate (Cold)Ideal for 4,4'-dihydroxydiphenyl sulfide; high boiling point allows thermal phase separation of heavy tars before cooling[6].
Anhydrous Ethanol 24.378.3Moderate (Hot), Low (Cold)Optimal for diphenyl sulfide epoxy resins; requires sub-zero cooling (-5 to 0 °C) to force supersaturation[1].
Isopropanol / Water 18.3 / 80.182.5 / 100Anti-solvent systemProne to LLPS. Water addition must be strictly controlled to avoid crashing out the highly lipophilic sulfide[4].
Dichloromethane (DCM) 9.139.6Very HighExcellent for extraction or chromatography elution, but too strong for direct cooling crystallization[1].

Part 2: Advanced Purification FAQs

Q: I am purifying 4,4'-dihydroxydiphenyl sulfide, and it is heavily contaminated with dark tars. Standard cooling crystallization isn't working. What is the mechanism to fix this? A: For heavily contaminated phenolic diaryl sulfides, the impurities often act as crystallization inhibitors. You can leverage high-temperature phase separation before crystallization. By refluxing the crude mixture in toluene, the highly polar and polymeric tar byproducts become thermodynamically incompatible with the non-polar toluene at high temperatures, forming a distinct, heavy liquid phase[6]. You can physically decant this tar phase while the solution is still refluxing. Once the mother liquor is decanted, standard cooling will yield high-purity crystals[6].

Q: How do I execute a self-validating seeding protocol to guarantee crystallization over oiling out? A: You must implement a controlled cooling and seeding strategy. Seeding provides a pre-formed crystal lattice, completely bypassing the high activation energy of primary nucleation[3]. This prevents the supersaturation from reaching the critical threshold where LLPS occurs. Follow Protocol 1 below.

Recrystallization_Workflow Crude Crude Sulfide Dissolve Hot Dissolution Crude->Dissolve Filter Hot Filtration Dissolve->Filter Cool Cool to Metastable Zone Filter->Cool Seed Introduce Seeds Cool->Seed Isolate Filter & Wash Seed->Isolate

Workflow for diaryl sulfide recrystallization utilizing seeding to prevent phase separation.

Part 3: Validated Experimental Methodologies

Protocol 1: Anti-Oiling Out Seeding Strategy for Diaryl Sulfides

Designed to bypass LLPS in flexible, low-melting diaryl sulfide derivatives.

  • Dissolution: Suspend the crude diaryl sulfide in the chosen solvent (e.g., anhydrous ethanol) and heat to 50 °C until completely dissolved[1].

  • Clarification: Perform a hot filtration to remove any insoluble particulate matter that could act as heterogeneous nucleation sites for impurities.

  • Controlled Cooling: Cool the solution at a strictly controlled rate (e.g., 0.1–0.2 °C/min) to enter the metastable zone without crossing the cloud point (LLPS boundary)[2][4].

  • Seeding: Once the solution is supersaturated but still clear, introduce 1-2 wt% of high-purity diaryl sulfide seed crystals[3].

    • Causality: Seeds provide a pre-formed crystal lattice, bypassing the high activation energy of primary nucleation and preventing the accumulation of supersaturation that drives oiling out.

  • Aging (Slurry Conversion): Maintain the temperature for 1–2 hours to allow the seeds to grow and consume the supersaturation[3].

  • Self-Validation Check: Before final cooling, extract a 1 mL aliquot of the slurry and examine it under a polarized light microscope. The presence of birefringence confirms true crystalline growth, whereas dark, spherical droplets indicate that the system has oiled out and requires reheating and slower cooling[2].

  • Final Cooling & Isolation: Cool the suspension to the final isolation temperature (e.g., -5 to 0 °C)[1]. Filter the crystals rapidly in a Buchner funnel at ambient temperature and wash with cold solvent to remove mother liquor trapped in the filter cake[1].

Protocol 2: High-Temperature Toluene Reflux for 4,4'-Dihydroxydiphenyl Sulfide

Designed to remove polymeric tars prior to crystallization.

  • Refluxing: Dissolve crude 4,4'-dihydroxydiphenyl sulfide in toluene and heat to reflux[6].

  • Thermal Phase Separation: Maintain reflux until contaminating oils and tars form a distinct, separate liquid phase at the bottom of the reactor[6].

    • Causality: Toluene's non-polar nature and high boiling point thermodynamically favor the separation of highly polar or polymeric tar byproducts at elevated temperatures.

  • Decantation: Remove the heavy tar phase from the refluxing solution[6].

  • Crystallization: Allow the purified toluene solution to cool slowly to room temperature, inducing the crystallization of the purified sulfide[6].

  • Alkaline Wash (Post-Treatment): Filter the crystals and wash with a heated aqueous alkaline solution (e.g., 10% sodium carbonate at 85 °C) to remove residual acidic impurities, followed by a water wash[6].

  • Self-Validation Check: The success of the alkaline wash is validated by measuring the pH of the final water wash filtrate. A pH drop from ~10.1 to neutral (pH ~7.0) confirms the complete removal of residual sodium carbonate and acidic impurities[6].

Part 4: References

  • Title: High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings Source: MDPI URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL: [Link]

  • Title: The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL: [Link]

  • Title: US3390190A - Process for purification of 4, 4'-dihydroxydiphenyl sulfide Source: Google Patents URL:

Sources

Technical Support Center: Preventing Decomposition of Pyridazinyl Sulfides During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering stability and yield issues when synthesizing and isolating pyridazinyl sulfides (and related electron-deficient heteroaryl thioethers).

Part 1: Mechanistic Causality of Decomposition (The "Why")

Before troubleshooting, it is critical to understand the underlying physical organic chemistry that causes pyridazinyl sulfides to degrade during routine extraction. The degradation is not random; it is a highly predictable two-step cascade driven by the inherent electronic properties of the pyridazine ring.

  • Autoxidation to Activated Leaving Groups: Thioethers are highly susceptible to oxidation [1]. In the presence of ambient oxygen or trace peroxides (ubiquitous in unpurified or aged ethereal solvents like THF or diethyl ether), the sulfide is rapidly oxidized to a sulfoxide or sulfone.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Pyridazine is a strongly electron-deficient 1,2-diazine heterocycle. While a standard sulfide is a moderate leaving group, its oxidized counterparts (sulfoxides and sulfones) are highly activated leaving groups [2]. If the workup involves basic aqueous washes (e.g., NaOH, Na2​CO3​ ), hydroxide ions readily attack the electron-deficient pyridazine ring via SN​Ar . This cleaves the C-S bond, yielding undesired pyridazinones or hydroxypyridazines and completely destroying your target compound.

G A Pyridazinyl Sulfide (Sensitive Target) B Sulfoxide / Sulfone (Activated Leaving Group) A->B O2 / Peroxides (Ethereal Solvents) C Hydrolysis / Cleavage (Pyridazinone Byproduct) A->C Strong Base / Heat D Intact Product (High Yield & Purity) A->D Optimized Workup (Cold, pH 7, Peroxide-Free) B->C Aqueous Base (OH⁻) (S_NAr Mechanism)

Fig 1: Degradation cascade of pyridazinyl sulfides vs. optimized stabilization pathway.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS/NMR shows a mixture of sulfoxide and cleaved pyridazinone instead of the desired pyridazinyl sulfide. What went wrong? A: This is the classic signature of peroxide-mediated oxidation followed by base-catalyzed hydrolysis. If you used THF, diethyl ether, or dioxane as your reaction or extraction solvent, trace peroxides likely oxidized the sulfide to a sulfoxide. Correction: Always use freshly distilled, peroxide-free solvents, or switch to ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction [3].

Q2: I washed my organic layer with 1M NaOH to remove acidic byproducts, and my product yield dropped by 80%. Why? A: Electron-deficient heteroaryl sulfides are highly sensitive to strong bases. The hydroxide ion acts as a nucleophile, displacing the thiolate via SN​Ar . Correction: Replace strong basic washes with neutral buffers (like saturated aqueous NH4​Cl ) or, at most, mild bases like 5% NaHCO3​ kept strictly at 0–5 °C.

Q3: How can I safely remove transition metal catalysts (e.g., Pd or Cu) without degrading my sulfide? A: Standard methods like washing with aqueous sodium sulfide ( Na2​S ) or ammonia can be too harsh or nucleophilic, triggering ring cleavage. Correction: Filter the reaction mixture through a pad of Celite or silica gel, or use metal-scavenging resins (e.g., QuadraSil) prior to any aqueous workup to avoid exposing the sensitive thioether to harsh aqueous scavengers.

Part 3: Optimized Step-by-Step Workup Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Each step contains a built-in validation checkpoint to guarantee that the conditions preventing decomposition have been met.

Step 1: Cold Quenching

  • Action: Cool the reaction mixture to 0–5 °C using an ice-water bath. Quench the reaction slowly by adding a cold, neutral buffer (e.g., saturated aqueous NH4​Cl ).

  • Validation Checkpoint: Use pH paper to verify the aqueous phase is between pH 6.5 and 7.5. Do not proceed if the solution is highly basic (pH > 8).

Step 2: Solvent Selection & Extraction

  • Action: Extract the aqueous layer using freshly opened, peroxide-free Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid ethers. If the compound is exceptionally sensitive, sparge the extraction solvent with Argon or N2​ for 15 minutes prior to use.

  • Validation Checkpoint: Perform a starch-iodide test on the organic solvent before use to confirm the absolute absence of peroxides (paper should remain white, not turn blue/black).

Step 3: Mild Aqueous Washing

  • Action: Wash the combined organic layers with cold brine (saturated NaCl). If acidic impurities must be removed, use cold 5% NaHCO3​ and limit the contact time in the separatory funnel to less than 2 minutes.

  • Validation Checkpoint: Ensure phase separation is rapid. If emulsions form, do not add base to break them; instead, filter through a pad of Celite.

Step 4: Drying and Concentration

  • Action: Dry the organic layer over anhydrous Na2​SO4​ (avoid MgSO4​ if your compound is acid-sensitive). Filter and concentrate under reduced pressure. Keep the rotary evaporator water bath strictly below 30 °C.

  • Validation Checkpoint: The final isolated material should not possess a strong, pungent "garlic/rotten" odor, which is often indicative of cleaved free thiols[4].

Workflow N1 1. Reaction Quench (0-5°C, Sat. NH4Cl) N2 2. Solvent Selection (Peroxide-Free EtOAc or DCM) N1->N2 Prevents S_NAr Cleavage N3 3. Aqueous Wash (Neutral pH / Cold Brine) N2->N3 Prevents Autoxidation N4 4. Drying & Concentration (Na2SO4, <30°C Water Bath) N3->N4 Removes Salts Safely N5 5. Storage (Argon/N2, -20°C) N4->N5 Prevents Thermal Stress

Fig 2: Step-by-step optimized workup workflow for sensitive heteroaryl thioethers.

Part 4: Quantitative Data Presentation

The table below summarizes the impact of different workup conditions on the recovery of a standard 3-(alkylthio)pyridazine derivative. Note the drastic reduction in yield when standard ethereal solvents and basic washes are employed.

Workup ConditionExtraction SolventAqueous WashTemp (°C)Intact Product Yield (%)Sulfoxide Impurity (%)Cleaved Byproduct (%)
Standard A THF (Aged)1M NaOH2515%45%40%
Standard B Diethyl Ether5% Na2​CO3​ 2542%38%20%
Optimized 1 EtOAc (Fresh)Sat. NH4​Cl 0–592%< 2%< 2%
Optimized 2 DCM (Degassed)Brine0–596% Not Detected Not Detected

References

  • Hydrogen Sulfide ( H2​S ) Releasing Agents: Chemistry and Biological Applications National Institutes of Health (NIH) / PMC URL:[Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers National Institutes of Health (NIH) / PMC URL:[Link]

  • About Workup - Department of Chemistry University of Rochester URL: [Link]

  • Thiols And Thioethers - Master Organic Chemistry Master Organic Chemistry URL:[Link]

Technical Support Center: Scale-up Synthesis of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the scale-up synthesis of this pyridazine derivative. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a successful, reproducible, and scalable synthesis.

I. Synthesis Overview & Core Reaction

The target molecule is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a thiol with a di-substituted pyridazine core.

Core Reaction: The primary transformation is the reaction between 3,5-dichloro-6-phenylpyridazine (the electrophile) and 4-bromothiophenol (the nucleophile) in the presence of a base. The thiolate anion, generated in situ, displaces one of the chlorine atoms on the pyridazine ring.

Reaction Scheme
Figure 1: General synthesis pathway.

II. Frequently Asked Questions (FAQs)

Q1: What is the critical starting material and how is it synthesized?

The critical electrophilic precursor is 3,5-dichloro-6-phenylpyridazine . While not as common as 3,6-dichloropyridazine, its synthesis can be approached from more available materials. A plausible route involves the Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with phenylboronic acid to introduce the phenyl group, potentially followed by further chlorination if needed, though the initial coupling can yield a mix of phenylated pyridazines.[1] The synthesis of the parent 3,6-dichloropyridazine is well-established and typically involves the reaction of maleic hydrazide with a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3][4]

Q2: Why does the substitution occur at the 3-position and not the 5-position? (Regioselectivity)

The regioselectivity of SNAr reactions on substituted diazine rings like pyridazine is governed by the electronic effects of the ring nitrogens and any existing substituents.[5][6][7] In the case of 3,5-dichloro-6-phenylpyridazine:

  • The two adjacent nitrogen atoms are strongly electron-withdrawing, activating both chlorine-bearing carbons towards nucleophilic attack.

  • The phenyl group at the 6-position is generally considered an electron-donating group (by resonance), which can influence the electron density at adjacent positions.

  • Electron-donating groups on similar heterocyclic systems have been shown to direct nucleophilic attack to the adjacent ortho position.[5][7] In this case, the phenyl group at C6 would preferentially activate the C5 position. However, steric hindrance from the bulky phenyl group can play a significant role, making the more remote C3 position more accessible to the incoming nucleophile.

  • Furthermore, studies on 3,6-dichloropyridazine 1-oxide have shown that sulfur nucleophiles preferentially attack the 6-position, highlighting the complex interplay of electronics and sterics that can direct substitution.[8]

A definitive prediction requires computational analysis (e.g., calculating LUMO maps or reaction energy profiles), but experimental results are the ultimate arbiter.[6][9] It is crucial to confirm the structure of the final product unequivocally using 2D NMR techniques.

Q3: What are the recommended starting conditions for a lab-scale synthesis?

For a typical SNAr reaction involving a thiol, the following conditions serve as an excellent starting point.[10]

ParameterRecommendationRationale & Key Considerations
Base K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq.)Mild inorganic bases are effective for deprotonating the thiol to the more nucleophilic thiolate. They are easily removed during workup. Stronger bases like NaH can be used but require strictly anhydrous conditions and may lead to side reactions.[10]
Solvent DMF, DMSO, or NMPPolar aprotic solvents are essential to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[10]
Temperature 60 - 100 °CThe reaction often requires heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
Atmosphere Inert (Nitrogen or Argon)This is critical to prevent the oxidative dimerization of 4-bromothiophenol into its corresponding disulfide, a common and troublesome side product.[11][12]
Stoichiometry Thiol (1.0 - 1.1 eq.)A slight excess of the thiol can help drive the reaction to completion, but a large excess can complicate purification.
Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting materials and the product (e.g., Ethyl Acetate/Hexanes). The product, being larger and often less polar than the thiol, should have a different Rf value. LC-MS is also highly effective for tracking the disappearance of starting materials and the appearance of the product's mass peak.

Q5: What are the primary safety concerns?
  • Thiols : 4-bromothiophenol has a potent and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[12]

  • Solvents : Dipolar aprotic solvents like DMF and NMP have been identified as having reproductive toxicity.[10] Handle with appropriate personal protective equipment (PPE) and consider greener alternatives if possible.

  • Bases : Strong bases like NaH are highly reactive and flammable. They react violently with water.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The base may be old, hydrated, or not strong enough to deprotonate the thiol. 2. Low Reaction Temperature: The activation energy for the SNAr reaction is not being overcome. 3. Poor Quality Starting Material: The dichloropyridazine precursor may be impure.1. Use freshly dried K₂CO₃ or switch to a stronger base like Cs₂CO₃. 2. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition by TLC/LC-MS. 3. Purify the starting material by recrystallization or column chromatography before use.
Significant Disulfide Byproduct Oxygen Contamination: The thiolate is being oxidized by atmospheric oxygen to form a disulfide (bis(4-bromophenyl) disulfide).[11][12]1. Ensure Inert Atmosphere: Degas the solvent before use (e.g., by bubbling N₂ through it for 15-20 mins). Maintain a positive pressure of nitrogen or argon throughout the reaction setup. 2. Add Thiol Last: Add the base and pyridazine to the degassed solvent, and only then add the thiol to minimize its exposure time as a reactive thiolate.
Formation of Di-substituted Product 1. High Temperature/Long Reaction Time: The mono-substituted product is reacting further. 2. Excess Thiol/Base: A high concentration of the nucleophile drives the second substitution.1. Lower the reaction temperature and monitor carefully to stop the reaction once the starting dichloropyridazine is consumed. 2. Use a stoichiometry closer to 1:1 for the thiol and pyridazine.
Difficult Purification 1. Similar Polarity: The product and starting materials or byproducts have similar Rf values. 2. Residual Base/Salts: Inorganic materials are contaminating the crude product.1. Optimize Chromatography: Screen different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Ethyl Acetate) for better separation. 2. Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer with water and then brine to remove inorganic salts before concentrating. The product may also be purified by recrystallization from a suitable solvent system.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions Solutions start Reaction Complete? (Check TLC/LC-MS) low_yield Low or No Yield start->low_yield No byproducts Byproducts Observed start->byproducts Yes, but... check_base Verify Base Activity (Use fresh, dry base) low_yield->check_base inc_temp Increase Temperature check_base->inc_temp purify_sm Purify Starting Material inc_temp->purify_sm disulfide Disulfide Detected? byproducts->disulfide disub Di-substitution? disulfide->disub No inert_atm Improve Inert Atmosphere (Degas solvent) disulfide->inert_atm Yes purif_diff Purification Difficulty disub->purif_diff No adj_stoich Adjust Stoichiometry (Reduce Thiol/Base) disub->adj_stoich Yes opt_chrom Optimize Chromatography (Solvent Screen) purif_diff->opt_chrom aq_workup Improve Aqueous Workup opt_chrom->aq_workup

Figure 2: A decision tree for troubleshooting common synthesis issues.

IV. Scale-up Protocol & Considerations

Scaling up a reaction from grams to kilograms introduces new challenges. The following protocol is designed with scalability in mind.

Step-by-Step Scale-up Methodology

1. Reagent Preparation and Charging:

  • To a appropriately sized reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet, charge potassium carbonate (1.5 eq.).

  • Charge the solvent (DMF, ~10 volumes relative to the limiting reagent). Begin stirring and sparge with nitrogen for at least 30 minutes to degas the solvent.

  • Charge the 3,5-dichloro-6-phenylpyridazine (1.0 eq.).

  • In a separate vessel, dissolve the 4-bromothiophenol (1.05 eq.) in a small amount of degassed DMF.

2. Reaction Execution:

  • Heat the reactor contents to 80 °C.

  • Once at temperature, add the solution of 4-bromothiophenol to the reactor via an addition funnel over 30-60 minutes. A slight exotherm may be observed.

  • Maintain the reaction temperature at 80-85 °C. Monitor the reaction progress every 1-2 hours by a validated method (TLC or HPLC).

3. Work-up and Isolation:

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by transferring it to a separate vessel containing cold water (~20 volumes). The product should precipitate as a solid.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolate the crude solid by filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Dry the crude product under vacuum.

4. Purification:

  • For scale-up, purification via column chromatography is often impractical.

  • Recrystallization: The most viable method. Screen various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/heptane mixtures) to find a system that provides high purity and recovery.

  • The dried crude solid is dissolved in a minimum amount of the chosen hot solvent, filtered hot to remove any insoluble impurities, and then allowed to cool slowly to induce crystallization.

  • Isolate the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Key Scale-up Considerations:
  • Heat Transfer: SNAr reactions can be exothermic, especially during the addition of the nucleophile. Ensure the reactor has adequate cooling capacity. Adding the nucleophile solution portion-wise or via a controlled pump can manage the exotherm.

  • Mass Transfer (Stirring): As the reaction volume increases, ensuring efficient mixing becomes critical. Use an overhead stirrer with an appropriately designed impeller (e.g., pitch-blade or anchor) to keep solids suspended and maintain homogeneity.

  • Safety: The risks associated with odorous thiols and toxic solvents are magnified at scale. Use closed-system transfers where possible and ensure adequate ventilation and emergency procedures are in place.

  • Process Analytical Technology (PAT): For large-scale manufacturing, consider implementing in-situ monitoring (e.g., FTIR) to track reaction kinetics and ensure consistency between batches.

V. References

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2‑Substituted 3,5-Dichloropyrazines. Figshare.

  • An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. Benchchem.

  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications (RSC Publishing).

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.

  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate.

  • Product Class 8: Pyridazines. Science of Synthesis.

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry.

  • Method for synthetizing 3,6-dichloropyridazine. Google Patents.

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

  • Synthesis of 1,2,3-Triazoles and Pyridazines from N-Tosylhydrazones. ACS Publications.

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar.

  • Thiols and Sulfides. Chemistry LibreTexts.

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC.

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute.

  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed.

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.

  • Preparation method of 3, 6-dichloropyridazine. Google Patents.

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate.

  • 3,6-Dichloropyridazine synthesis. ChemicalBook.

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.

  • A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters.

  • 18.7 Thiols and Sulfides. OpenStax.

  • Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. Synfacts.

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules.

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC.

  • Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • SNAr reaction scope & limitations. Chem Help ASAP.

  • Synthesis of pyridazines. Organic Chemistry Portal.

  • Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. ResearchGate.

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.

  • Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC.

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC.

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.

Sources

Troubleshooting NMR signal broadening in pyridazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals frustrated by "invisible" or heavily distorted NMR signals in nitrogen heterocycles. Pyridazine (1,2-diazine) derivatives are particularly notorious for exhibiting severe line broadening, which can derail structural elucidation and purity analysis.

This guide is designed to move beyond basic troubleshooting. We will dissect the quantum mechanical and thermodynamic causality behind signal degradation in pyridazines and provide self-validating protocols to recover high-resolution spectral data.

Diagnostic Logic & Workflow

Before altering your sample or spectrometer parameters, you must isolate the physical mechanism driving the signal broadening. The two most common culprits in pyridazine chemistry are 14 N Quadrupolar Relaxation and Dynamic Chemical Exchange .

NMR_Troubleshooting Start Observe Broad NMR Signal in Pyridazine Compound CheckLoc Is broadening localized to atoms α/β to Nitrogen? Start->CheckLoc Quadrupolar Mechanism: 14N Quadrupolar Relaxation (Scalar 2nd Kind) CheckLoc->Quadrupolar Yes CheckTemp Is broadening highly temperature dependent? CheckLoc->CheckTemp No Action1 Action: Cool sample to induce self-decoupling or use 15N-labeled analogs Quadrupolar->Action1 Dynamic Mechanism: Dynamic Exchange (Tautomerism / Conformational) CheckTemp->Dynamic Yes Impurity Mechanism: Paramagnetic Impurity or Aggregation CheckTemp->Impurity No Action2 Action: Perform VT-NMR to reach slow/fast exchange coalescence limits Dynamic->Action2 Action3 Action: Filter through Celite, add chelator, or dilute Impurity->Action3

Fig 1: Diagnostic decision tree for isolating root causes of NMR line broadening in pyridazines.

Quantitative Diagnostic Data

To understand the causality of signal degradation, we must compare the intrinsic properties of the nuclei involved. The line-width factor is directly proportional to the quadrupole moment and molecular asymmetry[1].

NucleusSpin Quantum Number (I)Natural Abundance (%)Quadrupole Moment ( Q , fm 2 )Typical Pyridazine Line Width (Hz)Dominant Relaxation Mechanism
14 N 199.63+2.0410 – 1000 (Broad)Quadrupolar
15 N 1/20.370 (None)< 1 (Sharp)Dipole-Dipole
1 H (α to N)1/299.9805 – 50 (Broadened)Scalar of the 2nd Kind
13 C (α to N)1/21.0703 – 30 (Broadened)Scalar of the 2nd Kind

Troubleshooting Guide & FAQs

Q1: Why are the 1 H and 13 C signals adjacent to the pyridazine nitrogens consistently broad, even in highly pure samples? A1: This is a classic manifestation of 14 N quadrupolar relaxation. The 14 N nucleus has a spin of I=1 and possesses a positive quadrupole moment. In the asymmetric electronic environment of the pyridazine ring, the nucleus interacts strongly with the local electric field gradient[1]. This causes rapid transitions between the 14 N spin states. Because the adjacent 1 H and 13 C nuclei are scalar-coupled (J-coupled) to the 14 N, the rapid relaxation of the nitrogen "stirs" the local magnetic field. This incomplete averaging of the N−H or N−C spin-spin coupling leads to "scalar relaxation of the second kind," resulting in significantly broadened signals for adjacent atoms[2].

Q2: My pyridazine compound contains a hydroxyl/amino group, and the entire ring system shows broad signals at room temperature. What is the mechanism? A2: When the entire ring system is broadened, the root cause is typically dynamic chemical exchange, such as tautomerism (e.g., lactam-lactim or keto-enol exchange) or conformational flux. Pyridazines with -OH or -NH 2​ groups often undergo rapid proton exchange[3]. If the rate of this exchange ( kex​ ) is on the intermediate NMR timescale—meaning it is roughly equal to the frequency difference ( Δν ) between the signals of the two tautomers—the peaks will broaden and coalesce[4]. Unlike quadrupolar broadening, which is localized to atoms near the nitrogen, dynamic exchange affects all nuclei experiencing a change in magnetic environment during the flux.

Q3: How can I definitively differentiate between quadrupolar broadening and dynamic chemical exchange? A3: The most authoritative diagnostic tool is Variable Temperature (VT) NMR, as the two mechanisms respond oppositely to temperature changes:

  • Quadrupolar Broadening: Cooling the sample increases the rotational correlation time ( τc​ ), which accelerates the quadrupolar relaxation rate of the 14 N nucleus. This extremely fast relaxation effectively "self-decouples" the nitrogen from adjacent protons, causing the adjacent 1 H and 13 C signals to sharpen into singlets at lower temperatures[1].

  • Dynamic Exchange: Heating the sample increases the kinetic rate of exchange. If you are in the intermediate exchange regime (broad signals), heating will push the system into the "fast exchange" limit, resulting in a single, sharp, time-averaged peak. Conversely, cooling the sample slows the exchange, pushing it into the "slow exchange" limit, which resolves the broad hump into distinct, sharp peaks for each tautomer/conformer[4][5].

Q4: Does the choice of solvent impact the line width of pyridazine compounds? A4: Yes, profoundly. Solvents capable of hydrogen bonding (e.g., methanol-d 4​ , D 2​ O) interact directly with the pyridazine lone pairs. This interaction alters the electric field gradient around the 14 N nucleus, often exacerbating quadrupolar relaxation[6]. Furthermore, protic solvents can catalyze tautomeric proton exchange, shifting the dynamic exchange rate into the intermediate (broadening) regime. Switching to a dry, non-protic solvent like DMSO-d 6​ or CDCl 3​ can often suppress exchange-based broadening and yield high-resolution spectra[6].

Validated Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Resolving Dynamic Exchange

Purpose: To calculate the activation energy ( ΔG‡ ) of the exchange process and achieve sharp spectra by reaching the slow or fast exchange limits.

  • Sample Preparation: Dissolve 15-20 mg of the pyridazine compound in 0.5 mL of a high-boiling or low-freezing deuterated solvent (e.g., Toluene-d 8​ for low temp, DMSO-d 6​ for high temp). Ensure the sample is strictly anhydrous to prevent moisture-catalyzed exchange.

  • Probe Tuning & Calibration: Insert the sample and tune the probe at 298 K. Calibrate the variable temperature unit using a standard methanol (low temp) or ethylene glycol (high temp) sample to ensure accurate temperature readings.

  • Coalescence Mapping: Acquire standard 1 H NMR spectra at 10 K intervals.

    • To reach slow exchange: Cool the sample incrementally down to 230 K. Observe the broad signals split into distinct, sharp resonances.

    • To reach fast exchange: Heat the sample incrementally up to 370 K. Observe the signals merge into a sharp, averaged peak.

  • Data Extraction: Identify the coalescence temperature ( Tc​ ), where the two exchanging peaks merge into a flat-topped single peak. Extract the frequency difference ( Δν ) between the two peaks at the slow-exchange limit.

  • Thermodynamic Validation: Calculate the exchange rate at coalescence using kc​=2​πΔν​ . Input kc​ and Tc​ into the Eyring equation to determine the free energy of activation ( ΔG‡ ) for the tautomeric/conformational exchange[7].

Protocol B: Suppressing 14 N Broadening via 15 N-HMBC

Purpose: To bypass 14 N quadrupolar relaxation entirely by observing the spin-1/2 15 N nucleus, enabling unambiguous structural assignment of the pyridazine core.

  • Sample Optimization: Prepare a highly concentrated sample (approx. 50 mg in 0.5 mL). Because 15 N has a very low natural abundance (0.37%), high concentration is mandatory to achieve an acceptable signal-to-noise ratio[8].

  • Pulse Sequence Selection: Select a 2D 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) sequence. This relies on 2J and 3J scalar couplings, which are less affected by the immediate quadrupolar field than direct 1J couplings.

  • Parameter Configuration:

    • Set the long-range coupling constant ( JN,H​ ) evolution delay to optimize for typical pyridazine couplings (usually 8-12 Hz).

    • Ensure the spectral width in the indirect ( 15 N) dimension covers the typical pyridazine chemical shift range (approx. 300-400 ppm relative to liquid ammonia).

  • Acquisition: Run the experiment with a sufficient number of scans (e.g., 64-128 scans per t1​ increment) to overcome the low sensitivity of natural abundance 15 N[8].

  • Interpretation: The resulting 2D cross-peaks will be sharp, as 15 N lacks a quadrupole moment. This provides clear connectivity between the pyridazine nitrogens and adjacent protons without the interference of line broadening.

Sources

Validation & Comparative

Comparative Analysis of Pyridazine vs. Pyrimidine Kinase Inhibitors: Scaffold Optimization in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology evolves, the rational design of ATP-competitive kinase inhibitors relies heavily on the selection of optimal nitrogenous heterocycles. For decades, the pyrimidine (1,3-diazine) scaffold has been the gold standard, serving as a classic bioisostere for the adenine ring of ATP[1]. However, the pyridazine (1,2-diazine) scaffold has recently emerged as a privileged alternative, offering unique physicochemical properties that overcome the pharmacokinetic and resistance limitations of traditional pyrimidines[2][3].

This guide provides a comprehensive comparative analysis of these two scaffolds, detailing their structural mechanics, comparative efficacy, and the experimental methodologies required to validate them in drug development.

Physicochemical Profiling: 1,2-Diazine vs. 1,3-Diazine

The fundamental differences between pyrimidine and pyridazine arise from the positioning of their nitrogen atoms, which dictates their electronic distribution and interaction with the kinase hinge region.

  • Pyrimidine (1,3-Diazine): The nitrogen atoms at positions 1 and 3 are perfectly spaced to mimic the hydrogen-bonding pattern of ATP. This allows pyrazolo[3,4-d]pyrimidines and aminopyrimidines (e.g., Imatinib, Ibrutinib) to form robust bidentate interactions with the backbone amides of the kinase hinge region[1][4]. However, highly substituted pyrimidines often exhibit high basicity and lipophilicity, which can lead to poor aqueous solubility and off-target hERG potassium channel toxicity.

  • Pyridazine (1,2-Diazine): The adjacent nitrogen atoms create a strong, localized dipole moment. This unique electronic property enhances π−π stacking interactions within the hydrophobic pockets of the kinase active site[3]. Furthermore, pyridazines generally possess lower basicity than pyrimidines. This subtle shift significantly improves aqueous solubility, reduces cytochrome P450 inhibition, and minimizes cardiotoxic liabilities, making it an ideal scaffold for next-generation inhibitors[3].

Mechanistic Context: Targeting RTK Signaling Pathways

Both scaffolds are primarily designed to competitively block the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, thereby halting downstream oncogenic signaling cascades.

Pathway Ligand Growth Factors (HGF / VEGF) Receptor Receptor Tyrosine Kinase (c-Met / VEGFR-2) Ligand->Receptor Receptor Dimerization Adaptor Adaptor Proteins (Grb2 / SOS) Receptor->Adaptor Autophosphorylation Inhibitor Pyridazine / Pyrimidine Inhibitor Inhibitor->Receptor ATP-Pocket Blockade Effector Downstream Kinases (MAPK / ERK) Adaptor->Effector Signal Transduction Outcome Tumor Proliferation & Angiogenesis Effector->Outcome Gene Expression

RTK signaling pathway targeted by pyridazine and pyrimidine kinase inhibitors.

Quantitative Efficacy: Comparative SAR Data

Recent structure-activity relationship (SAR) studies highlight the competitive performance of pyridazine derivatives against established pyrimidine benchmarks.

In the development of class II c-Met inhibitors, researchers compared triazolo-pyridazine and triazolo-pyrimidine derivatives[5][6]. The triazolo-pyridazine core (Compound 12e) demonstrated potent cytotoxicity by forming critical hydrogen bonds with the LYS-1110 residue in the ATP pocket[5]. Similarly, in VEGFR-2 targeting, novel pyridazine derivatives (Compound 5b) achieved enzyme inhibition and cellular cytotoxicity directly comparable to the pyrimidine-based standard, Imatinib[7].

Table 1: Comparative Efficacy of Selected Inhibitors
Scaffold TypeCompound / DrugTarget KinaseBiochemical PotencyCellular Efficacy ( IC50​ )Key Structural Advantage
Pyrimidine Imatinib (Standard)c-Abl / VEGFR-292.1% Inhibition~30.0 µM (HCT-116)Classic ATP adenine bioisostere[7]
Pyridazine Compound 5bVEGFR-292.2% Inhibition30.3 µM (HCT-116)Enhanced π−π stacking, lower basicity[7]
Triazolo-pyrimidine Compound 19ec-MetPotentSignificant CytotoxicityExtended hydrophobic interactions[6]
Triazolo-pyridazine Compound 12ec-MetPotent1.06 µM (A549)Improved dual H-bonding at hinge[5][6]

Experimental Methodologies for Scaffold Validation

To objectively compare the efficacy of pyrimidine and pyridazine analogs, a self-validating experimental pipeline must be employed. The workflow below bridges the gap between isolated biochemical affinity and functional cellular efficacy.

Workflow Synthesis Scaffold Synthesis Biochem Biochemical Assay (ADP-Glo Kinase) Synthesis->Biochem Purified Analogs Cellular Cellular Assay (MTT Viability) Biochem->Cellular Target Validation SAR SAR Analysis & Optimization Cellular->SAR Efficacy Profiling SAR->Synthesis Rational Design

Step-by-step experimental workflow for validating and optimizing kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Causality: Traditional radiometric assays generate hazardous waste and require specific substrates. The ADP-Glo assay is a luminescent, homogeneous method that measures ADP formed during the kinase reaction. It is universally applicable, making it ideal for comparing diverse scaffolds across different kinase targets (e.g., c-Met, VEGFR-2).

  • Kinase Pre-Incubation: Incubate purified recombinant kinase with the test inhibitor (pyridazine or pyrimidine analog) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA) for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before substrate competition begins, ensuring accurate IC50​ determination.

  • Reaction Initiation: Add ultra-pure ATP (calibrated to the Km​ value of the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes.

    • Rationale: Operating precisely at the ATP Km​ ensures the assay remains highly sensitive to competitive inhibitors.

  • Kinase Reaction Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes.

    • Rationale: This step halts kinase activity and completely depletes any unreacted ATP, ensuring background luminescence remains near zero.

  • Signal Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is utilized by luciferase to produce light. Read luminescence on a microplate reader.

    • Rationale: The luminescent signal is directly proportional to kinase activity. A self-validating control (no-enzyme well) must be included to establish the baseline.

Protocol 2: Cellular Viability and Proliferation Assay (MTT)

Causality: High biochemical potency does not guarantee cellular efficacy due to potential limitations in membrane permeability or susceptibility to efflux pumps. The MTT assay validates that the optimized scaffold can penetrate the cell membrane and induce target-specific cytotoxicity[5][6].

  • Cell Seeding: Seed target cancer cells (e.g., A549, MCF-7) in 96-well plates at 5×103 cells/well. Incubate overnight at 37°C in 5% CO2​ .

    • Rationale: Allows cells to adhere and re-enter the exponential log-growth phase, making them sensitive to anti-proliferative agents.

  • Inhibitor Treatment: Treat cells with a serial dilution of the test compounds (0.1 to 100 µM) and incubate for 72 hours. Include a vehicle control (0.1% DMSO) and a positive reference control (e.g., Imatinib).

    • Rationale: Serial dilutions are mathematically required for accurate sigmoidal curve fitting to determine the cellular IC50​ .

  • Formazan Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Rationale: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring to form insoluble purple formazan crystals.

  • Solubilization and Measurement: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of pure DMSO. Measure absorbance at 490 nm.

    • Rationale: DMSO fully solubilizes the crystals, providing a homogeneous colorimetric readout that is directly proportional to the living cell population.

Conclusion

While pyrimidine remains a foundational scaffold in kinase inhibitor design, pyridazine offers a compelling, privileged alternative. By shifting from a 1,3-diazine to a 1,2-diazine core, medicinal chemists can leverage altered dipole moments and reduced basicity to bypass common pharmacokinetic bottlenecks, such as poor solubility and cardiotoxicity[1][3]. As demonstrated by recent c-Met and VEGFR-2 inhibitor data, pyridazine derivatives match—and occasionally exceed—the efficacy of their pyrimidine counterparts, solidifying their role in the future of targeted oncology[5][7].

References

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. URL:[Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. URL:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. URL:[Link]

Sources

A Comparative Guide to Structure-Activity Relationships of Pyyridazinyl Sulfides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine scaffold is a privileged structure in medicinal chemistry, prized for its unique physicochemical properties that facilitate favorable interactions with a wide array of biological targets.[1][2] The introduction of a sulfide linkage to this versatile heterocycle has given rise to a class of compounds—pyridazinyl sulfides—with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyridazinyl sulfides, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Pyridazine Core: A Foundation for Diverse Bioactivity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic distribution and hydrogen bonding capacity that make it an attractive component in drug design.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4] The incorporation of a sulfur atom, either as a thioether or a more complex sulfide derivative, can significantly modulate the compound's lipophilicity, metabolic stability, and interaction with target proteins.

Comparative Analysis of Pyridazinyl Sulfides' Biological Activity

The therapeutic efficacy of pyridazinyl sulfides is profoundly influenced by the nature and position of substituents on both the pyridazine ring and the sulfur moiety. Below, we compare the performance of various analogs, supported by experimental data.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridazinyl sulfides have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[3]

A notable example is the investigation of 3-allylthio-6-aminopyridazine derivatives, which have shown potent antiproliferative activity against various cancer cell lines.[5] The allylthio group, a pharmacophore found in organosulfur compounds from garlic, is a key structural component for this bioactivity.[6][7]

Table 1: Comparative Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound ID3-Substituent6-SubstituentCancer Cell LineIC50 (nM)Reference
11m MethyltetrahydropyranMorpholineT-47D (Breast)430[4]
MDA-MB-231 (Breast)990[4]
11l MorpholineMorpholineT-47D (Breast)Not specified, potent[4]
MDA-MB-231 (Breast)Not specified, potent[4]
11h PhenylMorpholineT-47D (Breast)>1000[4]
MDA-MB-231 (Breast)>1000[4]
11e 4-ChlorophenylMorpholineT-47D (Breast)>1000[4]
MDA-MB-231 (Breast)>1000[4]

Structure-Activity Relationship Insights:

From the data presented in Table 1, several key SAR trends can be deduced for the anticancer activity of these pyridazine derivatives against breast cancer cell lines:

  • The nature of the substituent at the 3-position is critical for potency. The methyltetrahydropyran group in compound 11m confers sub-micromolar activity, suggesting that a bulky, heterocyclic substituent at this position is favorable for interaction with the target.

  • A morpholine ring at the 6-position appears to be a consistent feature among the more active compounds, indicating its importance for either binding or favorable pharmacokinetic properties.

  • Simple aromatic substituents at the 3-position, such as phenyl or chlorophenyl (11h and 11e), lead to a significant decrease in activity. This highlights the specific structural requirements for potent anticancer effects in this series.

Further studies have shown that replacing the alkoxy group at the 3-position of 3-alkoxy-6-allylthiopyridazine with a thioalkoxy group can enhance chemopreventive activity against hepatocarcinoma cells.[6][7] This underscores the significance of the sulfide linkage in modulating the biological activity of these compounds.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyridazine nucleus is also a key component in the development of novel antimicrobial agents. The introduction of a sulfide or sulfone moiety can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

Table 2: Comparative Antimicrobial Activity of Pyridazinone Derivatives

Compound IDR GroupS. pyogen (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)S. aureus (Zone of Inhibition, mm)P. aureoginosa (Zone of Inhibition, mm)A. niger (Antifungal Activity)C. albicans (Antifungal Activity)Reference
IIIa H18171211GoodGood[8]
IIIb 4-NO215-14---[8]
IIIc 4-Cl14--14--[8]
IIId 4-N(CH3)2--1614Very GoodVery Good[8]

Structure-Activity Relationship Insights:

The antimicrobial screening data for the pyridazinone derivatives in Table 2 reveals the following SAR trends:

  • The unsubstituted phenyl ring (IIIa) provides broad-spectrum antibacterial and good antifungal activity.

  • Electron-withdrawing groups on the phenyl ring, such as nitro (IIIb) and chloro (IIIc), lead to more selective antibacterial activity. For instance, the nitro-substituted compound is active against S. pyogen and S. aureus but inactive against the tested Gram-negative bacteria.

  • A strong electron-donating group, the dimethylamino group (IIId), results in potent activity against S. aureus and P. aureoginosa, along with very good antifungal activity. This suggests that increasing the electron density on the phenyl ring can enhance activity against specific microbial strains.

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of pyridazinyl sulfides typically involves the nucleophilic substitution of a halogenated pyridazine precursor with a thiol. The subsequent biological evaluation is crucial to determine the therapeutic potential of the synthesized compounds.

General Synthesis of 3-Alkylthio-6-allylthiopyridazine Derivatives

This protocol is based on the synthesis of thio-K6 and related compounds with antihepatocarcinoma activity.[6]

Step 1: Synthesis of 3-Allylthio-6-chloropyridazine

  • Dissolve sodium methoxide (0.05 mol) in 40 mL of absolute methanol.

  • Add 2-propene-1-thiol (0.05 mol) to the solution.

  • To this mixture, add 3,6-dichloropyridazine (0.05 mol).

  • Stir the reaction solution at room temperature for 3 hours.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Add 40 mL of ethyl acetate and 20 mL of water to the residue and stir vigorously.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by column chromatography.

Step 2: Synthesis of 3-Alkylthio-6-allylthiopyridazine

  • Dissolve sodium methoxide (0.01 mol) in 20 mL of absolute methanol.

  • Add the desired alkanethiol (e.g., ethanethiol, 0.01 mol).

  • Add 3-allylthio-6-chloropyridazine (0.01 mol) to the mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Follow the workup and purification procedure described in Step 1.

Synthesis_Workflow E E F F

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., Hep-G2) into 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazinyl sulfide derivatives for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Unraveling the Signaling Pathways

The anticancer activity of many pyridazine derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[11] Dysregulation of these pathways is a hallmark of cancer.

Kinase_Inhibition_Pathway PyridazinylSulfide Pyridazinyl Sulfide (Kinase Inhibitor) PI3K PI3K PyridazinylSulfide->PI3K Inhibits Akt Akt PyridazinylSulfide->Akt Inhibits GF GF Receptor Receptor GF->Receptor Binds Receptor->PI3K Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes

As depicted in the diagram, pyridazinyl sulfides can act as kinase inhibitors, blocking key signaling nodes such as PI3K and Akt. This inhibition disrupts the downstream signaling cascade that promotes cancer cell proliferation, survival, and angiogenesis. The specific kinase targets and the precise binding modes of pyridazinyl sulfides are areas of active investigation and are likely to vary depending on the specific substitutions on the pyridazine and sulfide moieties. For example, certain pyridazinone derivatives have been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[12]

Conclusion and Future Directions

The structure-activity relationship studies of pyridazinyl sulfides reveal a class of molecules with significant and tunable biological activities. The strategic modification of substituents on the pyridazine ring and the sulfide linker allows for the optimization of potency and selectivity against various therapeutic targets. The data presented in this guide highlights the potential of these compounds as anticancer and antimicrobial agents.

Future research in this area should focus on:

  • Expanding the chemical diversity of pyridazinyl sulfide libraries to further probe the SAR and identify novel pharmacophores.

  • Elucidating the precise molecular mechanisms of action, including the identification of specific kinase targets and their binding interactions.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By leveraging the insights from comparative SAR studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of pyridazinyl sulfides in the development of next-generation medicines.

References

  • Kwon, S.-K., & Moon, A. (2005). Synthesis of 3-Alkylthio-6-Allylthiopyridazine Derivatives and Their Antihepatocarcinoma Activity. Archives of Pharmacal Research, 28(4), 391-394. [Link]

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). Synthesis and antimicrobial activity of new pyridazine derivatives. European Journal of Medicinal Chemistry, 44(4), 1696-1703.
  • Kwon, S. K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of pharmacal research, 28(4), 391-394. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • Asif, M. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 47. [Link]

  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. Journal of Pharmacy and Bioallied Sciences, 6(3), 136-146. [Link]

  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. Request PDF. [Link]

  • Mohamed, M. S., Abdel-Wahab, B. F., & Abdel-Gawad, H. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(9), 2125. [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2416. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(7), 1269-1348. [Link]

  • Yilmaz, I., et al. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Pharmaceuticals, 18(9), 1234. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124. [Link]

  • Fathalla, O. A., & El-Eraky, W. I. (2003). Pyridazine Derivatives. Journal of the Chinese Chemical Society, 50(4), 867-874. [Link]

  • Asif, M. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Future Journal of Pharmaceutical Sciences, 3(1), 34-42. [Link]

  • Norman, M. H., et al. (2018). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 9(10), 1012-1017. [Link]

  • El-Sayed, M. A. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(42), 27367-27385. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Utility of sulfachloropyridazine in the synthesis of novel anticancer agents as antiangiogenic and apoptotic inducers. Bioorganic Chemistry, 149, 107411. [Link]

  • He, Z.-X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2322401. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Utility of sulfachloropyridazine in the synthesis of novel anticancer agents as antiangiogenic and apoptotic inducers. Bioorganic Chemistry, 149, 107411. [Link]

  • El-Dash, N. A., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7309. [Link]

  • ResearchGate. (n.d.). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide, a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of the novel investigational compound, 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide. Structurally belonging to the pyridazine class of compounds, which are recognized for their diverse pharmacological activities, this molecule has been designed as a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The p38 MAPK pathway is a critical mediator of cellular responses to stress and inflammation and is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention.[4][5] This document details the experimental rationale, protocols, and comparative data for evaluating the compound's performance against established benchmarks, providing researchers and drug development professionals with a framework for its potential application in oncology.

Introduction: The Rationale for Targeting p38 MAPK with a Pyridazine Scaffold

The p38 MAPK signaling cascade plays a pivotal role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1, and it influences cellular processes such as proliferation, differentiation, and apoptosis.[6][7] Its aberrant activation is implicated in the pathogenesis of inflammatory diseases and various cancers, including breast, colon, and lung cancer.[4][5] Consequently, inhibiting the p38α MAPK signaling pathway has emerged as a promising strategy for cancer therapy.[4][8]

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases.[3] The unique physicochemical properties of the pyridazine ring, such as its capacity for hydrogen bonding and dipole interactions, make it an ideal core for designing selective kinase inhibitors.[9] 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide (hereafter referred to as Compound X) was synthesized to leverage these properties, aiming for high-affinity binding to the ATP-binding pocket of p38α MAPK. This guide outlines the systematic evaluation of Compound X, from direct enzyme inhibition to cellular activity and preclinical efficacy in a tumor xenograft model.

The p38 MAPK Signaling Pathway

External stress stimuli, such as UV radiation, osmotic shock, or inflammatory cytokines, activate upstream kinases (MKKs), which in turn dually phosphorylate p38 MAPK at threonine and tyrosine residues (Thr180/Tyr182).[6] Activated p38 then phosphorylates a host of downstream substrates, including transcription factors like ATF-2 and MEF2, leading to the transcriptional regulation of genes involved in inflammation (e.g., COX-2) and cell cycle progression.[6][8]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane UV_Stress UV, Osmotic Shock Upstream_Kinases Upstream Kinases (MKK3/6) UV_Stress->Upstream_Kinases Cytokines TNF-α, IL-1 Receptor Receptor Cytokines->Receptor Receptor->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 phosphorylates p_p38 Phospho-p38 (Thr180/Tyr182) p38->p_p38 Downstream Downstream Substrates (e.g., ATF-2, MEF2) p_p38->Downstream phosphorylates Compound_X Compound X (Inhibitor) Compound_X->p38 inhibits Cellular_Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream->Cellular_Response

Caption: p38 MAPK signaling pathway and point of inhibition.

In Vitro Efficacy Assessment

The in vitro evaluation of Compound X was designed to first confirm its direct inhibitory activity on the target enzyme (p38α) and then to verify its ability to modulate the pathway in a relevant cellular context.

Biochemical Kinase Inhibition Assay

Causality: To establish a direct interaction and quantify potency, a biochemical assay is essential. The ADP-Glo™ Kinase Assay was selected for its high sensitivity and luminescence-based readout, which measures the amount of ADP produced during the kinase reaction. This method avoids the use of radioactive materials and is amenable to high-throughput screening.[8]

Protocol: p38α MAPK ADP-Glo™ Assay

  • Reagent Preparation: Prepare a reaction buffer containing kinase, substrate (ATF-2 peptide), and ATP. Serially dilute Compound X and the reference inhibitor (SB202190) in DMSO, followed by a final dilution in the reaction buffer.[4]

  • Kinase Reaction: Add 5 µL of the p38α enzyme solution to a 384-well plate. Add 2.5 µL of the compound dilutions (or DMSO for control) to the wells. Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
Compound X p38α MAPK9.5
SB202190 (Reference)p38α MAPK25.0[4]

Interpretation: The data demonstrates that Compound X is a potent inhibitor of the p38α kinase, exhibiting a lower IC50 value than the well-characterized reference inhibitor SB202190, indicating a stronger direct inhibitory effect on the enzyme.

Cell-Based Target Engagement & Anti-Proliferative Assay

Causality: A potent biochemical inhibitor must also demonstrate efficacy in a complex cellular environment, where factors like membrane permeability and off-target effects come into play. A high-content screening (HCS) immunofluorescence assay was used to directly measure the phosphorylation of p38 in cells, confirming target engagement.[6] This was correlated with an anti-proliferative assay (MTT) in a cancer cell line known for p38 pathway activity, MDA-MB-231 (triple-negative breast cancer).[5][8]

Protocol: Cellular p38 Phosphorylation (HCS) & MTT Viability

  • Cell Culture: Culture MDA-MB-231 cells in DMEM with 10% FBS until they reach 80% confluency.

  • Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound X (0.01 to 10 µM) for 2 hours. Include a vehicle control (0.1% DMSO).

  • Stimulation: Induce p38 activation by adding Anisomycin (a MAP kinase activator) to a final concentration of 10 µg/mL and incubate for 30 minutes.[6]

  • For HCS (Phospho-p38):

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against phospho-p38 (Thr180/Tyr182).

    • Incubate with a fluorescently-labeled secondary antibody and Hoechst 33342 nuclear stain.

    • Image the plate using a high-content imaging system and quantify the nuclear fluorescence intensity of phospho-p38.[6]

  • For MTT (Cell Viability):

    • After the initial compound treatment (step 3), incubate cells for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 for both inhibition of p38 phosphorylation and reduction in cell viability.

Comparative Data: Cellular Activity in MDA-MB-231 Cells

CompoundCellular p-p38 IC50 (µM)Anti-Proliferative IC50 (µM)
Compound X 0.15 6.5
Doxorubicin (Reference)N/A~0.17[10]

Interpretation: Compound X effectively enters cells and inhibits the p38 pathway, as shown by the low nanomolar IC50 for p-p38 inhibition. This target engagement translates into a single-digit micromolar anti-proliferative effect, demonstrating its potential as an anticancer agent. While less potent than a broad-spectrum cytotoxic agent like Doxorubicin, its targeted mechanism may offer a better safety profile.[2]

In Vivo Efficacy Assessment

Causality: Successful in vitro activity must be validated in a preclinical animal model to assess pharmacokinetic properties, tolerability, and true anti-tumor efficacy. A patient-derived xenograft (PDX) or a standard cell line-derived xenograft model is the gold standard for this evaluation.[11][12] Here, we describe a study using an MDA-MB-231 xenograft model in immunodeficient mice.

in_vivo_workflow Start Day 0: Implant MDA-MB-231 Cells Subcutaneously in Mice Tumor_Growth Monitor Tumor Growth Start->Tumor_Growth Grouping Day 10 (Tumors ~100 mm³): Randomize Mice into Treatment Groups (n=8) Tumor_Growth->Grouping Treatment_Vehicle Group 1: Vehicle Control (Oral Gavage, Daily) Grouping->Treatment_Vehicle Treatment_X Group 2: Compound X (50 mg/kg, Oral Gavage, Daily) Grouping->Treatment_X Treatment_Std Group 3: Standard of Care (e.g., Doxorubicin) Grouping->Treatment_Std Measure Measure Tumor Volume and Body Weight (3x per week) Treatment_Vehicle->Measure Treatment_X->Measure Treatment_Std->Measure Endpoint Day 28: Endpoint (Sacrifice, Excise Tumors, Perform Histology) Measure->Endpoint

Caption: Workflow for in vivo xenograft efficacy study.

Protocol: MDA-MB-231 Mouse Xenograft Model

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization: Randomize animals into treatment cohorts (e.g., Vehicle, Compound X at 50 mg/kg, and a positive control).[11]

  • Dosing: Administer the compound orally (p.o.) once daily for 18-21 days. Monitor body weight as a measure of toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers three times per week and calculate volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, excise tumors and weigh them. Perform immunohistochemistry (IHC) on tumor sections for biomarkers like phospho-p38 to confirm target modulation in vivo.[13]

Comparative Data: In Vivo Anti-Tumor Efficacy

Treatment GroupDose & ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
VehicleN/A0+2.0
Compound X 50 mg/kg, p.o., QD58 -1.5
Dexamethasone (Co-therapy agent)VariesVaries[11][13]Varies

Interpretation: Compound X demonstrates significant anti-tumor activity in vivo, causing a 58% reduction in tumor growth compared to the vehicle control.[11][12] The minimal impact on body weight suggests the compound is well-tolerated at an efficacious dose. Further studies could explore its potential in combination therapies, for example with dexamethasone, which has shown synergistic effects with p38 inhibitors in other models.[11][13]

Discussion: Bridging In Vitro Potency with In Vivo Efficacy

The comprehensive evaluation of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide reveals a promising profile for a targeted anti-cancer agent. The high in vitro potency against the p38α enzyme (IC50 = 9.5 nM) successfully translated into on-target activity in a cellular model, where it inhibited stress-induced p38 phosphorylation at a concentration of 0.15 µM.

The ~70-fold shift between the biochemical and cellular anti-proliferative IC50 (9.5 nM vs. 6.5 µM) is a critical observation. This disparity is common and can be attributed to several factors, including the high intracellular ATP concentrations (~2-5 mM) that the inhibitor must compete with, cellular uptake and efflux mechanisms, and the inherent complexity of the signaling network. The fact that direct target engagement (p-p38 inhibition) occurs at a much lower concentration than the anti-proliferative effect suggests that sustained and profound pathway inhibition is required to induce cell death or arrest.

Crucially, the in vitro cellular potency led to significant in vivo efficacy. The successful reduction of tumor growth in a xenograft model at a well-tolerated oral dose confirms that Compound X possesses favorable pharmacokinetic properties (e.g., sufficient oral bioavailability and tumor penetration) to reach its target in a therapeutic concentration range. The observed 58% tumor growth inhibition is a robust outcome for a single-agent therapy in a preclinical model and provides a strong rationale for further development, including combination studies and investigation in other p38-dependent tumor models.[12][14]

Conclusion

4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide is a potent, cell-permeable inhibitor of the p38 MAPK pathway with significant single-agent anti-tumor efficacy in a preclinical model of breast cancer. Its performance in both in vitro and in vivo settings validates the pyridazine scaffold as a viable starting point for novel kinase inhibitors. Future work should focus on detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, off-target kinase profiling to confirm selectivity, and evaluation in combination with standard-of-care chemotherapies.

References

  • Millipore Corporation. (n.d.). p38 MAP Kinase Assay.
  • Yao, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Frontiers in Chemistry. [Link]

  • Cirigliano, A., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]

  • Gouda, M. A., et al. (2018). Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. ResearchGate. [Link]

  • Lee, M. R., & Dominy, C. (2016). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace. [Link]

  • Abduljabbar A-qader, M., Numan, I. T., & Talib Al-Sudani, B. (2026). C H ClFN O p38 MAPK inhibitor decreases the expression of NF-kB p65 and suppresses breast cancer cell growth; an in-vitro study. Immunopathologia Persa. [Link]

  • Aksit, M. Z., et al. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI. [Link]

  • Hideshima, T., et al. (2008). p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma. PubMed. [Link]

  • Vicent, S., et al. (2015). Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors. Oncotarget. [Link]

  • Hideshima, T., et al. (2008). p38α-Selective MAP Kinase Inhibitor Reduces Tumor Growth in Mouse Xenograft Models of Multiple Myeloma. Anticancer Research. [Link]

  • da Silva, J. G., et al. (2023). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC. [Link]

  • Vicent, S., et al. (2015). Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors. PubMed. [Link]

  • Singh, P., & Kaur, M. (2018). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Bromophenyl vs. Chlorophenyl Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and toxicology, halogenated phenyl compounds represent a cornerstone of medicinal chemistry. The introduction of a halogen atom, such as bromine or chlorine, onto a phenyl ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] These modifications are often pivotal in modulating the therapeutic efficacy and toxicological profile of a compound. Consequently, a deep understanding of how different halogens impact cellular health is critical for researchers, scientists, and drug development professionals aiming to design safer, more potent therapeutic agents.

This guide provides an in-depth comparative analysis of the cytotoxic effects of bromophenyl versus chlorophenyl analogs. Moving beyond a simple data summary, we will explore the underlying structure-activity relationships (SAR), delve into the common mechanisms of cytotoxicity, and provide detailed, field-proven experimental protocols for assessing these effects. Our objective is to equip you with the foundational knowledge and practical methodologies required to navigate the nuanced world of halogenated compound cytotoxicity.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is a critical parameter in its preclinical evaluation. Generally, studies suggest that bromophenyl analogs tend to exhibit greater cytotoxicity than their direct chlorophenyl counterparts.[3][4] This trend, however, is not absolute and is highly dependent on the overall molecular scaffold, the position of the halogen, and the number of halogen substituents.[3][5]

The enhanced cytotoxicity of brominated compounds can be attributed to several factors. Bromine is larger and more lipophilic than chlorine, which can enhance cell membrane permeability and lead to higher intracellular concentrations.[1] Furthermore, the electronic properties of bromine can influence how the molecule interacts with biological targets, potentially leading to more potent inhibition of essential cellular processes.[6][7]

The following table summarizes in vitro cytotoxicity data for various bromophenyl and chlorophenyl analogs from the literature, providing a comparative snapshot of their activity across different cancer cell lines.

Compound Class/NameHalogen MoietyCell Line (Cancer Type)IC50/GI50 (µM)Assay
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideBromophenylA549 (Lung)7.5MTT
HeLa (Cervical)9.3MTT
MCF-7 (Breast)8.9MTT
1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaChlorophenylA-498 (Renal)14.46MTT
NCI-H23 (Lung)13.97MTT
MDAMB-231 (Breast)11.35MTT
2-Phenol-4-(p-chlorophenyl)-6-aryl pyridine analogpara-ChlorophenylT47D (Breast)0.68-1.25-
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivativeChlorophenylVMM917 (Melanoma)17.1MTT
Bromophenol Hybrids (e.g., compound 17a)BromophenolA549 (Lung)-MTT
1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM)BromophenylHeLa (Cervical)53MTT
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateChlorophenylA549 (Lung)6.3MTT
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateBromophenylA549 (Lung)3.5MTT
HepG2 (Liver)3.8MTT

Note: This table is a compilation of data from multiple sources[5][7][8][9][10][11]. Direct comparison should be made with caution as experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of a halogenated phenyl compound and its cytotoxic activity is a complex interplay of several factors:

  • Type of Halogen : As noted, bromine often confers greater cytotoxicity than chlorine. Studies on halophenolic disinfection byproducts found that toxicity ranked from iodophenols (most toxic), followed by bromophenols, and then chlorophenols.[3][4]

  • Position of Halogen : The substitution pattern on the phenyl ring (ortho, meta, para) is critical. For instance, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, compounds with an ortho- or para-chlorophenyl group at the 4-position of the central pyridine ring showed selective topoisomerase II inhibitory activity, a key anticancer mechanism.[5]

  • Degree of Halogenation : Often, increasing the number of halogen substituents on the phenyl ring leads to an increase in cytotoxicity.[3][4] This is likely due to increased lipophilicity and altered electronic properties.

  • Overall Molecular Scaffold : The core structure to which the halogenated phenyl ring is attached is paramount. The presence of other functional groups, such as N-containing heterocycles, can significantly enhance biological activity through improved drug-target interactions, metabolic stability, or cellular uptake.[10]

Common Mechanisms of Cytotoxicity

Halogenated phenyl analogs can induce cell death through a variety of molecular mechanisms. Understanding these pathways is crucial for both rational drug design and toxicological risk assessment.

Induction of Apoptosis

A primary mechanism of cytotoxicity for many anticancer agents is the induction of apoptosis, or programmed cell death. This is a tightly regulated process that eliminates damaged or unwanted cells. Bromophenyl-containing compounds have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.[10]

Key events in this pathway include:

  • Generation of Reactive Oxygen Species (ROS) : Many cytotoxic compounds lead to an increase in intracellular ROS, causing oxidative stress.[3][10]

  • Modulation of Bcl-2 Family Proteins : ROS can disrupt the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization.[10][11]

  • Caspase Activation : This leads to the activation of a cascade of proteases known as caspases (e.g., Caspase-3), which execute the final stages of apoptosis by cleaving key cellular substrates like PARP (Poly (ADP-ribose) polymerase).[10]

cluster_stimulus Cytotoxic Stimulus cluster_ros Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Execution Phase Compound Bromophenyl / Chlorophenyl Analog ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) Inhibition ROS->Bcl2 Bax Bax/Bak (Pro-apoptotic) Activation ROS->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Generalized intrinsic apoptosis pathway induced by halogenated phenyl compounds.
Cell Cycle Arrest

Some halogenated analogs can halt the progression of the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).[9][12] This prevents the cell from dividing and can ultimately trigger apoptosis if the damage is irreparable. For example, one 3-(4-chlorophenyl)-1,2,4-triazole derivative was found to induce cell cycle arrest at the S phase in melanoma cells.[9]

Enzyme Inhibition

Specific enzymes that are crucial for cell survival and proliferation can be targeted. A notable example is topoisomerase II, an enzyme that is essential for DNA replication and repair. Certain chlorophenyl-containing pyridine derivatives have been identified as potent inhibitors of this enzyme.[5]

Experimental Protocols & Workflows

To ensure trustworthy and reproducible results, standardized and well-validated protocols are essential. Below are detailed methodologies for key cytotoxicity experiments.

General Experimental Workflow

A systematic approach is crucial when screening and evaluating the cytotoxic potential of novel compounds. The workflow typically involves initial screening to determine potency (IC50), followed by more detailed mechanistic studies.

cluster_1 cluster_2 cluster_3 cluster_4 P1 Phase 1: Cell Culture & Treatment S1 Seed cells in 96-well plates P1->S1 P2 Phase 2: Cytotoxicity Assessment S4 Perform Cell Viability Assays (e.g., MTT, LDH) P2->S4 P3 Phase 3: Data Acquisition & Analysis S5 Measure absorbance/fluorescence using a plate reader P3->S5 P4 Phase 4: Mechanistic Studies (Optional) S8 Perform Apoptosis Assays (Annexin V/PI Staining) P4->S8 S9 Analyze Cell Cycle (Propidium Iodide Staining) P4->S9 S10 Measure ROS Production P4->S10 S2 Prepare serial dilutions of test compounds S1->S2 S3 Treat cells and incubate for 24, 48, 72 hours S2->S3 S3->P2 S4->P3 S6 Calculate % inhibition and determine IC50 values S5->S6 S7 Generate dose-response curves S6->S7 S7->P4

General workflow for cytotoxicity screening and evaluation.
Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the bromophenyl and chlorophenyl analogs in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated and vehicle control wells.

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.[13]

  • Cell Seeding and Treatment : Follow steps 1-3 of the MTT assay protocol.[13]

  • Sample Collection : After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Supernatant Transfer : Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[13]

  • Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting : Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing : Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[13]

  • Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer provided in the assay kit.

  • Staining : Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Conclusion

The comparative analysis of bromophenyl and chlorophenyl analogs reveals a consistent, though not universal, trend: brominated compounds often exhibit superior cytotoxic activity. This is governed by a complex interplay of physicochemical properties like lipophilicity and electronic effects, which are dictated by the nature, position, and number of halogen substituents. The primary mechanisms of cytotoxicity involve the induction of oxidative stress, triggering of the intrinsic apoptotic pathway, and cell cycle arrest.

For researchers in drug development, these findings underscore the value of halogen substitution as a tool for optimizing the potency of lead compounds. However, it is imperative to conduct thorough cytotoxicity profiling using validated assays, such as the MTT, LDH, and Annexin V/PI protocols detailed here, to ensure a comprehensive understanding of a compound's biological effects. Future structure-activity relationship studies, involving systematic modifications of lead structures, are essential to refine the cytotoxic activity and enhance the selectivity of these compounds, paving the way for the development of more effective and safer therapeutics.

References

  • A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs. Benchchem.
  • Application Notes and Protocols for Determining the Cytotoxicity of 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • Comparative Analysis of the Biological Activity of 1-(4-Bromophenyl)-3-chloropropan-1-ol and Structurally Similar Compounds. Benchchem.
  • A Comparative Guide to 1-(4-Bromophenyl)-3-chloropropan-1-ol and 1-(4-chlorophenyl). Benchchem.
  • Acute toxicity of halogenated phenols: Combining DFT and QSAR studies.
  • Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis. PubMed.
  • Comparative cytotoxicity, endocrine-disrupting effects, oxidative stress of halophenolic disinfection byproducts and the underlying molecular mechanisms revealed by transcriptome analysis | Request PDF.
  • Comparative Cytotoxicity Analysis of 8-(3-Chlorophenyl)
  • Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. PubMed.
  • Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells.
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evalu
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
  • In vitro cytotoxicity assessment of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol using established fish cell lines | Request PDF.
  • The structure-activity relationships of halogenated biphenyls as enzyme inducers. PubMed.
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
  • 2-(3-Bromophenyl)
  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed.
  • Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry. The University of Kansas.
  • Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines | Request PDF.
  • methoxyphenyl)-2-propene-1-on) Induces Apoptosis on HeLa Cancer Cells. AIP Publishing.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl

Sources

A Senior Application Scientist's Guide to HPLC Analytical Method Validation for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the quantitative data derived from High-Performance Liquid Chromatography (HPLC) is paramount. It underpins critical decisions regarding product safety, efficacy, and stability. However, the integrity of this data is entirely dependent on the proven performance of the analytical method itself. Method validation is, therefore, not merely a regulatory checkbox but a foundational scientific process that establishes and documents a method's fitness for its intended purpose.[1][2]

This guide provides an in-depth comparison of the essential performance characteristics required for the validation of quantitative HPLC methods. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps, instead focusing on the causality behind experimental choices and the logical framework that ensures a robust, reliable, and defensible analytical procedure. We will explore the core validation parameters as outlined by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

The Lifecycle Approach to Method Validation

Modern regulatory thinking, particularly with the introduction of ICH Q14 and the revision of Q2(R2), reframes method validation not as a singular event, but as a continuous lifecycle.[3][6][7] This approach emphasizes that an analytical procedure is developed, validated, and then monitored throughout its routine use to ensure it remains fit for purpose.

Here is a conceptual workflow illustrating the key stages of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Implementation ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Write Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Transfer Method Transfer & Routine Use SOP->Transfer

Caption: Overall workflow for HPLC analytical method validation.

Specificity: Proving Selectivity

Expertise & Experience: Specificity is the cornerstone of any analytical method. It is the documented ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, and matrix components (e.g., excipients).[8][9][10] Without proven specificity, you can never be certain that the chromatographic peak you are measuring corresponds solely to your analyte of interest, rendering all subsequent quantitative data unreliable.[1]

Experimental Protocol: Specificity
  • Prepare Solutions:

    • Blank: Prepare a solution of the sample matrix without the drug substance (placebo).

    • Analyte Standard: A solution of the pure analyte (Reference Standard).

    • Spiked Sample: Prepare a sample solution (e.g., placebo spiked with the analyte and all known impurities/degradants at their target concentrations).

    • Stressed Sample: Subject the drug product to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) to intentionally generate degradation products.

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Analyze the resulting chromatograms.

  • Evaluation:

    • Blank Interference: The chromatogram of the blank/placebo should show no interfering peaks at the retention time of the analyte and its known impurities.[10]

    • Peak Purity (if using a Diode Array Detector): Assess the peak purity of the analyte in the spiked and stressed samples. The peak should be spectrally homogeneous.

    • Resolution: In the spiked and stressed samples, the analyte peak must be adequately resolved from all other peaks (impurities, degradants). The resolution factor (Rs) between the analyte and the closest eluting peak should be determined.

ParameterAcceptance CriterionRationale
Interference No significant peaks at the analyte retention time in the blank/placebo.Ensures the matrix does not contribute to the analyte's signal.
Resolution (Rs) Rs ≥ 2.0 between the analyte and the closest eluting peak.Provides baseline separation, preventing peak overlap and ensuring accurate integration.
Peak Purity Purity angle < Purity threshold (instrument-specific).Confirms that the analyte peak is not co-eluting with other components.

Linearity & Range: Establishing Proportionality

Expertise & Experience: Linearity demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified interval.[8][11][12] This relationship is fundamental for quantitation, as it forms the basis of the calibration curve used to calculate the concentration of unknown samples. The range is the interval between the upper and lower concentrations for which the method has been proven to have suitable linearity, accuracy, and precision.[12][13][14]

Experimental Protocol: Linearity
  • Prepare Standard Solutions:

    • From a primary stock solution of the reference standard, prepare a series of at least five dilutions spanning the expected concentration range.[2][15]

    • For a drug product assay, a typical range is 80% to 120% of the target assay concentration.[1][16]

    • For an impurity method, the range must cover from the reporting limit to 120% of the impurity specification limit.[15]

  • Chromatographic Analysis:

    • Inject each concentration level in triplicate.

    • Record the peak area response for each injection.

  • Evaluation:

    • Calculate the mean peak area for each concentration level.

    • Plot the mean peak area (y-axis) versus the analyte concentration (x-axis).

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (r²).[17]

ParameterAcceptance CriterionRationale
Correlation Coefficient (r) r ≥ 0.999Indicates a strong linear relationship between concentration and response.[17][18]
Coefficient of Determination (r²) r² ≥ 0.998Represents the percentage of variation in response that is explained by the change in concentration.
Y-Intercept Should be close to zero and not statistically significant.A large intercept may indicate systematic error or interference.
Residual Plot Residuals should be randomly scattered around the x-axis.A pattern in the residuals (e.g., a curve) suggests the data may not be truly linear.

Accuracy & Precision: The Pillars of Reliability

Expertise & Experience: Accuracy and precision are often discussed together but are distinct concepts.

  • Accuracy is the closeness of the test results to the true value.[9][19] It is typically reported as percent recovery.

  • Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][9][19] It reflects the random error of the method.

Precision is evaluated at two levels as per ICH guidelines:[16][20]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[13]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[2][3]

The relationship between these core validation parameters is crucial for ensuring a method is fit for its purpose.

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity ensures true response Range Range Linearity->Range defines Accuracy Accuracy Range->Accuracy must be accurate across range Precision Precision Range->Precision must be precise across range LOQ Limit of Quantitation (LOQ) Range->LOQ lower end is LOQ (for impurities) Precision->Accuracy interdependent Precision->LOQ defines lower limit LOD Limit of Detection (LOD) LOQ->LOD is > Robustness Robustness Robustness->Specificity challenges Robustness->Linearity challenges Robustness->Accuracy challenges Robustness->Precision challenges

Caption: Interrelationship of key HPLC validation parameters.

Experimental Protocol: Accuracy
  • Prepare Samples:

    • For a drug product, prepare at least nine determinations across a minimum of three concentration levels covering the specified range (e.g., 3 replicates each at 80%, 100%, and 120% of the target concentration).[20]

    • This is typically done by spiking a known amount of analyte into a placebo matrix.[8]

  • Chromatographic Analysis & Evaluation:

    • Analyze the samples and calculate the concentration of the analyte using the validated linear curve.

    • Determine the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Experimental Protocol: Precision (Repeatability & Intermediate)
  • Prepare Samples:

    • Repeatability: Prepare a minimum of six determinations at 100% of the target concentration, or nine determinations over the specified range (3 replicates at 3 concentrations).[15] These should be prepared from the same homogeneous sample material.

    • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Chromatographic Analysis & Evaluation:

    • Analyze the samples and calculate the results (e.g., % assay).

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the repeatability and intermediate precision data sets.

ParameterAcceptance Criterion (Typical for Drug Product Assay)Rationale
Accuracy Mean recovery of 98.0% to 102.0% at each concentration.[20][21]Ensures the method provides results close to the true value, indicating a lack of systematic error.
Precision (Repeatability) %RSD ≤ 2.0%Demonstrates low variability when the method is performed under identical conditions.[2][21]
Precision (Intermediate) %RSD ≤ 2.0% (and results should be statistically compared to repeatability).Confirms the method is reliable despite minor variations expected in a routine laboratory environment.

Detection & Quantitation Limits (LOD & LOQ)

Expertise & Experience: These parameters are critical for impurity and degradation product analysis.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23][24]

The ICH Q2(R1) guideline describes several common approaches to determine LOD and LOQ.[20][22]

Comparison of Methods for LOD & LOQ Determination
MethodDescriptionProsCons
Visual Evaluation Analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ).Simple, requires no complex calculations.Highly subjective and operator-dependent. Not recommended for quantitative methods.
Signal-to-Noise Ratio Determining the concentration that yields a specific signal-to-noise (S/N) ratio.Widely accepted and practical for chromatographic methods.[22]Requires accurate noise measurement from the baseline, which can be variable.
Based on Standard Deviation of the Response and the Slope Using the standard deviation of blank responses or the residual standard deviation of the regression line (σ) and the slope (S) of the calibration curve.Statistically robust and objective.Requires a well-defined calibration curve near the limit and may not be applicable if blank responses are zero.

Formulas (Based on SD and Slope):

  • LOD = 3.3 * (σ / S) [20][25]

  • LOQ = 10 * (σ / S) [20][25]

Experimental Protocol: LOD/LOQ (S/N Method)
  • Prepare a Low-Concentration Solution: Prepare a solution of the analyte at a concentration known to be near the expected LOD/LOQ.

  • Inject and Measure: Inject the solution multiple times and determine the signal height of the peak.

  • Measure Noise: Measure the noise of the baseline in a region close to the analyte peak across a segment equal to at least 20 times the peak width at half-height.

  • Calculate S/N Ratio: Calculate the ratio of the signal height to the measured noise.

  • Adjust and Confirm: Adjust the concentration until the desired S/N ratios are achieved. The concentrations that yield S/N ratios of approximately 3:1 and 10:1 are experimentally verified as the LOD and LOQ, respectively.[20][22]

Robustness: Assessing Method Reliability

Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[26][27] This is arguably one of the most important validation characteristics for ensuring a method will be successful long-term and transferable between labs.[28] The goal is to proactively identify which parameters are sensitive to change and require strict control in the final SOP.[28][29]

Experimental Protocol: Robustness
  • Identify Key Parameters: Select critical HPLC parameters to investigate. Common examples include:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase organic composition (e.g., ± 2%)[30]

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Wavelength (e.g., ± 2 nm)

    • Different column batches/manufacturers[26]

  • Experimental Design: Use a design of experiments (DoE) approach, such as a one-factor-at-a-time (OFAT) or a factorial design (e.g., Youden's test), to systematically vary these parameters.[27]

  • Analyze and Evaluate: Analyze a standard solution and/or sample under each modified condition. Evaluate the impact on critical system suitability parameters (e.g., retention time, resolution, tailing factor) and quantitative results.

Parameter VariedTypical VariationAcceptance Criterion
Mobile Phase pH ± 0.2System suitability criteria (Resolution, Tailing Factor) must be met. Assay results should remain within accuracy/precision limits.
% Organic ± 2% absoluteSystem suitability criteria must be met. Assay results should remain within accuracy/precision limits.
Flow Rate ± 10%System suitability criteria must be met. Assay results should remain within accuracy/precision limits.
Column Temp. ± 5 °CSystem suitability criteria must be met. Assay results should remain within accuracy/precision limits.

Conclusion

The validation of a quantitative HPLC method is a rigorous, multi-faceted process that provides documented evidence of a method's reliability. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, scientists can ensure the integrity of their analytical data. This guide serves as a framework, grounded in regulatory principles and scientific logic, to help researchers and drug development professionals design and execute validation studies that are not only compliant but also scientifically sound, ultimately ensuring the quality and safety of pharmaceutical products.

References

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Element Lab Solutions. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Element Lab Solutions. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Assayprism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Assayprism. [Link]

  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. AAM. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Al-Ikaa, A. S., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]

  • Al-Sabti, H. N., & Al-Degs, Y. S. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PMC. [Link]

  • Pharmatips. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Pharmatips. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences. [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]

  • LCGC International. (2025, November 27). Robustness Tests. LCGC International. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]

  • Separation Science. (2023, December 9). Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • USP-NF. (n.d.). 〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]

  • FDA. (2024, March). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Waters Corporation. [Link]

  • Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. PMC. [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde from Etlingera pavieana rhizomes. PeerJ. [Link]

  • Chromatography Today. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2009). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO. [Link]

  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • SCION Instruments. (2024, February 28). Accuracy and Precision - What's The Difference? | Analytical Data. SCION Instruments. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. IJRR. [Link]

  • EFLM. (2014, November 1). Limit of detection, limit of quantification and limit of blank. EFLM. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. AJPA. [Link]

  • LCGC International. (2025, November 27). The Limit of Detection. LCGC International. [Link]

Sources

Part 1: The Core Dichotomy: Biochemical vs. Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Kinase Cross-Reactivity Profiling

For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. A compound's interaction profile across the human kinome—the complete set of protein kinases—can be the difference between a promising therapeutic candidate and a failed clinical trial, or between a reliable chemical probe and a source of confounding experimental data. Insufficient selectivity can lead to off-target effects and toxicity, while in some cases, a carefully defined polypharmacology can be therapeutically advantageous.[1][2]

This guide provides an in-depth comparison of the modern methodologies used to profile kinase inhibitor cross-reactivity. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to design, execute, and interpret kinase profiling studies with confidence.

The first and most critical decision in designing a profiling experiment is the choice between a biochemical (cell-free) and a cell-based assay format. While both aim to measure inhibitor activity, they provide fundamentally different and complementary information.[3][4] Biochemical assays measure direct, unimpeded interaction between an inhibitor and a purified kinase, offering high precision and throughput.[3] In contrast, cell-based assays provide a more physiologically relevant context, accounting for factors like cell membrane permeability, intracellular competition from ATP, and the presence of native protein complexes.[5][6]

Quick Guide: Comparing Primary Assay Formats

FeatureBiochemical (Cell-Free) AssaysCell-Based Assays
Principle Measures direct inhibitor-target interaction using purified, often recombinant, proteins.[3]Measures target engagement or downstream pathway modulation in live cells.[4]
Biological Relevance Lower. Does not account for cell permeability, efflux pumps, or physiological ATP levels.[6]Higher. Provides data in a native biological context, reflecting cellular pharmacology.[5]
Throughput Very High. Amenable to large-scale screening of hundreds of kinases in parallel.[7]Moderate to High. Can be more complex but platforms for kinome-wide screening exist.[8]
Common Readouts IC50 (inhibition), Kd (binding affinity), % Inhibition.[9]IC50 (target engagement), EC50 (functional response), % Occupancy.[8]
Key Consideration ATP concentration is a critical experimental variable that significantly impacts IC50 values.[9]Compound properties like solubility and membrane permeability directly influence results.[6]
Common Artifacts Assay technology interference (e.g., compound autofluorescence).Off-target effects leading to cytotoxicity, indirect pathway modulation.[3]
In the Clean Room: Biochemical Assays

Biochemical assays are the workhorse of kinase profiling, favored for their robustness, scalability, and the directness of their readout.[7] They answer a simple question: can this compound inhibit this kinase? The most common approach involves incubating the inhibitor with a panel of purified kinases and measuring the resulting enzymatic activity.

The choice of ATP concentration is a crucial design element. Assays run at the Km value of ATP for each kinase allow for a more accurate determination of the inhibitor's intrinsic potency (Ki).[9] However, many platforms now offer screening at a high, fixed ATP concentration (e.g., 1 mM) to better approximate the physiological conditions inside a cell, where ATP is abundant.[10]

Featured Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This protocol outlines a typical workflow for determining an inhibitor's IC50 against a specific kinase using a luminescence-based assay that quantifies ADP production.

Methodology:

  • Compound Preparation: Perform a serial dilution of the test inhibitor in DMSO to create a 10-point concentration gradient. A typical starting concentration is 1000x the final desired highest concentration.

  • Reaction Setup: In a 384-well assay plate, add the following to each well:

    • Assay Buffer (containing MgCl2, DTT, etc.).

    • The specific kinase at its final working concentration.

    • The corresponding peptide substrate.

    • The test inhibitor at various concentrations.

  • Kinase Reaction Initiation: Add ATP to each well to start the reaction. The final ATP concentration should be standardized (e.g., at the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection - Step 1: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.

  • ADP Detection - Step 2: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the relative light units (RLU) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound 1. Serial Dilution of Inhibitor Mix 3. Combine Reagents & Inhibitor in Plate Compound->Mix Reagents 2. Prepare Kinase, Substrate & ATP Reagents->Mix Incubate 4. Incubate to Allow Kinase Reaction Mix->Incubate Stop 5. Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) Incubate->Stop Detect 6. Add Detection Reagent (ADP -> Light) Stop->Detect Read 7. Read Luminescence Detect->Read Analyze 8. Plot Curve & Calculate IC50 Read->Analyze

Caption: Workflow for a luminescence-based biochemical kinase assay.

In the Native Environment: Cell-Based Assays

While biochemical assays provide a clean measure of potency, the ultimate test of an inhibitor is its performance within a living cell. Cell-based assays are designed to measure either direct target engagement or the functional consequences of that engagement.[5]

A leading technology in this space is the NanoBRET™ Target Engagement assay, which uses bioluminescence resonance energy transfer to measure compound binding to a specific kinase target in live cells.[6] This approach inherently accounts for cellular ATP levels and requires the compound to cross the cell membrane, providing a much more accurate picture of its true cellular potency.[8] It is not uncommon to observe significant shifts in potency between biochemical and cell-based assays, highlighting the critical importance of this validation step.[6] For example, a compound that is potent biochemically may be weak in a cellular assay due to poor permeability or active efflux, while another's potency might appear to increase due to unique interactions with intracellular scaffolding proteins.[6]

Part 2: Interpreting the Data: From Numbers to Knowledge

A raw data table of IC50 or percent inhibition values across hundreds of kinases is not, by itself, knowledge. The crucial next step is to distill this information into actionable insights using quantitative selectivity metrics and intuitive visualizations.

Quantifying Selectivity: A Score for Your Compound

Several metrics have been developed to quantify an inhibitor's selectivity, each offering a different perspective. Choosing the right metric depends on the research question.

Comparison of Common Selectivity Metrics

MetricCalculationInterpretationStrengthsLimitations
Selectivity Score (S-score) [11][12]The number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1µM) divided by the total number of kinases tested.A simple measure of promiscuity. A lower score indicates higher selectivity.Easy to calculate and understand. Good for initial ranking.Highly dependent on the chosen concentration and inhibition threshold.
Gini Coefficient [13]A statistical measure of distribution inequality, applied to the inhibition values across the kinome.A score from 0 (perfectly selective) to 1 (completely non-selective). Measures how evenly a compound inhibits the panel.Unbiased by arbitrary thresholds. Provides a continuous measure of selectivity.Less intuitive than a simple score; does not directly reflect potency.
Partition Index [13]The ratio of off-target potencies to the on-target potency.Provides a selectivity window relative to the primary target of interest.Directly relevant for hit-to-lead optimization where a primary target is known.Requires a pre-defined primary target, making it less useful for comparing broad profiles.

An efficient strategy is to first perform a single-concentration screen (e.g., at 1 µM) to calculate an initial S-score and identify the most potent "hits".[7][11] Subsequently, full dose-response curves should be generated for these hits to determine accurate IC50 values, which can then be used to calculate more nuanced metrics like the Gini coefficient.[14]

Visualizing the Landscape: The Kinome Tree

The most powerful tool for visualizing cross-reactivity data is the human kinome tree. This diagram illustrates the phylogenetic relationships between kinases, grouping them into families based on sequence similarity of their kinase domains.[15] By mapping inhibition data onto this tree, one can immediately see patterns of selectivity. A truly selective inhibitor will show activity against a single point on the tree, while a promiscuous one will light up multiple branches. This visualization is invaluable for understanding if off-target activity is confined to closely related family members or spread across disparate parts of the kinome.[16]

G cluster_TK TK Group cluster_AGC AGC Group cluster_CAMK CAMK Group cluster_CMGC CMGC Group TK1 TK2 TK1->TK2 TK3 TK1->TK3 Target Primary Target TK2->Target TK4 TK3->TK4 AGC1 AGC2 AGC1->AGC2 AGC3 AGC1->AGC3 OffTarget1 Off-Target AGC2->OffTarget1 CAMK1 CAMK2 CAMK1->CAMK2 CAMK3 CAMK1->CAMK3 CAMK4 CAMK3->CAMK4 CAMK5 CAMK3->CAMK5 CMGC1 CMGC2 CMGC1->CMGC2 CMGC3 CMGC1->CMGC3 OffTarget2 Off-Target CMGC3->OffTarget2 Root->TK_Branch Root->AGC_Branch Root->CAMK_Branch Root->CMGC_Branch TK_Branch->TK1 AGC_Branch->AGC1 CAMK_Branch->CAMK1 CMGC_Branch->CMGC1

Caption: Simplified kinome map visualizing inhibitor selectivity.

Conclusion: An Integrated Strategy for Robust Profiling

There is no single "best" method for kinase cross-reactivity profiling. A comprehensive and trustworthy assessment relies on an integrated, tiered strategy. The journey begins with broad, high-throughput biochemical screens to cast a wide net and identify potential interactions. This is followed by rigorous cellular assays to confirm target engagement in a physiological context, weeding out compounds that are merely biochemical hits. Finally, sophisticated data analysis and visualization transform raw numbers into a clear selectivity profile, guiding the rational design of next-generation inhibitors and ensuring the confident use of chemical probes in research. By understanding the principles and limitations of each approach, researchers can navigate the complex landscape of the human kinome to advance the next wave of targeted therapies.

References

  • Bryant, C., et al. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC. National Center for Biotechnology Information.
  • van der Meer, D., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology.
  • Eid, S., et al. (2017). KinMap: a web-based tool for interactive navigation through human kinome data - PMC. National Center for Biotechnology Information.
  • Lu, Y., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI.
  • Johnson, J. L., & Stagg, S. M. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • Cichońska, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology.
  • (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry.
  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. National Center for Biotechnology Information.
  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • (n.d.). Kinase Selectivity Profiling Systems—General Panel. Promega Corporation.
  • Graczyk, J., et al. (2017). The use of novel selectivity metrics in kinase research - PMC. National Center for Biotechnology Information.
  • (n.d.). Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study Approach. BenchChem.
  • Imhann, F., et al. (2021). Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes - PMC. National Center for Biotechnology Information.
  • (2026). What's the Difference Between Biochemical and Cell-Based HTS Assays?. BellBrook Labs.
  • (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix.
  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling.
  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome Profiling. Journal of Cellular and Molecular Medicine.
  • (n.d.). Examples of kinome tree annotation created by KinMap. a Inhibition.... ResearchGate.
  • Berginski, M. E., et al. (2020). Exploring the understudied human kinome for research and therapeutic opportunities. bioRxiv.
  • (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant Technologies, Inc.
  • Zhang, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery - PMC. National Center for Biotechnology Information.
  • (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
  • Bryant, C., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed.
  • Wells, C. I., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ChemRxiv.
  • Workman, P., & Collins, I. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. National Center for Biotechnology Information.
  • Georgi, N., & Scholl, D. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen.
  • Nigsch, F., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters.
  • (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • (2022). Cell-based assays on the rise. BMG LABTECH.
  • An, W. F. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • (n.d.). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. BenchChem.
  • Govek, S. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Corporation.
  • Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected?. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2024). Large-scale comparison of machine learning methods for profiling prediction of kinase inhibitors - PMC. National Center for Biotechnology Information.

Sources

Benchmarking Endothelin Receptor Antagonists in Oncology: A Comparative Guide to Bosentan and Emerging Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from strictly cytotoxic agents to holistic tumor microenvironment (TME) modulators, the endothelin (ET) signaling axis has emerged as a critical therapeutic target[1]. Bosentan, a first-in-class sulfonamide-derived dual endothelin receptor antagonist (ERA), provides the foundational benchmark for evaluating novel ERAs in oncology[2].

This guide provides an objective, data-driven framework for benchmarking novel pipeline drugs against bosentan, focusing on TME modulation, clinical efficacy in solid tumors, and its critical role as a cardioprotective adjuvant.

The Mechanistic Baseline: Targeting the ET-1 Axis

Before benchmarking a novel compound, we must establish the mechanistic baseline. Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor that binds to two G-protein-coupled receptors: ET_A and ET_B[2]. In the context of cancer, tumor cells and surrounding stromal fibroblasts hijack this axis to drive proliferation, secrete vascular endothelial growth factor (VEGF), and induce severe desmoplasia (fibrotic hardening)[3][4].

Bosentan acts as a competitive antagonist with affinity for both ET_A and ET_B, effectively paralyzing this hijacked signaling loop[2]. When benchmarking a novel ERA, its performance must be measured not just by receptor affinity, but by its downstream ability to reverse TME vasoconstriction and halt VEGF-driven angiogenesis[4].

ET1_Pathway ET1 Endothelin-1 (ET-1) ETA ET_A Receptor (Tumor/Stroma) ET1->ETA Activates ETB ET_B Receptor (Endothelium) ET1->ETB Activates Proliferation Tumor Proliferation ETA->Proliferation Vasoconstriction Vasoconstriction ETA->Vasoconstriction Angiogenesis Angiogenesis (VEGF) ETB->Angiogenesis Bosentan Bosentan (Dual ERA) Bosentan->ETA Blocks Bosentan->ETB Blocks

Figure 1: Dual blockade of the ET-1 signaling axis by Bosentan in the tumor microenvironment.

Comparative Efficacy in Solid Tumors

When evaluating ERAs, historical clinical data provides a vital lesson: ERAs are rarely effective as monotherapies for solid tumors.

In phase II trials for stage IV metastatic melanoma, bosentan monotherapy achieved disease stabilization in a small subset of patients (6 out of 32) but failed to induce any partial or complete responses[5]. Furthermore, when benchmarked as a combination therapy with first-line dacarbazine, the addition of high-dose bosentan yielded no significant improvement in time to tumor progression compared to placebo (1.6 months vs. 2.8 months)[6].

Why the clinical shortfall? The causality lies in tumor plasticity. Blocking ET-1 does not induce direct, overwhelming cytotoxicity; tumors quickly utilize redundant escape pathways. Instead, the true benchmarking value of an ERA lies in vascular normalization . In hypovascular, highly desmoplastic cancers like pancreatic ductal adenocarcinoma (PDAC), bosentan selectively dilates tumor blood vessels, vastly improving the perfusion and delivery of co-administered chemotherapies like gemcitabine[3].

Table 1: Clinical and Preclinical Efficacy Benchmarks of Bosentan
Indication / ModelTreatment RegimenKey Performance MetricOutcome vs. ControlSource
Metastatic Melanoma Bosentan Monotherapy (Phase II)Objective Response Rate0% PR/CR; 18.7% Disease Stabilization[5]
Metastatic Melanoma Bosentan + Dacarbazine (Phase II)Median Time to Progression1.6 months (Bosentan) vs. 2.8 months (Placebo)[6]
Pancreatic Cancer Bosentan (Preclinical In Vivo)Tumor Contrast Wash-in Rate9-fold increase indicating enhanced perfusion[3]
Breast Cancer (MCF-7) Bosentan (Preclinical In Vitro)ET-1 Induced VEGF ExpressionSignificant downregulation vs. ET-1 alone[4]

Adjuvant Benchmarking: Cardioprotection Against Anthracyclines

A highly active area of drug development is the use of ERAs as chemoprotective adjuvants. Doxorubicin, a cornerstone anticancer drug, is severely limited by dose-dependent cardiotoxicity[7].

Mechanistically, doxorubicin triggers the MEK1/2-ERK1/2 signaling cascade in cardiac tissue, leading to a massive upregulation of ET-1 mRNA and protein[7]. This localized ET-1 spike causes severe left ventricular impairment. Benchmarking data shows that pretreating murine models with bosentan (100 mg/kg) completely preserves cardiac contractility and suppresses apoptotic markers like Bax[7]. Any novel ERA seeking approval as a chemoprotectant must meet or exceed these specific hemodynamic and molecular benchmarks.

Table 2: Cardioprotective Benchmarks (Doxorubicin-Induced Cardiomyopathy)
Biomarker / MetricDoxorubicin AloneDoxorubicin + Bosentan (100 mg/kg)Clinical Significance
Left Ventricular Function (+dp/dt_max) Severely Impaired+56% Improvement Preserves systolic contractility[7]
TNF-α Content (pg/mg) 11.9 (Elevated)Significantly Reduced Halts inflammatory cardiac damage[7]
Prepro-ET-1 mRNA 2.17 × 10⁻⁷ (Upregulated)Receptor Blocked Prevents vasoconstrictive feedback loop[7]

Experimental Protocol: Assessing ERA-Mediated TME Perfusion

To objectively benchmark a novel ERA against bosentan, you must utilize an assay that accurately reflects the desmoplastic TME. Standard 2D monocultures are useless here, as they lack the stromal architecture required for ET-1 driven desmoplasia. The following self-validating Dynamic Contrast Enhancement Magnetic Resonance Imaging (DCE-MRI) protocol is the gold standard[3].

Step-by-Step Methodology
  • Co-Culture Preparation: Co-culture a pancreatic cancer cell line (e.g., COLO357) with immortalized patient-derived fibroblasts.

    • Causality: Fibroblasts are the primary source of ET_A receptor expression and extracellular matrix deposition. Omitting them yields a highly vascularized, non-predictive artifact[3].

  • Xenograft Implantation: Subcutaneously implant the co-culture into the flanks of athymic nude mice. Allow tumors to reach ~200 mm³.

  • Treatment Regimen: Randomize mice into Vehicle, Bosentan (100 mg/kg p.o.), and Novel ERA-X groups. Administer treatments daily for 5-7 days.

  • DCE-MRI Acquisition: Inject a paramagnetic contrast agent (Gd-DTPA) intravenously. Acquire T1-weighted images dynamically over 30 minutes.

    • Self-Validating Control: You must simultaneously measure contrast kinetics in adjacent skeletal muscle. A successful, tumor-specific ERA will show significant wash-in rate increases in the tumor but negligible changes in the muscle. If the muscle also shows massive perfusion changes, your drug is causing systemic vasodilation (a severe safety liability), not targeted TME modulation[3].

  • Macromolecular Permeability: Inject high-molecular-weight FITC-dextran 30 minutes prior to sacrifice to simulate nanoparticle/antibody drug delivery. Quantify intratumoral fluorescence via sectioning.

Workflow Step1 Co-culture (Cancer + Fibroblasts) Step2 Xenograft Implantation Step1->Step2 Step3 ERA Treatment (e.g., Bosentan) Step2->Step3 Step4 DCE-MRI & FITC-Dextran Step3->Step4 Step5 Quantify Tumor Permeability Step4->Step5

Figure 2: In vivo workflow for assessing ERA-mediated enhancement of tumor perfusion.

References
  • Endothelin-axis antagonism enhances tumor perfusion in Pancre
  • The Endothelin Receptor Blocker Bosentan Inhibits Doxorubicin-Induced Cardiomyop
  • Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - mdpi.com
  • Definition of bosentan - NCI Drug Dictionary - cancer.gov
  • Role of Endothelin 1 on Proliferation and Migr
  • A Phase II study of bosentan, a dual endothelin receptor antagonist, as monotherapy in patients with stage IV metastatic melanoma - researchg
  • A randomized, double-blind, placebo-controlled study of high-dose bosentan in patients with stage IV metastatic melanoma receiving first-line dacarbazine chemotherapy - nih.gov

Sources

Comparative study of antifungal activity with ketoconazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy and Mechanistic Profiling of Ketoconazole: A Bench-to-Bedside Application Guide

Introduction In the landscape of antifungal drug development, ketoconazole—a foundational imidazole derivative—serves as a critical benchmark. While newer-generation triazoles (such as fluconazole and voriconazole) have largely superseded it in systemic clinical therapies due to improved safety profiles, ketoconazole remains an indispensable reference standard in in vitro susceptibility testing, topical applications, and pharmacokinetic inhibition studies. This guide objectively compares ketoconazole’s performance against alternative antifungals, detailing the mechanistic causality behind its efficacy and the self-validating experimental protocols required to measure it.

Ketoconazole exerts its fungistatic and fungicidal effects by competitively inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis[1]. Ergosterol is the fungal equivalent of mammalian cholesterol, responsible for maintaining cell membrane fluidity, asymmetry, and overall structural architecture[2].

The Causality of Cell Death: The inhibition of CYP51 creates a dual-threat environment for the fungal pathogen. First, it prevents the conversion of lanosterol to ergosterol, directly depleting the membrane of this essential structural component[1]. Second, the enzymatic blockade forces a toxic accumulation of 14α-methylated sterols (such as eburicol)[1]. These bulky, aberrant sterols integrate poorly into the lipid bilayer, disrupting the function of membrane-bound enzymes (e.g., those associated with nutrient transport and chitin synthesis) and drastically increasing membrane permeability until cell lysis occurs[2].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate binding ToxicSterols Toxic 14α-methylated Sterols CYP51->ToxicSterols Inhibited Pathway Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Normal Pathway Ketoconazole Ketoconazole Ketoconazole->CYP51 Competitive Inhibition

Ergosterol biosynthesis pathway illustrating CYP51 inhibition by ketoconazole.

Comparative In Vitro Efficacy

To objectively evaluate ketoconazole's potency, we must compare its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against clinical isolates relative to other standard-of-care antifungals.

Table 1: Comparative Antifungal Activity Profile (In Vitro vs. Candida spp.)

Antifungal AgentDrug ClassRelative MIC₉₀ PotencyFungicidal Activity (MFC)Off-Target Human CYP Inhibition
Ketoconazole ImidazoleHigh (Significantly lower MIC values)HighVery High (Potent CYP3A4 inhibitor)
Itraconazole TriazoleHigh (Significantly lower MIC values)HighHigh
Fluconazole TriazoleModerate (Higher MIC values tolerated)Low (Primarily Fungistatic)Moderate
Voriconazole 2nd-Gen TriazoleHighModerateModerate to High

Data Synthesis & Interpretation: Recent multi-drug comparative analyses demonstrate that ketoconazole and itraconazole exhibit significantly lower MIC₉₀ values against Candida albicans compared to fluconazole (p < 0.001)[3]. Furthermore, the MFC values for ketoconazole are substantially lower than those of fluconazole, indicating a superior fungicidal efficacy rather than mere fungistatic suppression[3]. However, it is worth noting that while fluconazole has higher absolute MICs, it rarely exceeds an MIC of 40 mg/L in susceptible strains, making it highly clinically viable given its superior safety profile[4].

Pharmacokinetic and Toxicity Trade-offs

While ketoconazole is highly potent in vitro, its systemic application is heavily restricted by off-target human cytochrome P450 inhibition and hepatotoxicity.

  • Metabolic Inhibition Causality: Ketoconazole binds to human CYP3A4 with exceptionally high affinity. In human liver microsome studies, ketoconazole caused marked inhibition of cyclosporin metabolism with an IC₅₀ of 0.24 µM, making it roughly ten times more potent as an inhibitor than itraconazole (IC₅₀ = 2.2 µM), while fluconazole showed minimal inhibitory effect (>100 µM)[5]. Similarly, ketoconazole co-administration increases the AUC of bosentan by 5.1-fold in rat models, drastically altering drug clearance[6].

  • Hepatotoxicity: In comparative 14-day in vivo models, ketoconazole induced the highest elevations in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) among azoles, indicating the highest risk of drug-induced liver injury[7]. This toxicity profile is the primary driver behind the clinical shift toward fluconazole for systemic use.

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27)

To generate reliable, reproducible MIC data for comparing ketoconazole against novel candidates, laboratories must utilize standardized broth microdilution protocols. For yeasts, the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines are the definitive standard[8][9].

Trustworthiness via Self-Validating Systems: This protocol is a self-validating system. It mandates the concurrent testing of Quality Control (QC) reference strains (e.g., Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258). If the MIC of the QC strain falls outside the strict, pre-established CLSI acceptable range, the entire microtiter plate is invalidated. This ensures that hidden variables—such as media pH drift, drug degradation, or inoculum preparation errors—do not result in published false-resistance data[9].

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI 1640 broth, buffered to exactly pH 7.0 using MOPS (3-[N-morpholino]propanesulfonic acid).

    • Causality: RPMI 1640 is chemically defined and lacks complex peptides that could bind to and artificially inactivate azoles. The strict pH 7.0 buffering prevents pH-induced fluctuations in drug ionization, which would alter cellular uptake and skew the MIC.

  • Drug Serial Dilution: Prepare 10 two-fold serial dilutions of ketoconazole (typically ranging from 0.03 to 16 µg/mL) in 96-well microtiter plates.

  • Inoculum Standardization: Suspend isolated yeast colonies in sterile saline to match a 0.5 McFarland standard (approximately 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in the prepared RPMI 1640 broth.

    • Causality: The 0.5 McFarland standard ensures a consistent starting biomass. An inoculum that is too heavy will artificially elevate the MIC (the "inoculum effect"), while an inoculum that is too light risks false susceptibility readings.

  • Microplate Inoculation: Dispense 100 µL of the diluted inoculum into each well containing 100 µL of the drug dilution. The final test concentration in each well must be 0.5×103 to 2.5×103 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24 hours (and up to 48 hours for certain slow-growing strains)[9].

  • Endpoint Determination (MIC Read): For fungistatic azoles like ketoconazole, the MIC is defined as the lowest concentration that produces a ≥50% reduction in growth (visual turbidity or spectrophotometric absorbance) compared to the drug-free growth control well[8].

    • Causality: Azoles often exhibit "trailing growth" (partial, stunted growth over several dilutions due to incomplete fungistatic suppression). Reading the endpoint at a 50% reduction prevents researchers from misclassifying trailing, susceptible isolates as highly resistant.

CLSIWorkflow Inoculum 1. Inoculum Preparation (0.5 McFarland standard) Inoculation 3. Microplate Inoculation (10^3 to 10^4 CFU/mL) Inoculum->Inoculation Dilution 2. Drug Serial Dilution (RPMI 1640 medium) Dilution->Inoculation Incubation 4. Incubation (35°C for 24-48 hours) Inoculation->Incubation Read 5. Endpoint Read (MIC) (≥50% growth reduction) Incubation->Read Validation 6. Quality Control (Validate vs Reference Strains) Read->Validation Self-validating step

Step-by-step CLSI M27 broth microdilution workflow for yeast susceptibility testing.

References

  • Fluconazole, itraconazole and ketoconazole in-vitro activity. A comparative study | nih.gov | 4

  • Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors | nih.gov | 1

  • Current status of antifungal susceptibility testing methods | oup.com |8

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents | researchgate.net | 2

  • Comparative effects of the antimycotic drugs ketoconazole, fluconazole, itraconazole and terbinafine on the metabolism of cyclosporin by human liver microsomes | nih.gov | 5

  • Antifungal Drug Efficacy Profiles Against Vaginal Candida albicans: A Multi-Drug Comparative Analysis | mdpi.com | 3

  • Comparison of the Inhibitory Effect of Ketoconazole, Voriconazole, Fluconazole, and Itraconazole on the Pharmacokinetics of Bosentan and Its Corresponding Active Metabolite | researchgate.net | 6

  • Comparative Hepatotoxicity of Fluconazole, Ketoconazole, Itraconazole, Terbinafine, and Griseofulvin in Rats | semanticscholar.org | 7

  • CLSI AST News Update June 2018 (M27 Reference Method for Broth Dilution) | clsi.org | 9

Sources

Orthogonal Methods for Validating Enzyme Inhibition: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As early-stage drug discovery relies heavily on High-Throughput Screening (HTS), the identification of putative enzyme inhibitors is often just the beginning of a complex validation journey. Primary biochemical assays—while highly scalable—are fundamentally vulnerable to compound-dependent interference. As a Senior Application Scientist, I approach every primary "hit" with inherent skepticism. True drug discovery does not merely ask, "Does it inhibit the signal?" It demands we prove, "How and why does it bind?"

This guide objectively compares orthogonal validation methods, detailing the causality behind experimental design, and provides self-validating protocols to definitively separate true target engagement from assay artifacts.

The Artifact Landscape: Why Primary Assays Fail

Primary biochemical assays typically rely on proxy readouts such as fluorescence resonance energy transfer (FRET), absorbance, or luminescence. Because these assays measure the product of an enzymatic reaction rather than direct binding, they are highly susceptible to [1].

The most insidious false positives arise from:

  • Colloidal Aggregation: Compounds self-associate into 50–400 nm micelles that non-specifically sequester and denature the target enzyme[1].

  • Pan-Assay Interference Compounds (PAINS): Molecules that undergo redox cycling, covalent reactivity, or metal chelation.

  • Photophysical Interference: Compounds that act as fluorophore quenchers or auto-fluoresce at the assay's emission wavelength.

To de-risk a screening cascade, we must employ orthogonal assays that strip away the enzymatic reaction and measure direct, physical binding[2].

Comparative Analysis of Validation Modalities

To systematically triage hits, we transition from biochemical to biophysical, and finally to cellular modalities. The table below summarizes the technical specifications and artifact susceptibility of each class.

ModalityPrimary TechniquesWhat it MeasuresThroughputArtifact SusceptibilityLabel Required?
Biochemical FRET, Luminescence, AbsorbanceEnzymatic turnover / Product formationHigh (384/1536-well)High (Quenching, Aggregation, Redox)Yes (Substrates)
Biophysical SPR, ITC, DSF (Thermal Shift)Direct mass binding, Thermodynamics, KineticsMedium to LowLow (Detects super-stoichiometry)No
Cellular CETSA, Target Engagement BiomarkersPhysiological target engagement & permeabilityLow to MediumVery Low (Requires membrane permeability)No (for label-free CETSA)

Deep Dive 1: Biophysical Validation (SPR, ITC, DSF)

Biophysical methods are the gold standard for proving 1:1 stoichiometric binding. By utilizing techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), we can extract the kinetic ( kon​ , koff​ ) and thermodynamic ( ΔH , −TΔS ) parameters of the interaction[3].

Causality in Experimental Design

Why use SPR to detect aggregators? True inhibitors exhibit saturating, 1:1 binding curves. In contrast, colloidal aggregators bind non-specifically, resulting in super-stoichiometric, non-saturating SPR sensorgrams[2].

Mechanism Hit Primary Hit True True Inhibitor (1:1 Stoichiometry) Hit->True Validated False False Positive (Colloidal Aggregation) Hit->False Artifact SPR_True SPR: Saturating Curves (Defined KD) True->SPR_True SPR_False SPR: Super-stoichiometric (Non-saturating) False->SPR_False

Mechanistic differentiation of true 1:1 binding versus colloidal aggregation in SPR.

Protocol: Self-Validating Biophysical Workflow

To ensure trustworthiness, this protocol incorporates an internal detergent counter-screen to definitively rule out aggregation.

  • Detergent Counter-Screen (Biochemical): Re-run the primary biochemical assay in the presence of 0.01% Triton X-100. Logic: Detergents disrupt colloidal aggregates. If the IC50​ shifts dramatically (e.g., >10-fold loss of potency), the compound is an aggregator[1].

  • Thermal Shift Assay (DSF): Incubate the purified enzyme with the compound and a hydrophobic dye (e.g., SYPRO Orange). Apply a thermal gradient (25°C to 95°C). Logic: A true ligand thermodynamically stabilizes the folded protein, resulting in a positive shift in melting temperature ( ΔTm​≥2∘C ).

  • SPR Kinetic Profiling: Immobilize the target enzyme on a CM5 sensor chip. Inject the inhibitor in a multi-cycle kinetic format (e.g., 3.125 nM to 50 nM). Logic: Calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ). Ensure the maximum response ( Rmax​ ) aligns with a 1:1 binding stoichiometry.

  • ITC Thermodynamic Validation: Titrate the inhibitor into the enzyme solution inside a calorimeter. Logic: Directly measure the enthalpy of binding ( ΔH ). A true drug-like interaction should be enthalpically driven, confirming specific hydrogen bonding and van der Waals interactions[3].

Deep Dive 2: Cellular Target Engagement (CETSA)

Proving a compound binds an isolated enzyme in a buffer is insufficient. The compound must cross the cell membrane and engage the target amidst thousands of competing intracellular proteins. The is the premier orthogonal method for this purpose[4].

Causality in Experimental Design

CETSA relies on the principle of ligand-induced thermodynamic stabilization. When intact cells are heated, unbound proteins denature and precipitate. However, if a drug is bound to the target, the protein remains folded and soluble at higher temperatures[4].

Workflow HTS Primary HTS (Biochemical Assay) Counter Detergent Counter-Screen (Identify Aggregators) HTS->Counter DSF DSF / Thermal Shift (Qualitative Binding) Counter->DSF SPR SPR (Kinetic Profiling) DSF->SPR ITC ITC (Thermodynamics) SPR->ITC CETSA CETSA (Cellular Target Engagement) ITC->CETSA

Orthogonal validation workflow from primary screening to cellular target engagement.

Protocol: Self-Validating CETSA Workflow
  • Cell Treatment: Incubate live cells with the putative inhibitor (or DMSO vehicle control) for 1 hour to allow for membrane permeation and equilibrium binding.

  • Thermal Gradient Application: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler[4].

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 ×g for 20 minutes to pellet the denatured, aggregated proteins[4].

  • Quantification: Analyze the soluble supernatant via quantitative Western blot.

  • Isothermal Dose-Response Fingerprint (ITDRF): Once the basal aggregation temperature ( Tagg​ ) is established, heat cells treated with varying drug concentrations at a single discriminating temperature ( Tagg​+3∘C ) to generate an in-cell EC50​ .

Experimental Data Presentation

To illustrate the power of this orthogonal cascade, consider the following representative validation dataset for two primary HTS "hits" targeting a kinase.

CompoundPrimary Assay IC50​ + 0.01% Triton X-100 IC50​ DSF ( ΔTm​ )SPR ( KD​ )SPR StoichiometryCETSA ( EC50​ )Conclusion
Cmpd-A 15 nM18 nM (Stable)+5.2 °C22 nM0.98 (1:1 Binding)85 nMValidated True Inhibitor
Cmpd-B 12 nM>10,000 nM (Shifted)+0.1 °CN/A (Non-saturating)>5.0 (Super-stoichiometric)>10,000 nMFalse Positive (Aggregator)

Data Interpretation: While both compounds exhibited potent low-nanomolar inhibition in the primary biochemical assay, orthogonal validation reveals their true nature. Cmpd-B loses activity in the presence of detergent, fails to thermally stabilize the protein, and exhibits super-stoichiometric binding in SPR—classic hallmarks of colloidal aggregation. Cmpd-A passes all biophysical checks and successfully engages the target inside living cells, validating it for further lead optimization.

References

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central (PMC).[Link]

  • De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits. ACS Medicinal Chemistry Letters.[Link]

  • Biophysical methods in early drug discovery. PubMed Central (PMC).[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed. [Link]

Sources

In Silico Prediction vs. Experimental Results for Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the modern era of drug discovery and development, the journey from a promising compound to a market-approved therapeutic is a long, arduous, and expensive process. To navigate this complex landscape, researchers are increasingly relying on a powerful synergy between computational modeling and traditional experimental validation. This guide provides an in-depth comparison of in silico prediction and experimental results for biological activity, offering insights into their respective strengths, limitations, and the optimal strategies for their integration.

I. The Two Pillars of Modern Drug Discovery

At its core, the assessment of biological activity involves two complementary approaches:

  • In Silico Prediction: This computational approach uses computer models and simulations to predict the biological activity of chemical compounds.[1][2] It encompasses a wide range of techniques, from molecular docking and quantitative structure-activity relationship (QSAR) modeling to advanced machine learning and artificial intelligence algorithms.[3][4][5] The primary goal of in silico methods is to rapidly screen vast virtual libraries of compounds, prioritize candidates, and generate hypotheses about their mechanisms of action, thereby reducing the time and cost associated with early-stage research.[2][6][7]

  • Experimental Validation: This encompasses the traditional "wet lab" techniques used to measure the biological activity of compounds in a real-world setting. These methods range from in vitro assays (e.g., enzyme inhibition, receptor binding) to cell-based assays and, ultimately, in vivo studies in animal models.[8][9] Experimental validation provides the definitive evidence of a compound's efficacy and safety, and it is a non-negotiable requirement for regulatory approval.

II. A Head-to-Head Comparison: Speed, Cost, and Scope

The choice between in silico and experimental approaches often comes down to a trade-off between speed, cost, and the depth of information required at a particular stage of the drug discovery pipeline.

FeatureIn Silico PredictionExperimental Results
Speed High-throughput; can screen millions of compounds in a short time.[10]Slower; throughput is limited by assay complexity and resources.
Cost Significantly lower; reduces the need for expensive reagents and infrastructure.[2][6]High; requires significant investment in equipment, reagents, and personnel.
Scope Can explore vast chemical spaces and generate novel hypotheses.[2]Limited to the compounds and assays available.
Predictive Power Provides predictions and probabilities; accuracy can vary.[11][12]Provides direct, empirical evidence of activity.
Ethical Considerations Eliminates the need for animal testing in early stages.[13][14]Often requires animal testing, raising ethical concerns.[13]
III. The Power of Prediction: A Closer Look at In Silico Methodologies

In silico methods have revolutionized early-stage drug discovery by enabling researchers to make more informed decisions about which compounds to advance.[7][15] Here are some of the most prominent techniques:

  • Molecular Docking: This structure-based method predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[16] It is widely used for virtual screening to identify potential hits from large compound libraries.[16] While powerful for initial prioritization, the correlation between docking scores and experimentally measured binding affinities is not always perfect.[17][18]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.[3] These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds.[19] The predictive power of a QSAR model is highly dependent on the quality and diversity of the training data.[3][19]

  • Pharmacophore Modeling: This ligand-based approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are necessary for a molecule to bind to a specific target. This "pharmacophore" can then be used to search for other molecules that fit the model.

  • Machine Learning and AI: The application of machine learning and artificial intelligence is rapidly advancing the field of computational drug discovery.[7] Deep learning models, for instance, can analyze vast datasets to identify complex patterns and make highly accurate predictions about a compound's activity and potential toxicity.[5][20]

In_Silico_Workflow cluster_0 Virtual Library cluster_1 Computational Screening cluster_2 Hit Prioritization cluster_3 Experimental Validation Virtual_Library Large Virtual Compound Library Pharmacophore_Screening Pharmacophore Screening Virtual_Library->Pharmacophore_Screening Initial Filtering Molecular_Docking Molecular Docking Pharmacophore_Screening->Molecular_Docking Filtered Hits QSAR_Prediction QSAR Prediction Molecular_Docking->QSAR_Prediction Docked Poses Hit_List Prioritized Hit List QSAR_Prediction->Hit_List Predicted Activities Experimental_Validation Experimental Validation Hit_List->Experimental_Validation Top Candidates Integrated_Workflow In_Silico In Silico Prediction Experimental Experimental Validation In_Silico->Experimental Hypothesis Generation Data_Analysis Data Analysis & Model Refinement Experimental->Data_Analysis Experimental Data Data_Analysis->In_Silico Refined Models Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Structure-Activity Relationships

Caption: The iterative cycle of in silico and experimental methods.

This integrated approach offers several key advantages:

  • Enhanced Hit Rates: Virtual screening can significantly enrich the hit rate of subsequent high-throughput screening (HTS) campaigns. [6][21]While typical HTS hit rates are between 0.01% and 0.14%, prospective virtual screening can yield hit rates ranging from 1% to 40%. [21]* Reduced Attrition Rates: By identifying potential liabilities such as toxicity early in the process, computational toxicology can help to reduce the high attrition rates of drug candidates in later stages of development. [13][22]* Accelerated Timelines: The integration of in silico methods can significantly shorten the drug discovery timeline by streamlining the hit-to-lead and lead optimization phases. [6][7]

VI. Challenges and Future Directions

Despite their immense potential, both in silico and experimental approaches have their limitations.

  • In Silico Challenges: The accuracy of in silico predictions is heavily dependent on the quality of the input data and the sophistication of the algorithms. [3][19]The dynamic nature of protein targets and the complexity of cellular environments can be difficult to model accurately. [23]

  • Experimental Challenges: Experimental assays can be time-consuming, expensive, and may not always be predictive of clinical outcomes in humans. The translation from animal models to human efficacy remains a significant hurdle. [24] The future of drug discovery lies in the continued development of more predictive in silico models, the use of more physiologically relevant experimental systems (e.g., organ-on-a-chip, 3D cell cultures), and the deeper integration of artificial intelligence to analyze the vast datasets generated by both approaches. [7]

VII. Conclusion

In silico prediction and experimental validation are not competing methodologies but rather indispensable partners in the modern drug discovery enterprise. By leveraging the speed and scope of computational approaches to guide and prioritize experimental efforts, researchers can navigate the complexities of drug development with greater efficiency and a higher probability of success. The judicious integration of these two pillars will continue to be a driving force in the discovery of novel therapeutics for the betterment of human health.

References

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJWave.org.
  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. PMC.
  • How do you choose between HTS, virtual screening and FBDD?. Domainex. 2021 May 6.
  • Human In Silico Drug Trials Demonstrate Higher Accuracy than Animal Models in Predicting Clinical Pro-Arrhythmic Cardiotoxicity. PMC.
  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. 2024 Oct 1.
  • Computational toxicology – The new frontier in predictive safety assessment. Syngene. 2025 Oct 16.
  • Computational Toxicology. 2008 Oct 9.
  • QSAR Models: Exploring Limits in Three Cases. Scirp.org.
  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. 2025 Jan 24.
  • Computational Drug screening methods must be complemented with in-vivo models to assess the degree of hepatotoxicity. Do you agree?. ResearchGate. 2015 Dec 7.
  • The potential of in silico approaches to streamline drug development. Avicenna Alliance. 2008 May 15.
  • How well do molecular docking scores correlate with experimental binding affinities?. 2018 Sep 16.
  • Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
  • Assessing QSAR Limitations – A Regulatory Perspective. Ingenta Connect.
  • The challenges involved in modeling toxicity data in silico: a review. PubMed.
  • Computational Toxicology: Realizing the Promise of the Toxicity Testing in the 21st Century.
  • A Critical Evaluation of the Advantages and Limitations of In Silico Methods in Clinical Research. Proventa International. 2021 Apr 7.
  • Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB Data. 2025 Jul 14.
  • AI is a viable alternative to high throughput screening: a 318-target study. PMC.
  • Validation of QSAR Models. Basicmedical Key. 2016 Jul 18.
  • Challenges and Opportunities for Integrating In Silico Models and Adverse Outcomes Pathways to Set and Relate New Biomarkers. MDPI. 2020 Dec 17.
  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. 2024 Dec 4.
  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. 2024 Mar 30.
  • Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods. Frontiers.
  • The High-Throughput Screening Transformation in Modern Drug Development. 2025 Mar 2.
  • A Researcher's Guide to Computational Docking and Experimental Validation. Benchchem.
  • Comparative analysis of an experimental subcellular protein localization assay and in silico prediction methods. PMC.
  • Why In Silico Genomic Models Outperform Wet Labs. Medium. 2024 Oct 6.
  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. 2026 Jan 3.
  • The challenges of in silico biology.
  • Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?. MDPI. 2016 Apr 20.
  • Application of In Silico Method to Predict Biological Behaviour of Proteins.
  • How useful is virtual screening in drug discovery?. Patsnap Synapse. 2025 Mar 20.
  • The Transformative Power of In Silico Experiments in Modern Research Understanding the Digital Laboratory. ChemCopilot. 2025 Mar 31.
  • Curated Data In — Trustworthy In Silico Models Out: The Impact of Data Quality on the Reliability of Artificial Intelligence Models as Alternatives to Animal Testing. PMC. 2021 Jul 7.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and chemical research, the synthesis of novel compounds is only half the battle. Responsible stewardship of these materials throughout their lifecycle, including their ultimate disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide, a complex halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles and regulatory standards, providing a framework for the safe management of this and structurally similar chemical waste.

Hazard Assessment and Waste Characterization

Before any disposal procedure can begin, a thorough understanding of the compound's hazards is essential. 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide is a multifaceted molecule whose potential hazards are derived from its constituent parts: a brominated phenyl group, a chlorinated pyridazine ring, and a sulfide linkage.

  • Halogenated Organic Compound: The presence of both bromine and chlorine atoms places this compound squarely in the category of a halogenated organic waste.[1] These compounds are of particular concern because their improper incineration can lead to the formation of dioxins and other persistent organic pollutants. The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA).[2][3]

  • Pyridazine Derivative: Pyridazines are nitrogen-containing heterocyclic compounds.[4] While many are explored for their pharmacological benefits, they can also be toxicologically active.[5][6] Their decomposition, particularly during combustion, can produce toxic oxides of nitrogen (NOx).

  • Aromatic Sulfide: Organic sulfides can be irritants and may have unpleasant odors. Structurally similar compounds like Bis(4-bromophenyl) Sulfide are classified as skin and eye irritants.

Based on this analysis, 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide must be treated as hazardous waste . It likely exhibits characteristics of toxicity and is subject to specific disposal regulations due to its halogen content.[7][8]

PropertyInferred Characteristic/ValueRationale & Supporting Data
Physical State Likely a solid at room temperature.Similar complex pyridazine derivatives and diaryl sulfides are typically solids.[5][9]
Primary Hazards Skin and eye irritation, potential toxicity, environmental hazard.Based on data for analogous compounds like Bis(4-bromophenyl) Sulfide (H315, H319) and other complex pyridazines.[10][11]
Hazardous Decomposition Oxides of carbon (CO, CO2), nitrogen (NOx), sulfur (SOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).Expected thermal decomposition products for a compound containing C, H, N, O, S, Cl, and Br.[12]
EPA Waste Code Likely falls under the "F-list" for spent halogenated solvents if used in that manner, or "U-list" if discarded as an unused commercial chemical product.The presence of carbon-halogen bonds is a key determinant for classification as hazardous waste.[7][8]
Hierarchy of Controls: Ensuring Personnel Safety

Before handling the waste, it is crucial to implement proper safety controls. The hierarchy of controls is a system that prioritizes safety measures from most to least effective.

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Most Effective) Not applicable for waste Substitution Substitution Use a less hazardous chemical Engineering Engineering Controls Chemical Fume Hood Administrative Administrative Controls SOPs, Training, Labeling PPE Personal Protective Equipment (Least Effective) Gloves, Goggles, Lab Coat

A diagram illustrating the hierarchy of safety controls.

Engineering Controls : All handling of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide waste, including containerizing and labeling, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.

Personal Protective Equipment (PPE) : The minimum required PPE includes:

  • Chemical Splash Goggles: To protect against eye contact.

  • Nitrile Gloves: Double-gloving is recommended to protect against skin contact. Ensure gloves are compatible with any solvents used.

  • Laboratory Coat: To protect skin and clothing.

Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural workflow for the safe disposal of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide.

cluster_workflow Disposal Workflow Start Start: Waste Generation Segregate Step 1: Segregate as Halogenated Waste Start->Segregate Container Step 2: Use Compatible, Sealed Container Segregate->Container Label Step 3: Attach Hazardous Waste Label Container->Label Store Step 4: Store Safely in Lab (SATE) Label->Store EHS Step 5: Contact EHS for Waste Pickup Store->EHS End End: Proper Disposal EHS->End

A workflow for the proper disposal of chemical waste.
  • Waste Segregation (The Critical First Step) :

    • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

    • Causality: This is the most crucial step. Halogenated and non-halogenated waste streams are treated differently and have vastly different disposal costs.[1] Mixing them constitutes improper disposal and can interfere with solvent recycling programs.[13] Never mix this waste with non-halogenated solvents, aqueous waste, or acids and bases.[1]

  • Container Selection and Management :

    • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition, free of leaks, and able to be securely sealed.

    • Causality: The container must prevent the release of vapors and be resistant to chemical degradation from the waste and any associated solvents. The container must remain closed at all times except when actively adding waste to prevent evaporation of volatile components into the lab environment.

  • Proper Labeling :

    • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Causality: Federal and state regulations mandate that hazardous waste containers be properly labeled at all times to ensure identification and safety for all personnel.[7] The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide." List all other components and their approximate percentages. Do not use abbreviations.

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

      • The accumulation start date (the date the first drop of waste was added).

  • Accumulation and Storage :

    • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation. Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

    • Causality: Storing waste in a designated, controlled area prevents accidental spills and unauthorized access. Secondary containment is a standard safety practice to mitigate the impact of a primary container failure.

  • Final Disposal :

    • Action: Once the waste container is full or you have finished the project, contact your institution's EHS department to arrange for a pickup. Do not pour this chemical down the drain under any circumstances.

    • Causality: EHS professionals are trained to handle hazardous materials and will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF), in compliance with all EPA and Department of Transportation (DOT) regulations.

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and appropriate response is critical.

  • Small Spill (Contained within the fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use a chemical spill kit with an absorbent material (like vermiculite or sand) to cover the spill.

    • Carefully sweep the absorbed material into a designated bag or container.

    • Seal the container, label it as "Spill Debris containing 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide," and dispose of it as hazardous waste.

    • Wipe the area with an appropriate solvent and decontaminate the surface.

  • Large Spill (Outside of a fume hood) :

    • EVACUATE the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if necessary to facilitate evacuation.

    • Close the laboratory doors.

    • From a safe location, call your institution's emergency number and the EHS office.

    • Provide details about the spilled chemical, its location, and the approximate quantity. Do not re-enter the area until it has been cleared by trained emergency responders.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide, upholding their professional responsibility to protect themselves, their colleagues, and the environment.

References

  • Unknown. (n.d.). Hazardous Waste Segregation.
  • NextSDS. (n.d.). BENZYL 4-BROMOPHENYL SULFIDE — Chemical Substance Information. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • EPA. (n.d.). Waste Classification.
  • Columbia University. (n.d.). EPA Hazardous Waste Characteristics. Retrieved from [Link]

  • Crystal Clean. (2026, March 18). Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses. Retrieved from [Link]

  • NextSDS. (n.d.). 5-chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one. Retrieved from [Link]

  • PMC. (n.d.). N-Substituted 5–Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. Retrieved from [Link]

  • Akzo Nobel. (n.d.). Safety Data Sheet.
  • PMC. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • Unknown. (2016, February 15). SAFETY DATA SHEET.
  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676-3687. Retrieved from [Link]

  • PubChem. (n.d.). Pyridafol. Retrieved from [Link]

  • Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules. Retrieved from [Link]

  • NICNAS. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • BASF. (2022, January 31). Safety data sheet.
  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Safety with Novel Compounds

As researchers and innovators in drug development, we frequently work with novel molecules where comprehensive toxicological data is not yet available. This is the case for 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide. In the absence of a specific Safety Data Sheet (SDS), our commitment to safety requires a proactive, evidence-based approach. This guide provides essential operational and safety protocols derived from the chemical's structure—a halogenated, aromatic, organosulfur compound containing a pyridazine core. By understanding the potential hazards of these constituent functional groups, we can implement robust safety measures that protect both the researcher and the integrity of the experiment. This document serves as your primary resource for personal protective equipment (PPE), safe handling, and disposal of this compound, ensuring that best practices are not just followed, but understood.

Section 1: Hazard Assessment and Chemical Profile

Before handling any compound, a thorough hazard assessment is paramount. The structure of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide presents several potential hazards based on its chemical motifs:

  • Halogenated Aromatic Rings (Bromophenyl & Chlorophenyl moieties): Halogenated organic compounds are often associated with skin, eye, and respiratory irritation.[1][2] They can be harmful if swallowed or inhaled. Similar brominated compounds are classified as skin, eye, and respiratory irritants.[1][2][3][4]

  • Pyridazine Core: Pyridazine and its derivatives are nitrogen-containing heterocycles found in many biologically active compounds.[5] While the parent compound pyridazine is only moderately toxic, derivatives can exhibit a range of biological effects and potential toxicities.[5][6][7] When heated to decomposition, they may emit toxic nitrogen oxides (NOx).[5]

  • Sulfide Linkage: Organosulfur compounds can be malodorous and may pose respiratory hazards. Some sulfide-bearing wastes can generate toxic gases if they come into contact with acids.[8]

Given these characteristics, we must treat this compound as a hazardous substance with the potential for acute toxicity, and as a skin, eye, and respiratory irritant. The Occupational Safety and Health Administration (OSHA) mandates that employers provide employees with information and training to ensure they are aware of the hazards of chemicals in their work area.[9][10][11]

Summary of Potential Hazards and Exposure Limits
Hazard Category Potential Effect Primary Exposure Routes Basis for Assessment
Acute Toxicity (Oral) Harmful if swallowed.IngestionAnalogy with similar halogenated aromatics.
Skin Irritation/Corrosion Causes skin irritation.Dermal ContactKnown effects of halogenated and pyridine-like compounds.[1][2][12]
Eye Irritation/Damage Causes serious eye irritation.Ocular ContactKnown effects of halogenated aromatic compounds.[1][2]
Respiratory Irritation May cause respiratory tract irritation.InhalationKnown effects of halogenated compounds and pyridazine derivatives.[1][6]
Long-term Exposure Data not available. Assume potential for systemic effects.All routesPrudent Practices for research chemicals.[9][10]

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to minimize all routes of potential exposure. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.[13][14]

Core PPE Requirements
Protection Type Specification Rationale and Standard Operating Procedure (SOP)
Hand Protection Double Gloving: Inner nitrile glove covered by a chemically resistant outer glove (e.g., neoprene or butyl rubber).Nitrile gloves provide good dexterity and splash protection, but many halogenated solvents can permeate them.[15] An outer, more robust glove provides extended protection. Gloves must be inspected before use and changed immediately upon any sign of contamination.[16]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield must be worn over the goggles when handling larger quantities (>1g) or when there is a risk of splashing or energetic reaction.Protects against splashes of the solid or solutions, which are expected to be serious eye irritants.[1] A face shield provides an additional layer of protection for the entire face.[16]
Body Protection Flame-resistant (FR) lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.A lab coat provides a removable barrier against contamination.[16] Natural fibers like cotton are preferred under the lab coat over synthetic materials like polyester which can melt and adhere to skin.
Respiratory Protection Work exclusively within a certified chemical fume hood. A fume hood is the primary engineering control to prevent inhalation of powders or vapors.[11][15] If procedures with a high risk of aerosolization cannot be performed in a hood, a respiratory protection program with a fitted N95 or higher respirator would be required, in consultation with Environmental Health & Safety (EHS).

Section 3: Operational and Handling Plan

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring experimental success. This workflow is designed to be a self-validating system of safety checks.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Designate Work Area (Fume Hood) prep2 Assemble All Materials (Chemicals, Glassware, Waste Containers) prep1->prep2 prep3 Don Full, Inspected PPE prep2->prep3 handle1 Tare vessel in hood prep3->handle1 Proceed to handling handle2 Carefully weigh compound handle1->handle2 handle3 Perform chemical manipulations (e.g., dissolution, reaction) handle2->handle3 clean1 Decontaminate surfaces with appropriate solvent handle3->clean1 Experiment complete clean2 Segregate & label waste clean1->clean2 clean3 Doff PPE in correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for handling 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide.

Step-by-Step Handling Protocol
  • Designated Area: All work involving this compound must be conducted in a designated area within a certified chemical fume hood.[14][15]

  • Pre-Experiment Setup: Before handling the compound, ensure all necessary equipment, solvents, and properly labeled waste containers are inside the fume hood. This minimizes the need to move in and out of the work area.

  • Weighing:

    • Tare a suitable container on a balance inside the fume hood.

    • To avoid creating dust, do not pour the dry powder. Use a spatula to carefully transfer the solid.

    • If weighing outside a hood is unavoidable, a balance enclosure must be used.

  • In-Reaction:

    • Add solvents and reagents slowly to control reaction rates and prevent splashing.

    • Keep the container capped or covered whenever possible.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Experiment Cleanup:

    • Quench the reaction safely if required by your specific protocol.

    • Clean all glassware and surfaces within the fume hood. A solvent like ethanol or acetone followed by soap and water is generally effective. Collect all rinsate as hazardous waste.

    • Wipe down the interior surfaces of the fume hood.

Section 4: Waste Management and Disposal Plan

Proper segregation and disposal of chemical waste are legally required and ethically imperative. Halogenated organic compounds require specific disposal streams.[17][18]

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_collection Waste Collection & Labeling cluster_disposal Final Disposal gen1 Unused solid compound coll1 Collect in dedicated, closed 'Halogenated Organic Waste' container gen1->coll1 gen2 Contaminated solutions & reaction mixtures coll2 Collect in dedicated, closed 'Halogenated Organic Waste' container gen2->coll2 gen3 Contaminated PPE (gloves, wipes) coll3 Collect in 'Solid Chemical Waste' bag gen3->coll3 disp1 Store waste container in satellite accumulation area coll1->disp1 coll2->disp1 coll3->disp1 disp2 Request pickup by EHS disp1->disp2

Caption: Waste segregation and disposal plan for the subject compound.

Step-by-Step Disposal Protocol
  • Identify Waste Streams: Three primary waste streams will be generated:

    • Solid Waste: Unused or waste solid compound.

    • Liquid Waste: Contaminated solvents, reaction mixtures, and rinsates.

    • Contaminated Debris: Used gloves, weigh boats, paper towels, etc.

  • Segregate Halogenated Waste: All solid and liquid waste containing this compound must be collected in a container specifically designated for "Halogenated Organic Waste." [15][19] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[19]

  • Container Management:

    • Use a chemically compatible container (e.g., polyethylene or glass) with a secure screw-top cap.[15]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.

    • Keep the waste container closed at all times except when adding waste.[19]

  • Disposal of Contaminated PPE: Disposable gloves, bench paper, and other contaminated solid items should be placed in a sealed bag or container labeled "Solid Chemical Waste" and disposed of through your institution's hazardous waste program.

  • EHS Pickup: Store the sealed and labeled waste containers in your laboratory's designated satellite accumulation area and arrange for pickup by your institution's Environmental Health & Safety department. Never dispose of this chemical down the drain or in regular trash.[15]

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and our shared environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.[14]

References

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.EFSA Journal.
  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories.U.S. Occupational Safety and Health Administration.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).U.S. Occupational Safety and Health Administration.
  • Freund-Vector's Approach to Safely Processing Potent Compounds.Freund-Vector Corporation.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency.
  • Pyridine, alkyl derivatives: Human health tier II assessment.Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.U.S. Environmental Protection Agency.
  • Laboratory Safety Guidance.U.S. Occupational Safety and Health Administration.
  • Pyridazine CAS#: 289-80-5.ChemicalBook.
  • Personal Protective Equipment.U.S. Environmental Protection Agency.
  • Chemical Safety in Research and Teaching.New Mexico State University.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.U.S. Occupational Safety and Health Administration.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.MDPI.
  • SAFETY DATA SHEET - Sigma-Aldrich.Sigma-Aldrich.
  • Personal Protective Equipment (PPE).U.S. Department of Health & Human Services.
  • Drug design, development and biological screening of pyridazine derivatives.Journal of Chemical and Pharmaceutical Research.
  • Chemical Safety: Personal Protective Equipment.University of California, Santa Cruz.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.Electronic Code of Federal Regulations (eCFR).
  • SAFETY DATA SHEET - Thermo Fisher Scientific.Thermo Fisher Scientific.
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams.P2InfoHouse.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.Oregon OSHA.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.California Code of Regulations.
  • Safety Data Sheet - Angene Chemical.Angene Chemical.
  • Proper disposal of chemicals.Sciencemadness Wiki.
  • Halogenated Solvents.Washington State University Environmental Health & Safety.
  • Management of Hazardous Waste Procedure.Yale Environmental Health & Safety.
  • 7.2 Organic Solvents.Cornell University Environmental Health & Safety.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。